Product packaging for D-Threonine Benzyl Ester Hydrochloride(Cat. No.:CAS No. 75748-36-6)

D-Threonine Benzyl Ester Hydrochloride

Cat. No.: B570760
CAS No.: 75748-36-6
M. Wt: 245.703
InChI Key: IDZGTFSDZJVMSD-KXNXZCPBSA-N
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Description

D-Threonine Benzyl Ester Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.703. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO3 B570760 D-Threonine Benzyl Ester Hydrochloride CAS No. 75748-36-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZGTFSDZJVMSD-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719950
Record name Benzyl D-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75748-36-6
Record name Benzyl D-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of D-Threonine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of D-Threonine Benzyl Ester Hydrochloride. The information is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid D-threonine, commonly utilized in peptide synthesis and pharmaceutical research.[1] Its physical characteristics are crucial for handling, formulation, and analytical method development.

A summary of its key physical properties is presented in the table below for easy reference and comparison.

PropertyValue
Chemical Name (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
Synonyms H-D-Thr-OBzl·HCl, D-Thr-OBzl·HCl
CAS Number 75748-36-6
Molecular Formula C₁₁H₁₅NO₃·HCl[2][3]
Molecular Weight 245.70 g/mol [2][4]
Appearance White to almost white powder or crystal[1][2]
Melting Point 128.0 to 132.0 °C[2]
Solubility Soluble in Ethanol[2]
Specific Rotation [α]20/D +10.0 to +12.0 deg (c=1, EtOH)[2]
Purity ≥98.0% (HPLC)[2]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

2.1 Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for crystalline solids. The capillary method is a widely accepted technique for this determination.[2][3]

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or temperature probe.

  • Sample Preparation :

    • Ensure the this compound sample is completely dry and in a fine powder form.[3][5]

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.[5]

    • Compact the sample at the bottom of the sealed end by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[5][6] The packed sample height should be 2-3 mm.[5][6]

  • Procedure :

    • Insert the capillary tube into the heating block of the melting point apparatus.[3][5]

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (approximately 15°C below the lower end of the expected range).[5][6]

    • Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5][6]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]

    • Perform the measurement in triplicate for accuracy.

2.2 Solubility Assessment (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[7]

  • Apparatus : Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, temperature-controlled environment (e.g., incubator), centrifugation or filtration apparatus, and a quantitative analytical instrument such as HPLC-UV.

  • Procedure :

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., ethanol).[8]

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[8]

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9]

    • After equilibration, allow the samples to stand to let undissolved solids settle.

    • Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the solute.[9]

    • Carefully collect the supernatant (the saturated solution).

    • Dilute an aliquot of the saturated solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method.[9]

    • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.[8]

2.3 Specific Rotation Measurement (Polarimetry)

Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate plane-polarized light.[10]

  • Apparatus : Polarimeter, a specific wavelength light source (typically sodium D-line at 589 nm), polarimeter cell (e.g., 1 dm length), analytical balance, volumetric flask.

  • Procedure :

    • Solution Preparation : Accurately weigh a precise amount of this compound and dissolve it in a specific volume of a suitable solvent (e.g., ethanol for a concentration of 1 g/100 mL).[11]

    • Blank Measurement : Fill the polarimeter cell with the pure solvent (ethanol) and place it in the polarimeter. Zero the instrument to get a baseline reading.[11]

    • Sample Measurement : Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.[4]

    • Place the cell in the polarimeter and measure the observed optical rotation (α).[4][12] The measurement should be performed at a constant temperature (e.g., 20°C).[10]

    • Calculation : Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) Where: α = observed rotation in degrees c = concentration of the solution in g/mL l = path length of the polarimeter cell in decimeters (dm)

2.4 Purity Analysis (High-Performance Liquid Chromatography - HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds.[13]

  • Apparatus : HPLC system with a UV detector, a suitable HPLC column (e.g., C18 reversed-phase), analytical balance, volumetric flasks, and appropriate solvents.

  • Procedure :

    • Mobile Phase Preparation : Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition will depend on the specific method developed for this compound.

    • Standard and Sample Preparation :

      • Prepare a stock solution of a this compound reference standard of known purity at a specific concentration (e.g., 1 mg/mL) in the mobile phase or a suitable diluent.

      • Prepare the sample solution to be tested at the same concentration.

    • Chromatographic Conditions :

      • Set the flow rate (e.g., 1.0 mL/min).

      • Set the column temperature (e.g., 30°C).

      • Set the UV detector to a wavelength where the compound has significant absorbance.

    • Analysis :

      • Inject the standard solution to determine its retention time and peak area.

      • Inject the sample solution.

      • The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the determination of melting point using the capillary method.

MeltingPointWorkflow start Start prep_sample Prepare Sample (Dry and Powderize) start->prep_sample pack_capillary Pack Capillary Tube (2-3 mm height) prep_sample->pack_capillary place_in_apparatus Insert into Melting Point Apparatus pack_capillary->place_in_apparatus rapid_heat Rapid Heating (to ~15°C below expected MP) place_in_apparatus->rapid_heat slow_heat Slow Heating (1-2°C per minute) rapid_heat->slow_heat observe Observe Sample slow_heat->observe record_onset Record T_onset (First liquid drop) observe->record_onset Melting begins record_complete Record T_complete (All liquid) record_onset->record_complete Melting continues calculate_range Determine Melting Range (T_onset - T_complete) record_complete->calculate_range end End calculate_range->end

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to D-Threonine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of D-Threonine Benzyl Ester Hydrochloride, a key building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Identity and Structure

This compound is the hydrochloride salt of the benzyl ester of D-threonine. The benzyl ester group serves as a protecting group for the carboxylic acid functionality of D-threonine, preventing it from participating in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and ease of handling.[1]

The chemical structure of this compound is characterized by a chiral center at the alpha-carbon (C2) and another at the beta-carbon (C3) of the threonine backbone. The stereochemistry is defined as (2R,3S), which is crucial for its specific applications in the synthesis of stereochemically pure molecules.[2][3]

IUPAC Name: benzyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride[2]

Canonical SMILES: C--INVALID-LINK--OCC1=CC=CC=C1)N">C@@HO.Cl[2]

InChI: InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m0./s1[2]

Physicochemical Properties

This compound is typically a white to almost white crystalline powder.[4] A summary of its key physicochemical properties is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₁₁H₁₅NO₃·HCl[4][5]
Molecular Weight 245.70 g/mol [6]
CAS Number 75748-36-6[4]
Appearance White to almost white powder/crystal[4]
Purity ≥98.0% (HPLC)[5]
Melting Point 128.0 to 132.0 °C
Specific Rotation [α]²⁰/D +10.0 to +12.0° (c=1, EtOH)
Solubility Soluble in Ethanol
Storage Conditions Refrigerated (0-10°C), under inert gas[4]

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the esterification of D-threonine with benzyl alcohol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂).[1]

Experimental Protocol: Synthesis from D-Allothreonine

This protocol is adapted from a patented synthesis method.[7]

Materials:

  • D-Allothreonine

  • Benzyl alcohol

  • Thionyl chloride

  • Isopropyl ether

Procedure:

  • Dissolve 10.0 g of D-allothreonine in 50 mL of benzyl alcohol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 30.0 g of thionyl chloride dropwise to the cooled solution.

  • After the addition is complete, heat the reaction mixture to 100°C for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the reaction solution with isopropyl ether to precipitate the product.

  • A large amount of white solid, D-allothreonine benzyl ester hydrochloride, will precipitate.

  • Filter the solid and dry it to obtain the final product.

Yield: 17.0 g (96.7%)[7]

Synthesis_Workflow D_Allothreonine D-Allothreonine Reaction_Mixture Reaction at 100°C for 4h D_Allothreonine->Reaction_Mixture Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction_Mixture Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Mixture Precipitation Precipitation with Isopropyl Ether Reaction_Mixture->Precipitation Filtration_Drying Filtration and Drying Precipitation->Filtration_Drying Final_Product D-Threonine Benzyl Ester Hydrochloride Filtration_Drying->Final_Product

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research.

  • Peptide Synthesis: It serves as a crucial building block for the incorporation of D-threonine residues into peptide chains. The protected carboxyl group allows for controlled peptide bond formation.[4]

  • Drug Development: This compound is utilized in the synthesis of novel therapeutic agents.[4] Its applications are noted in the development of drugs targeting neurological disorders, potentially due to its ability to be incorporated into molecules that can cross the blood-brain barrier.[4] It is also a reactant in the preparation of 3-methyl-7-phenylacetamido-O-2-isocephem, a compound with antimicrobial activity.[8]

  • Chiral Synthesis: As a chiral molecule, it is an important starting material for the asymmetric synthesis of complex organic molecules where the specific stereochemistry of the threonine moiety is required.

Spectroscopic Data

While detailed spectroscopic data is not widely available in the public domain, Fourier-transform infrared (FTIR) spectra are available from some sources.[2] For detailed structural elucidation and purity assessment, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are typically employed. Purity is often reported as ≥98.0% by HPLC.[5]

Handling and Storage

Storage: this compound should be stored in a refrigerator at temperatures between 0-10°C. It is also recommended to store it under an inert gas atmosphere as it may be sensitive to air and heat.

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of D-Threonine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for D-Threonine Benzyl Ester Hydrochloride, a crucial protected amino acid derivative in peptide synthesis and drug development. The content herein details two robust methodologies, summarizing key quantitative data and providing explicit experimental protocols.

Introduction

This compound serves as a fundamental building block in the construction of complex peptides and pharmaceutical agents. The protection of the carboxylic acid group as a benzyl ester is a critical strategy to prevent unwanted side reactions during peptide bond formation. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling. This document outlines two prevalent and effective methods for its synthesis: the thionyl chloride-mediated esterification and the p-toluenesulfonic acid-catalyzed esterification.

Data Presentation

The following table summarizes the quantitative data for the synthesis of threonine benzyl ester hydrochlorides and related compounds, offering a comparative view of the different methodologies.

Starting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Salt FormReference
D-allothreonineThionyl ChlorideBenzyl Alcohol0 to 100496.7Hydrochloride[1]
L-ThreonineThionyl ChlorideBenzyl Alcohol0 to 40-602-4N/AHydrochloride[2]
D-Alaninep-Toluenesulfonic AcidCyclohexaneReflux499Tosylate[3]
D-Phenylglycinep-Toluenesulfonic AcidCyclohexaneReflux499Tosylate[3]

Synthesis Pathways

Two primary pathways for the synthesis of this compound are detailed below.

Pathway 1: Thionyl Chloride-Mediated Esterification

This classic and widely utilized method involves the direct esterification of D-Threonine with benzyl alcohol using thionyl chloride. Thionyl chloride serves a dual role as both a catalyst and a dehydrating agent, facilitating the formation of the ester.[2]

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend D-Threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents).

  • Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over a period of 30-60 minutes. This step is exothermic and generates HCl gas, thus it must be performed in a well-ventilated fume hood.

  • Reaction: After the complete addition of thionyl chloride, allow the reaction mixture to slowly warm to room temperature. Subsequently, heat the mixture to 40-60°C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. In a separate flask, add a large volume of a cold, anhydrous non-polar solvent such as diisopropyl ether or diethyl ether. Vigorously stir the cold solvent and slowly add the reaction mixture to precipitate the product.

  • Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with several portions of the non-polar solvent to remove excess benzyl alcohol and other impurities.

  • Drying: Dry the resulting white crystalline solid, this compound, under a vacuum to obtain the final product.

Pathway 2: p-Toluenesulfonic Acid-Catalyzed Esterification

An alternative method employs p-toluenesulfonic acid (TsOH) as a catalyst, with the azeotropic removal of water to drive the reaction to completion. This method avoids the use of the highly reactive and hazardous thionyl chloride.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add D-Threonine (1 equivalent), a molar excess of benzyl alcohol (approximately 5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 1.2 equivalents).

  • Azeotropic Distillation: Add a solvent such as cyclohexane to the flask to facilitate the azeotropic removal of water. Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when no more water is formed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the cyclohexane and excess benzyl alcohol under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: Add ethyl acetate to the residue to precipitate the p-toluenesulfonate salt of the benzyl ester. Collect the solid by filtration and wash with ethyl acetate. To obtain the hydrochloride salt, the tosylate salt can be subjected to an ion exchange process, though for many applications in peptide synthesis, the tosylate salt is used directly.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis of this compound.

Synthesis_Workflow D_Threonine D-Threonine Esterification Esterification Reaction D_Threonine->Esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Esterification Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Esterification Pathway 1 p_TSA p-Toluenesulfonic Acid p_TSA->Esterification Pathway 2 Product_HCl D-Threonine Benzyl Ester Hydrochloride Esterification->Product_HCl  from Pathway 1 Product_TsOH D-Threonine Benzyl Ester Tosylate Esterification->Product_TsOH  from Pathway 2

Caption: General workflow for the synthesis of D-Threonine Benzyl Ester salts.

Experimental_Workflow cluster_path1 Pathway 1: Thionyl Chloride cluster_path2 Pathway 2: p-Toluenesulfonic Acid p1_start Suspend D-Threonine in Benzyl Alcohol p1_cool Cool to 0°C p1_start->p1_cool p1_add Add Thionyl Chloride p1_cool->p1_add p1_react React at 40-60°C p1_add->p1_react p1_precipitate Precipitate with non-polar solvent p1_react->p1_precipitate p1_isolate Isolate and Dry p1_precipitate->p1_isolate p1_end Product (HCl salt) p1_isolate->p1_end p2_start Mix D-Threonine, Benzyl Alcohol, TsOH, Cyclohexane p2_reflux Reflux with Dean-Stark Trap p2_start->p2_reflux p2_remove Remove Solvents p2_reflux->p2_remove p2_precipitate Precipitate with Ethyl Acetate p2_remove->p2_precipitate p2_isolate Isolate and Dry p2_precipitate->p2_isolate p2_end Product (Tosylate salt) p2_isolate->p2_end

Caption: Step-by-step experimental workflows for the two synthesis pathways.

References

An In-depth Technical Guide to (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride , also known by its synonym L-Threonine benzyl ester hydrochloride, is a protected amino acid derivative with significant applications in the field of synthetic organic chemistry, particularly in peptide synthesis. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its primary applications based on currently available scientific literature.

Core Properties

(2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride is a white to off-white crystalline solid. Its fundamental role is as a building block in the synthesis of peptides and other complex molecules.[1] The benzyl ester serves as a protecting group for the carboxylic acid functionality of L-threonine, preventing it from participating in unwanted side reactions during peptide bond formation.[1] This protection is crucial for the controlled, stepwise assembly of peptide chains. The hydrochloride salt form enhances the compound's stability and handling characteristics.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride is presented in the tables below for easy reference and comparison.

Identifier Value Reference
CAS Number 33645-24-8[2]
Molecular Formula C₁₁H₁₆ClNO₃[2]
Molecular Weight 245.70 g/mol [2]
Canonical SMILES C--INVALID-LINK--OCC1=CC=CC=C1)N">C@HO.Cl
InChI InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9...
Property Value Reference
Appearance White to off-white crystalline powder
Melting Point 128.0 to 132.0 °C[2]
Purity (by HPLC) >98.0%
Specific Rotation [α]²⁰/D -10.0° to -12.0° (c=1 in EtOH)
Storage Temperature 2-8°C, under inert gas[2]
Vapor Pressure 7.2 x 10⁻⁷ mmHg at 25°C[2]
LogP 1.94020[2]
Spectroscopic Data Details Reference
¹H NMR Spectrum Conforms to structure
Infrared Spectrum Conforms to structure
Mass Spectrometry (Exact Mass) 245.0818711[2]

Experimental Protocols

Synthesis of (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride

The most common method for the synthesis of this compound is the direct esterification of L-threonine with benzyl alcohol, catalyzed by thionyl chloride (SOCl₂).[1]

Materials:

  • L-Threonine

  • Anhydrous benzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or diisopropyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Drying tube (e.g., with calcium chloride)

  • Vacuum filtration apparatus

Procedure: [1]

  • Reaction Setup: Suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes. This step should be performed in a well-ventilated fume hood as the reaction is exothermic and generates HCl gas.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Precipitation: Add the reaction mixture to a larger volume of cold, anhydrous diethyl ether or diisopropyl ether with vigorous stirring to precipitate the product.

  • Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with several portions of the non-polar solvent to remove excess benzyl alcohol and other impurities.

  • Drying: Dry the resulting white crystalline solid under vacuum to obtain the final product, (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product L_Threonine L-Threonine Esterification Esterification at 0°C to RT L_Threonine->Esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Esterification Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Esterification Precipitation Precipitation in Ether Esterification->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Final_Product (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride Filtration_Drying->Final_Product

Caption: General workflow for the synthesis of (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not yield any specific studies on the biological activity, mechanism of action, or involvement in signaling pathways of (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride. Its primary documented application is as a chiral building block in chemical synthesis.[1]

While L-threonine itself is an essential amino acid with well-characterized metabolic pathways, and other threonine derivatives have been investigated for various therapeutic purposes, this specific benzyl ester hydrochloride has not been the subject of such studies. Therefore, a diagram of a signaling pathway directly involving this compound cannot be provided at this time.

The logical relationship of its primary use is as a protected amino acid in the broader context of solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Context cluster_components Components for Peptide Synthesis cluster_process Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_outcome Outcome Protected_AA (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride (Protected Amino Acid) Coupling Amino Acid Coupling Protected_AA->Coupling Resin Solid Support (Resin) Deprotection N-terminal Deprotection Resin->Deprotection Coupling_Reagents Coupling Reagents Coupling_Reagents->Coupling Deprotection_Reagents Deprotection Reagents Deprotection_Reagents->Deprotection Deprotection->Coupling Washing Washing Steps Coupling->Washing Washing->Deprotection Next Cycle Peptide_Chain Elongated Peptide Chain on Resin Washing->Peptide_Chain Cleavage Cleavage from Resin & Side-chain Deprotection Peptide_Chain->Cleavage Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: Logical workflow of Solid-Phase Peptide Synthesis utilizing a protected amino acid.

Conclusion

(2R,3S)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride is a well-characterized compound with established physical and chemical properties. Its primary utility lies in its role as a protected L-threonine derivative for peptide synthesis. While the synthesis of this compound is well-documented, there is a notable absence of research into its specific pharmacological effects and mechanisms of action. Future research may explore the potential biological activities of this compound, but based on current knowledge, its application is firmly rooted in synthetic chemistry.

References

H-D-Thr-OBzl·HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on H-D-Thr-OBzl·HCl

This guide provides a comprehensive overview of the chemical and physical properties of H-D-Thr-OBzl·HCl (D-Threonine benzyl ester hydrochloride), a key reagent in peptide synthesis and pharmaceutical research.

Chemical Properties and Identification

H-D-Thr-OBzl·HCl is the hydrochloride salt of the benzyl ester of D-threonine. The benzyl ester group serves as a protecting group for the carboxylic acid functionality of D-threonine, preventing it from participating in unwanted side reactions during peptide bond formation. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Below is a summary of the key quantitative data for H-D-Thr-OBzl·HCl:

PropertyValueReference
Molecular Formula C₁₁H₁₆ClNO₃[1]
Molecular Weight 245.70 g/mol [1][2]
CAS Number 75748-36-6[1]
Appearance White to off-white solid/powder

Note: The L-isomer, H-L-Thr-OBzl·HCl, has the same molecular formula and weight, but a different CAS number: 33645-24-8[3][2].

Experimental Protocols

As an AI, I have not personally conducted laboratory experiments. However, a general method for the synthesis of Threonine benzyl ester hydrochloride involves the esterification of threonine with benzyl alcohol in the presence of an acid catalyst like thionyl chloride (SOCl₂)[4]. This reaction is typically performed in a well-ventilated fume hood due to the exothermic nature and generation of HCl gas[4].

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent compound and its key identifiers.

G H-D-Thr-OBzl·HCl Key Properties H-D-Thr-OBzl·HCl H-D-Thr-OBzl·HCl Molecular_Formula Formula: C₁₁H₁₆ClNO₃ H-D-Thr-OBzl·HCl->Molecular_Formula has Molecular_Weight MW: 245.70 g/mol H-D-Thr-OBzl·HCl->Molecular_Weight has CAS_Number CAS: 75748-36-6 H-D-Thr-OBzl·HCl->CAS_Number is identified by

Caption: Key properties of H-D-Thr-OBzl·HCl.

References

A Comprehensive Technical Guide to D-Threonine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threonine Benzyl Ester Hydrochloride (CAS Number: 75748-36-6) is a pivotal chiral building block in the fields of organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-threonine, it offers unique stereochemical properties that are instrumental in the development of novel therapeutics and complex molecular architectures. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, its primary application in peptide synthesis, and an exploration of the broader biological significance of D-threonine.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and ease of handling compared to the free base. Its key physicochemical properties are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 75748-36-6
Molecular Formula C₁₁H₁₅NO₃·HCl
Molecular Weight 245.71 g/mol
Appearance White to Almost white powder to crystal
Purity ≥ 98% (HPLC)
Melting Point 128.0 to 132.0 °C
Specific Rotation [α] +10.0 to +12.0 deg (c=1, EtOH)
Synonyms H-D-Thr-OBzl·HCl, D-Threonine benzyl ester HCl
Storage Conditions 0-8 °C

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of D-threonine with benzyl alcohol, facilitated by an acid catalyst. A common and effective method utilizes thionyl chloride (SOCl₂), which serves as both the catalyst and a dehydrating agent to drive the reaction to completion.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol is adapted from established methods for the synthesis of amino acid benzyl esters.

Materials:

  • D-Threonine

  • Anhydrous Benzyl Alcohol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether or Diisopropyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents).

  • Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes. This reaction is exothermic and generates HCl gas; therefore, it must be performed in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Precipitation: Upon completion, add the reaction mixture dropwise to a larger volume of cold, anhydrous diethyl ether or diisopropyl ether with vigorous stirring to precipitate the product.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with several portions of the cold non-polar solvent to remove excess benzyl alcohol and other impurities.

  • Drying: Dry the resulting white crystalline solid, this compound, under vacuum.

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification D_Thr D-Threonine esterification Esterification at 0°C to RT D_Thr->esterification BnOH Benzyl Alcohol BnOH->esterification SOCl2 Thionyl Chloride SOCl2->esterification precipitation Precipitation in Ether esterification->precipitation filtration Vacuum Filtration precipitation->filtration drying Drying under Vacuum filtration->drying product This compound drying->product

Caption: Synthesis workflow for this compound.

Application in Peptide Synthesis

This compound is a crucial building block in peptide synthesis, where the benzyl ester serves as a protecting group for the carboxylic acid functionality of the D-threonine residue. This protection prevents the carboxylic acid from participating in unwanted side reactions during the formation of peptide bonds.

Role in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the amino group of this compound can be protected (e.g., with Fmoc or Boc) and then coupled to a growing peptide chain that is attached to a solid support. The benzyl ester protecting the C-terminus is typically removed at the final cleavage step. While H-D-Thr-OBzl·HCl itself is not directly used in standard automated SPPS which requires an N-terminally protected amino acid, it is a key intermediate for the synthesis of such derivatives.

General Peptide Coupling Workflow

The following diagram illustrates a general workflow for incorporating an amino acid, such as a protected D-threonine derivative, into a peptide chain during SPPS.

G General Peptide Coupling Cycle in SPPS resin Resin-Bound Peptide deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) resin->deprotection washing1 Washing deprotection->washing1 coupling Coupling with Activated N-Protected Amino Acid washing1->coupling washing2 Washing coupling->washing2 cycle Repeat Cycle washing2->cycle cycle->resin for next amino acid

Caption: A generalized workflow for a single coupling cycle in SPPS.

Biological Significance of D-Threonine

While L-amino acids are the primary constituents of proteins in higher organisms, D-amino acids, including D-threonine, are found in various natural sources and exhibit important biological activities. D-threonine is considered an important unnatural amino acid and is utilized as a chiral building block for the synthesis of various pharmaceuticals.

Threonine Metabolism and Signaling Pathways

Threonine, in its L-form, is an essential amino acid involved in numerous metabolic pathways. It can be metabolized to glycine and acetyl-CoA, which are crucial for nucleotide biosynthesis and energy production. L-Threonine also plays a role in signaling pathways that regulate protein synthesis, such as the mTOR pathway. Threonine supplementation has been shown to influence goblet cell development and mucin synthesis in the intestine through the Notch signaling pathway. While these pathways are primarily studied for L-threonine, the introduction of D-threonine-containing peptides into biological systems can have unique effects due to their resistance to proteolytic degradation.

D-Threonine in Drug Development

The use of D-amino acids like D-threonine in peptide-based drug design is a key strategy to enhance their therapeutic potential. Peptides containing D-amino acids are generally more resistant to enzymatic degradation, leading to a longer in vivo half-life. This property is highly desirable for developing more effective and stable peptide drugs. D-Threonine's specific stereochemistry can also influence the peptide's conformation, leading to improved binding affinity and selectivity for its target.

Spectroscopic Data

Detailed and interpreted spectroscopic data for this compound are not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the benzyl group protons (in the aromatic region), the methine and methyl protons of the threonine backbone, and the exchangeable protons of the amine and hydroxyl groups.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, and the carbons of the threonine backbone.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine hydrochloride, O-H stretching of the hydroxyl group, C=O stretching of the ester, and C-O stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the free base (C₁₁H₁₅NO₃) and characteristic fragmentation patterns.

Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

Conclusion

This compound is a valuable and versatile chemical entity for research and development in the pharmaceutical and biotechnology industries. Its well-defined stereochemistry and the utility of the benzyl ester as a protecting group make it an essential tool for the synthesis of complex peptides and other chiral molecules. A thorough understanding of its properties and synthetic methodologies is crucial for its effective application in the design and creation of next-generation therapeutics.

Stereochemical Control in D-Threonine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threonine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific synthesis presents a significant challenge due to the presence of two chiral centers, leading to four possible stereoisomers. This technical guide provides a comprehensive overview of the key stereochemical considerations and synthetic strategies for producing enantiomerically pure D-threonine. We delve into enzymatic, chemo-enzymatic, and asymmetric chemical methodologies, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to facilitate a deeper understanding of the stereochemical control inherent in each approach.

Introduction

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. In drug development, the stereochemistry of active pharmaceutical ingredients (APIs) can profoundly influence their efficacy, pharmacokinetics, and toxicity. D-threonine, the (2R, 3S)-enantiomer of threonine, is a vital chiral intermediate for the synthesis of various therapeutic agents.[1][2] Unlike its naturally abundant L-enantiomer, the industrial-scale production of D-threonine is not established through fermentation, necessitating the development of robust and stereoselective synthetic methods.[1][2]

This guide explores the primary strategies for achieving high stereoselectivity in D-threonine synthesis, focusing on:

  • Enzymatic Kinetic Resolution: Leveraging the high stereospecificity of enzymes to separate D-threonine from a racemic mixture.

  • Enzymatic Synthesis: Utilizing enzymes as catalysts for the stereoselective construction of the D-threonine molecule.

  • Chemo-enzymatic Synthesis: A hybrid approach combining the selectivity of enzymes with the versatility of chemical transformations.

  • Asymmetric Chemical Synthesis: Employing chiral catalysts to direct the formation of the desired stereoisomer.

Enzymatic Approaches

Enzymes offer unparalleled stereoselectivity, making them powerful tools for the synthesis of chiral molecules.

Kinetic Resolution of DL-Threonine using Threonine Deaminase

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. In the context of D-threonine synthesis, L-threonine deaminase is utilized to selectively deaminate the L-enantiomer, leaving the desired D-enantiomer untouched.

Workflow for Enzymatic Kinetic Resolution of DL-Threonine:

G cluster_0 Enzymatic Kinetic Resolution DL-Threonine DL-Threonine L-Threonine_Deaminase L-Threonine_Deaminase DL-Threonine->L-Threonine_Deaminase Racemic Mixture D-Threonine D-Threonine L-Threonine_Deaminase->D-Threonine Unreacted Enantiomer alpha-Ketobutyrate_Ammonia α-Ketobutyrate + NH3 L-Threonine_Deaminase->alpha-Ketobutyrate_Ammonia Deamination of L-Threonine

Caption: Workflow of D-Threonine production via kinetic resolution of DL-threonine.

Quantitative Data:

MethodSubstrateEnzymeEnantiomeric Excess (ee)YieldReference
Enzymatic Kinetic ResolutionDL-ThreonineL-Threonine Deaminase>99% for D-Threonine~50%[3]

Experimental Protocol: Kinetic Resolution using L-Threonine Deaminase

  • Enzyme Preparation: A crude enzyme solution of L-threonine deaminase from a suitable microbial source (e.g., E. coli) is prepared.[4]

  • Reaction Setup: A solution of DL-threonine is prepared in a buffered aqueous solution (e.g., 100 mM HEPES, pH 7.5).[5]

  • Enzymatic Reaction: The L-threonine deaminase solution is added to the DL-threonine solution. The reaction is incubated at an optimal temperature (e.g., 37°C) with gentle agitation.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the disappearance of L-threonine or the formation of α-ketobutyrate.

  • Work-up and Purification: Upon completion, the enzyme is denatured and removed (e.g., by heat treatment or precipitation). The resulting solution, enriched in D-threonine, is then subjected to purification steps such as ion-exchange chromatography to isolate pure D-threonine.[3]

Synthesis using D-Threonine Aldolase

D-Threonine aldolase catalyzes the reversible aldol addition of glycine and an aldehyde. By using acetaldehyde as the aldehyde substrate, D-threonine can be synthesized directly.

Signaling Pathway for D-Threonine Aldolase Synthesis:

G cluster_1 D-Threonine Aldolase Synthesis Glycine Glycine D-Threonine_Aldolase D-Threonine_Aldolase Glycine->D-Threonine_Aldolase Acetaldehyde Acetaldehyde Acetaldehyde->D-Threonine_Aldolase D-Threonine_D-allo-Threonine D-Threonine + D-allo-Threonine D-Threonine_Aldolase->D-Threonine_D-allo-Threonine

Caption: Enzymatic synthesis of D-threonine using D-threonine aldolase.

Quantitative Data:

MethodSubstratesEnzymeDiastereomeric Ratio (D-threo:D-allo)Reference
Enzymatic Aldol AdditionGlycine, AcetaldehydeD-Threonine AldolaseVaries with reaction conditions[6]

Experimental Protocol: Synthesis using Recombinant D-Threonine Aldolase

  • Enzyme Expression and Purification: The gene encoding D-threonine aldolase from a source such as Xanthomonas oryzae is cloned and overexpressed in a suitable host like E. coli. The recombinant enzyme is then purified.[6]

  • Reaction Setup: A reaction mixture is prepared containing glycine, acetaldehyde, pyridoxal-5'-phosphate (PLP) as a cofactor, and a suitable buffer (e.g., MES-NaOH buffer, pH 6.0).[7]

  • Enzymatic Reaction: The purified D-threonine aldolase is added to the reaction mixture, and the reaction is incubated at an optimized temperature (e.g., 50°C).[7]

  • Reaction Monitoring: The formation of D-threonine and its diastereomer, D-allo-threonine, is monitored using techniques like HPLC.

  • Product Isolation: The reaction is quenched, and the products are isolated and purified, often involving chromatographic separation of the diastereomers.

Chemo-enzymatic Synthesis from L-Threonine

This approach combines the stereoselectivity of enzymes with classical organic reactions to convert the readily available L-threonine into D-threonine. A key strategy involves the enzymatic conversion of L-threonine to D-allothreonine, followed by a chemical inversion of the hydroxyl group's stereochemistry.

Workflow for Chemo-enzymatic Synthesis of D-Threonine:

G cluster_2 Chemo-enzymatic Synthesis L-Threonine L-Threonine Enzymatic_Racemization Amino Acid Racemase & L-Threonine Deaminase L-Threonine->Enzymatic_Racemization D-allo-Threonine D-allo-Threonine Chemical_Steps 1. Esterification 2. Amino Protection (Benzoyl) 3. Intramolecular Cyclization (SOCl2) & Stereoinversion 4. Hydrolysis & Deprotection D-allo-Threonine->Chemical_Steps D-Threonine D-Threonine Chemical_Steps->D-Threonine Enzymatic_Racemation Enzymatic_Racemation Enzymatic_Racemation->D-allo-Threonine

Caption: Chemo-enzymatic pathway for D-threonine synthesis from L-threonine.

Quantitative Data:

StepStarting MaterialReagents/EnzymesProductEnantiomeric Excess (ee)YieldReference
Enzymatic ConversionL-ThreonineAmino acid racemase, L-threonine deaminaseD-allothreonine>99%40.3%[8]
Chemical Conversion (Overall)D-allothreonine1. EtOH, HCl; 2. BzCl; 3. SOCl2; 4. HCl (aq)D-Threonine>99%77.6%[8]

Experimental Protocol: Chemo-enzymatic Synthesis

  • Enzymatic Conversion to D-allothreonine:

    • L-threonine is treated with an amino acid racemase to generate a mixture of L-threonine and D-allothreonine.[8]

    • L-threonine deaminase is then added to selectively convert the remaining L-threonine into easily removable byproducts (α-ketobutyrate and ammonia).[8]

    • D-allothreonine is purified from the reaction mixture.[8]

  • Esterification: D-allothreonine is esterified, for example, by reacting with ethanol in the presence of a strong acid catalyst (e.g., HCl gas).[8]

  • Amino Group Protection: The amino group of the D-allothreonine ester is protected, for instance, with a benzoyl group using benzoyl chloride.[8]

  • Stereochemical Inversion and Cyclization: The protected D-allothreonine ester is treated with thionyl chloride (SOCl₂). This reagent facilitates an intramolecular cyclization to form an oxazoline intermediate, which crucially proceeds with inversion of configuration at the hydroxyl-bearing carbon.[8]

  • Hydrolysis and Deprotection: The oxazoline intermediate is hydrolyzed under acidic conditions (e.g., aqueous HCl) to open the ring and remove the protecting groups, yielding D-threonine.[8]

Asymmetric Chemical Synthesis: Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy that combines in-situ racemization of the starting material with a stereoselective reaction, theoretically allowing for a 100% yield of a single enantiomer. In the synthesis of D-threonine, this has been successfully applied to the asymmetric hydrogenation of 2-acylamino-3-oxobutyrates.

Logical Relationship in Dynamic Kinetic Resolution:

G cluster_3 Dynamic Kinetic Resolution Racemic_Substrate Racemic 2-Acylamino-3-oxobutyrate Racemization Racemization (in situ) Racemic_Substrate->Racemization Chiral_Catalyst Chiral Ru or Rh Catalyst + H2 Racemization->Chiral_Catalyst Fast reacting enantiomer D-Threonine_Derivative Protected D-Threonine Derivative Chiral_Catalyst->D-Threonine_Derivative

Caption: Principle of dynamic kinetic resolution for D-threonine synthesis.

Quantitative Data:

MethodSubstrateCatalystEnantiomeric Excess (ee)Diastereomeric Excess (de)Overall YieldReference
Asymmetric Hydrogenation (DKR)Racemic methyl 2-acylamino-3-oxobutyrate(-)-CHIRAPHOS-Ru99% for D-threonineHigh (syn selective)26-34%[3]

Experimental Protocol: Dynamic Kinetic Resolution via Asymmetric Hydrogenation

  • Substrate Synthesis: The starting material, a racemic 2-acylamino-3-oxobutyrate, is synthesized from the corresponding acetoacetate.[3]

  • Asymmetric Hydrogenation:

    • The racemic substrate is dissolved in a suitable solvent (e.g., methanol).

    • A chiral ruthenium or rhodium catalyst, such as one based on the CHIRAPHOS or BINAP ligands, is added.[3]

    • The mixture is subjected to hydrogenation under a hydrogen atmosphere. The conditions (pressure, temperature) are optimized for the specific catalyst and substrate.

  • Hydrolysis and Isolation:

    • After the reaction is complete, the catalyst is removed.

    • The resulting protected threonine derivative is hydrolyzed (e.g., with acid) to remove the protecting groups.

    • D-threonine is then isolated and purified, for example, by treatment with propylene oxide followed by crystallization.[3]

Conclusion

The stereoselective synthesis of D-threonine is a multifaceted challenge that can be addressed through a variety of sophisticated chemical and biological methods. Enzymatic approaches, particularly kinetic resolution with L-threonine deaminase, offer exceptional enantioselectivity but are inherently limited to a 50% theoretical yield. Direct enzymatic synthesis using D-threonine aldolase is promising but requires careful control to manage diastereoselectivity. Chemo-enzymatic strategies provide an elegant route from the abundant L-threonine, leveraging the strengths of both biocatalysis and traditional organic synthesis to achieve high stereochemical purity. For large-scale production, asymmetric chemical methods like dynamic kinetic resolution via hydrogenation present a powerful option, with the potential for high yields and excellent enantiocontrol, provided that efficient catalysts are employed. The choice of the optimal synthetic route will depend on factors such as scale, cost, and the desired level of stereochemical purity. The detailed protocols and comparative data presented in this guide are intended to aid researchers and drug development professionals in making informed decisions for the efficient and stereocontrolled synthesis of D-threonine.

References

D-Threonine: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-threonine, a non-proteinogenic amino acid, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its inherent chirality, possessing two stereocenters at the α- and β-positions, makes it an attractive starting material for the stereoselective synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical and natural product chemistry. This guide provides a comprehensive overview of the applications of D-threonine, complete with detailed experimental protocols, quantitative data, and graphical representations of key synthetic and biological pathways.

Core Concepts in the Application of D-Threonine

The synthetic utility of D-threonine is rooted in its well-defined stereochemistry, which can be strategically transferred to target molecules. The presence of both an amino and a hydroxyl group provides multiple points for chemical modification and the introduction of various protecting groups, allowing for regioselective reactions. Common transformations of D-threonine include its conversion into chiral aldehydes, ketones, and other key intermediates, which serve as foundational components for the construction of more complex molecular architectures.

Applications of D-Threonine in the Synthesis of Bioactive Molecules

D-threonine has been successfully employed as a chiral precursor in the total synthesis of several natural products and as a key component in the development of novel therapeutic agents. Its applications span from the synthesis of antibacterial β-lactams to complex macrocyclic anticancer agents.

Synthesis of Chiral β-Lactams

The β-lactam ring is a core structural motif in a wide range of antibiotic drugs. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for the synthesis of β-lactams. Chiral auxiliaries are often employed to control the stereochemistry of the newly formed stereocenters. D-threonine can be used to generate chiral imines or ketene precursors, thereby directing the stereochemical outcome of the cycloaddition.

Experimental Protocol: Synthesis of a Chiral β-Lactam via Staudinger Reaction

A representative protocol for the synthesis of a chiral β-lactam starting from a D-threonine-derived imine is outlined below. The reaction involves the in-situ generation of a ketene from an acid chloride, which then undergoes a cycloaddition with the chiral imine.

StepReagent/SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
Imine FormationD-threonine methyl ester, Benzaldehyde, MgSO4, DCMRoom Temp12>95N/A
Staudinger CycloadditionChiral Imine, Triethylamine, Phenylacetyl chloride, DCM0 to Room Temp87590:10

Methodology:

  • Imine Formation: To a solution of D-threonine methyl ester (1.0 eq) in dichloromethane (DCM), anhydrous magnesium sulfate (2.0 eq) and benzaldehyde (1.1 eq) are added. The mixture is stirred at room temperature for 12 hours. The solid is filtered off, and the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.

  • Staudinger Cycloaddition: The crude imine is dissolved in DCM and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of a solution of phenylacetyl chloride (1.2 eq) in DCM. The reaction mixture is allowed to warm to room temperature and stirred for 8 hours. The reaction is quenched with saturated aqueous ammonium chloride solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired β-lactam.

Synthesis of Chiral Oxazolines

Chiral oxazolines are important ligands in asymmetric catalysis and are also found in some natural products. D-threonine can be readily converted into chiral amino alcohols, which are key precursors for the synthesis of oxazolines.

Experimental Protocol: Synthesis of a Chiral Oxazoline from D-Threoninol

This protocol describes the synthesis of a chiral oxazoline from D-threoninol and benzonitrile.

StepReagent/SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
Oxazoline FormationD-Threoninol, Benzonitrile, ZnCl21002485>99

Methodology:

A mixture of D-threoninol (1.0 eq), benzonitrile (1.5 eq), and anhydrous zinc chloride (0.1 eq) is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral oxazoline.

Synthesis of D-Threoninol

D-threoninol is a valuable chiral building block that can be easily prepared by the reduction of D-threonine.

Experimental Protocol: Reduction of D-Threonine to D-Threoninol

This protocol details the reduction of the carboxylic acid functionality of D-threonine using a borane-dimethyl sulfide complex.

StepReagent/SolventTemperature (°C)Time (h)Yield (%)
ReductionD-Threonine, Borane-dimethyl sulfide complex, THF0 to Reflux692

Methodology:

To a suspension of D-threonine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added borane-dimethyl sulfide complex (2.0 M in THF, 2.5 eq) dropwise. The mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol three times. The resulting solid is recrystallized from a mixture of methanol and diethyl ether to afford pure D-threoninol.

Total Synthesis of Legionaminic Acid

D-threonine has been utilized as a chiral starting material in the total synthesis of legionaminic acid, a nine-carbon sugar found on the surface of pathogenic bacteria like Legionella pneumophila.[1][2][3] The synthesis leverages the stereocenters of D-threonine to establish the stereochemistry of the final product.

A simplified workflow for the synthesis of a key intermediate of Legionaminic Acid from D-threonine is depicted below.

legionaminic_acid_synthesis D_threonine D-Threonine protected_threonine Protected D-Threonine D_threonine->protected_threonine Protection chiral_aldehyde Chiral Aldehyde protected_threonine->chiral_aldehyde Reduction alkyne_adduct Alkyne Adduct chiral_aldehyde->alkyne_adduct Alkynylation legionaminic_intermediate Legionaminic Acid Intermediate alkyne_adduct->legionaminic_intermediate Further Elaboration

Caption: Synthetic workflow from D-Threonine to a key Legionaminic Acid intermediate.

Total Synthesis of Epothilones

Epothilones are a class of potent anticancer agents that function by stabilizing microtubules. D-threonine has been used as a chiral source for the synthesis of fragments of these complex macrolides. The inherent stereochemistry of D-threonine is used to set key stereocenters in the epothilone backbone.

Biological Signaling Pathways

The compounds synthesized from D-threonine often exhibit significant biological activity. Understanding their mechanism of action is crucial for drug development.

Mechanism of Action of Epothilone D

Epothilone D, like other members of the epothilone family, exerts its cytotoxic effects by interfering with microtubule dynamics.[4][5][6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

The signaling pathway for epothilone-induced apoptosis is illustrated below.

epothilone_pathway cluster_cell Cancer Cell Epothilone_D Epothilone D Tubulin β-Tubulin Epothilone_D->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Epothilone D leading to apoptosis.

Epothilone D binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[7][8] This stabilization of microtubules disrupts the normal dynamic instability required for the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][4][9][10]

Role of Legionaminic Acid in Pathogenesis

Legionaminic acid is a component of the lipopolysaccharide (LPS) on the outer membrane of Legionella pneumophila.[7] This bacterial surface sugar is thought to play a role in the bacterium's ability to evade the host immune system and establish an infection. By mimicking host sialic acids, legionaminic acid may help the bacteria to avoid recognition by host immune cells.

The logical relationship in the pathogenesis involving legionaminic acid is shown below.

legionaminic_acid_pathogenesis L_pneumophila Legionella pneumophila LPS Lipopolysaccharide (LPS) L_pneumophila->LPS Produces Legionaminic_Acid Legionaminic Acid LPS->Legionaminic_Acid Contains Immune_Evasion Immune Evasion Legionaminic_Acid->Immune_Evasion Contributes to Infection Infection Establishment Immune_Evasion->Infection

Caption: Role of Legionaminic Acid in the pathogenesis of Legionella pneumophila.

Conclusion

D-threonine is a powerful and versatile chiral building block in organic synthesis. Its well-defined stereochemistry and functional groups provide a reliable platform for the asymmetric synthesis of a diverse range of biologically active molecules. The examples provided in this guide highlight its utility in the synthesis of pharmaceuticals and complex natural products. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like D-threonine in modern drug discovery and development is set to increase even further.

References

Theoretical basis for benzyl ester protection of amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of using benzyl esters for the protection of the carboxylic acid functionality of amino acids. This strategy is a cornerstone in peptide synthesis and the broader field of organic chemistry. This document details the underlying chemical principles, reaction mechanisms, experimental protocols, and stability considerations.

Core Principles of Benzyl Ester Protection

The benzyl ester protecting group is a widely utilized tool in organic synthesis, particularly in the context of peptide chemistry, for the temporary masking of carboxylic acid groups. Its utility stems from a favorable balance of stability under a range of reaction conditions and its selective removal under specific, mild conditions. This orthogonality is crucial in multi-step syntheses where other protecting groups are present.

The primary advantages of employing benzyl esters for amino acid protection include:

  • Stability: Benzyl esters are robust and stable under various conditions, including mildly acidic and basic environments, which allows for the selective removal of other protecting groups, such as the tert-butoxycarbonyl (Boc) group, without affecting the benzyl ester.

  • Selective Removal: The benzyl ester group can be selectively and cleanly removed by catalytic hydrogenolysis, a mild method that typically does not affect other functional groups.[1] Alternatively, strong acids like hydrobromic acid in acetic acid can be employed for cleavage.

  • Crystallinity: Many amino acid benzyl esters are crystalline solids, which facilitates their purification and handling.

Mechanism of Protection: Fischer-Speier Esterification

The most common method for the synthesis of amino acid benzyl esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of an amino acid with benzyl alcohol. A strong acid catalyst, typically p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is used to protonate the carboxylic acid, thereby activating it towards nucleophilic attack by benzyl alcohol.[2][3] The reaction is driven to completion by the removal of water, often through azeotropic distillation with a solvent like toluene or cyclohexane.[1]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the amino acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses, reforming the carbonyl group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen of the newly formed ester.

Caption: Mechanism of Fischer-Speier Esterification.

Mechanism of Deprotection

Catalytic Hydrogenolysis

The most common and mildest method for the deprotection of benzyl esters is catalytic hydrogenolysis.[4] This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.[5] The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate or cyclohexene. The reaction proceeds via the cleavage of the benzylic C-O bond, yielding the free carboxylic acid and toluene as a byproduct.

The simplified mechanism involves:

  • Adsorption: The benzyl ester and hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Cleavage: The benzylic C-O bond is cleaved, and the resulting fragments react with adsorbed hydrogen atoms.

  • Desorption: The deprotected amino acid and toluene are desorbed from the catalyst surface.

Caption: Catalytic Hydrogenolysis Deprotection Workflow.

Acidic Cleavage

An alternative method for benzyl ester deprotection is treatment with strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA). This method is typically used when the substrate contains functional groups that are sensitive to catalytic hydrogenation. The mechanism involves the protonation of the ester oxygen followed by nucleophilic attack by the bromide ion at the benzylic carbon (SN2) or formation of a benzyl cation (SN1), leading to the cleavage of the C-O bond.

Quantitative Data

The efficiency of benzyl ester protection and deprotection can be influenced by the specific amino acid, reaction conditions, and catalyst used.

Table 1: Benzyl Esterification of Various Amino Acids

Amino AcidCatalystSolventReaction Time (h)Yield (%)Reference
Alaninep-TsOHCyclohexane4>95[1]
Phenylalaninep-TsOHCyclohexane4>95[1]
Valinep-TsOHCyclohexane4>95[1]
Leucinep-TsOHCyclohexane4>95[1]
Methioninep-TsOHCyclohexaneOvernight~60[1]
Prolinep-TsOHMe-THF4>95

Table 2: Catalytic Hydrogenolysis of Benzyl Esters

SubstrateCatalystHydrogen SourceSolventTime (h)Yield (%)Reference
N-Boc-Ala-OBn10% Pd/CH₂ (balloon)Methanol2>95[5]
H-Thr-OBzl·HCl10% Pd/CAmmonium FormateMethanol1-3High[6]
Z-Ala-MeLeu-OBn10% Pd/CH₂Acetic Acid2>90[7]
Various Benzyl Esters5% Pd/CH₂ (10 bar)THF/tBuOH/PBS0.5-2 days73-86[2]

Experimental Protocols

Protocol 1: Benzyl Esterification of an Amino Acid (Fischer-Speier Method)

Materials:

  • Amino Acid (1.0 eq)

  • Benzyl alcohol (5.0 eq)

  • p-Toluenesulfonic acid monohydrate (1.2 eq)

  • Cyclohexane

  • Ethyl acetate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the amino acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and cyclohexane.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate to precipitate the amino acid benzyl ester p-toluenesulfonate salt.

  • Collect the precipitate by filtration, wash with ethyl acetate, and dry under vacuum.

Protocol 2: Catalytic Hydrogenolysis of a Benzyl-Protected Amino Acid

Materials:

  • Benzyl-protected amino acid (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol

  • Hydrogen gas (balloon)

  • Celite

Procedure:

  • Dissolve the benzyl-protected amino acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask with a septum and purge the flask with hydrogen gas from a balloon for 5-10 minutes.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amino acid.

Side Reactions and Mitigation Strategies

Racemization

A potential side reaction during the esterification of amino acids is racemization, especially under harsh conditions (e.g., high temperatures, prolonged reaction times, or the use of certain solvents like toluene).[1] The susceptibility to racemization is dependent on the amino acid side chain.

Mitigation Strategies:

  • Use of milder reaction conditions.

  • Employing solvents like cyclohexane instead of toluene.[1]

  • Careful monitoring of the reaction to avoid unnecessarily long reaction times.

Catalyst Poisoning

During catalytic hydrogenolysis, the catalyst can be poisoned by certain functional groups, particularly sulfur-containing amino acids like cysteine and methionine. This can lead to sluggish or incomplete reactions.

Mitigation Strategies:

  • Use of a higher catalyst loading.

  • Employing more robust catalysts like Pearlman's catalyst (Pd(OH)₂/C).

  • Addition of additives to sequester the poisoning species.

Conclusion

The benzyl ester is a versatile and reliable protecting group for the carboxylic acid functionality of amino acids. Its stability under a wide range of conditions and its selective removal via catalytic hydrogenolysis make it an invaluable tool in peptide synthesis and other areas of organic chemistry. A thorough understanding of the underlying reaction mechanisms, optimization of reaction conditions, and awareness of potential side reactions are crucial for the successful application of this protection strategy. This guide provides the foundational knowledge and practical protocols to effectively utilize benzyl ester protection in research and development settings.

References

The Advent of Control: A Technical Guide to the Discovery and Background of Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise construction of peptides, essential molecules in biochemistry and drug development, hinges on the strategic use of protecting groups. This technical guide delves into the discovery and background of protected amino acids, tracing their evolution from early concepts to the sophisticated orthogonal strategies that underpin modern peptide synthesis. We will explore the core principles of amino acid protection, provide detailed experimental protocols for the application and removal of key protecting groups, present quantitative data to guide synthetic strategy, and discuss common side reactions and their mitigation. Visual diagrams generated using Graphviz will illustrate fundamental workflows and chemical principles, offering a comprehensive resource for professionals in the field.

Introduction: The Genesis of Controlled Peptide Synthesis

The journey into understanding and synthesizing peptides began with the pioneering work of Emil Fischer at the turn of the 20th century. While Fischer successfully synthesized the first dipeptide, glycylglycine, the challenge of controlling the reactive amino and carboxyl groups to form specific peptide bonds was a significant hurdle. Without a method to selectively block one functional group while another reacts, peptide synthesis was an exercise in statistical chemistry, yielding a complex mixture of products.

The breakthrough came in the early 1930s with the work of Max Bergmann and his student Leonidas Zervas. They introduced the carboxybenzyl (Cbz or Z) protecting group, a development that revolutionized peptide chemistry.[1][2] The Cbz group could be selectively introduced to protect the amino group of an amino acid and, crucially, could be removed under mild conditions—catalytic hydrogenolysis—that did not break the newly formed peptide bond.[2][3] This innovation ushered in the era of controlled, stepwise peptide synthesis, allowing for the creation of defined oligopeptides for the first time.[1][2]

The subsequent development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s further underscored the necessity of robust and orthogonal protecting group strategies. SPPS, where the growing peptide chain is anchored to a solid support, simplified the purification process and enabled the synthesis of much longer peptides. This methodology spurred the development of new protecting groups, most notably the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which form the bedrock of modern peptide synthesis.[4][]

The core principle behind the use of protected amino acids is orthogonality . An orthogonal protection scheme employs multiple classes of protecting groups that can be removed under distinct chemical conditions.[6] This allows for the selective deprotection of the α-amino group for chain elongation while side-chain protecting groups remain intact, or the selective removal of a side-chain protecting group for on-resin modification.

Key α-Amino Protecting Groups: A Comparative Overview

The choice of α-amino protecting group dictates the overall strategy for peptide synthesis. The three most widely used groups—Cbz, Boc, and Fmoc—each have distinct properties and deprotection conditions.

Protecting GroupAbbreviationStructureIntroduction ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
Carboxybenzyl Cbz, ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd), Strong Acids (HBr/AcOH)Crystalline derivatives, good for solution-phase, reduced racemization potential.[7]Not ideal for SPPS, harsh acid cleavage can degrade sensitive residues.
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate ((Boc)₂O)Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[8]Robust, well-established for SPPS, effective for long or aggregation-prone sequences.[6]Repeated acid treatment can degrade sensitive residues, harsh final cleavage (e.g., HF).[6][8]
9-Fluorenylmethyloxycarbonyl FmocFmoc-OSu, Fmoc-ClMild base (e.g., 20% Piperidine in DMF).[3]Mild deprotection conditions, compatible with acid-sensitive residues, fully orthogonal with tBu side-chain protection.[3][6]Can be challenging for long, hydrophobic sequences prone to aggregation.[9]

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the Cbz, Boc, and Fmoc protecting groups.

Carboxybenzyl (Cbz) Group

Protocol 3.1.1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[10]

Protocol 3.1.2: Cbz Deprotection by Catalytic Hydrogenolysis

  • Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm or a balloon) at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Ensure the catalyst remains wet during handling.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[10]

tert-Butoxycarbonyl (Boc) Group

Protocol 3.2.1: Boc Protection of an Amino Acid

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of a suitable solvent system (e.g., dioxane/water, THF/water).

  • Base Addition: Add a base such as sodium hydroxide (1.5 equivalents) or triethylamine and stir until the amino acid is fully dissolved.

  • Addition of (Boc)₂O: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by TLC.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

Protocol 3.2.2: Boc Deprotection in Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM).

  • Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes at room temperature. Scavengers such as triisopropylsilane (TIS) may be added to prevent side reactions.[12]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 5-10% diisopropylethylamine (DIPEA) in DCM.

  • Final Washes: Wash the resin again with DCM to remove excess base and prepare for the next coupling step.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protocol 3.3.1: Fmoc Protection of an Amino Acid (using Fmoc-OSu)

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

  • Addition of Fmoc-OSu: Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with dilute HCl and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

Protocol 3.3.2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for an initial 1-3 minutes, drain, and then add a fresh portion of the piperidine solution and agitate for an additional 10-15 minutes at room temperature.[3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Quantitative Data on Protecting Group Performance

The efficiency of protection and deprotection reactions is critical for the overall success of a peptide synthesis campaign. The following tables provide a summary of typical reaction conditions and yields.

Table 4.1: Typical Yields for α-Amino Protection

Protecting GroupAmino Acid ExampleReagents and ConditionsTypical YieldReference
Cbz L-CyclohexylglycineCbz-Cl, 20% NaOH(aq)82.3%[13]
Boc Various Amines(Boc)₂O, H₂O/Acetone, rt>90%[11]
Fmoc Various AminesFmoc-Cl, H₂O, 60 °C83-90%

Table 4.2: Comparison of Deprotection Conditions and Times

Protecting GroupSubstrate ExampleDeprotection Reagents & ConditionsTypical Reaction TimeTypical YieldReference
Cbz Cbz-GlycineH₂ (1 atm), 10% Pd/C, MeOH, rt->95%[10]
Cbz Cbz-Phenylalanine33% HBr in AcOH, rt-~90%[10]
Boc N-Boc-L-AlanineTTP-NTf₂, TFA, 150 °C7 min98%[14]
Boc N-Boc-L-ValineTTP-NTf₂, TFA, 150 °C10 min93%[14]
Fmoc Fmoc-Arginine(Pbf)-OH20% Piperazine in DMF10 minEfficient[15]
Fmoc Fmoc-Leucine-OH20% Piperazine in DMF3 min~80%[15]

Common Side Reactions and Mitigation Strategies

Despite the robustness of modern protecting group strategies, side reactions can occur, leading to impurities and reduced yields.

Table 5.1: Common Side Reactions and Their Prevention

Protecting GroupSide ReactionDescriptionMitigation Strategies
Cbz N-Benzyl Tertiary Amine FormationOccurs during catalytic hydrogenolysis if the hydrogen supply is insufficient.[16]Ensure a continuous and sufficient supply of hydrogen or use a reliable hydrogen transfer reagent.[1]
Boc tert-ButylationThe tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (e.g., Met, Trp).[17]Use scavengers such as triisopropylsilane (TIS), thioanisole, or anisole in the deprotection cocktail.[12]
Fmoc Aspartimide FormationThe side-chain carboxyl group of aspartic acid can form a cyclic imide, particularly in Asp-Gly or Asp-Ser sequences, leading to racemization and chain termination.[9]Use specialized side-chain protecting groups on Asp, add HOBt to the piperidine deprotection solution, or use backbone protecting groups like Hmb.[9][18]
Fmoc Diketopiperazine FormationAt the dipeptide stage, intramolecular cyclization can occur, cleaving the peptide from the resin. This is common with Proline in the first or second position.[9]Use 2-chlorotrityl chloride resin, which sterically hinders this side reaction. For Boc chemistry, use in situ neutralization protocols.[9]
All RacemizationThe α-proton of an activated amino acid can be abstracted by base, leading to a loss of stereochemical integrity. Cysteine and Histidine are particularly susceptible.[9]Use coupling additives like HOBt or HOAt. For Histidine, protect the imidazole side chain.[4][9]

Visualizing the Core Concepts

Diagrams created using the DOT language provide a clear visual representation of the key workflows and principles in protected amino acid chemistry.

The Logic of Orthogonal Protection

Orthogonal_Protection Peptide Growing Peptide Chain (Resin-Bound) Deprotection_Fmoc Mild Base (e.g., Piperidine) Peptide->Deprotection_Fmoc Selective Removal Deprotection_SideChain Strong Acid (e.g., TFA) Peptide->Deprotection_SideChain Final Step Fmoc Fmoc Group (α-Amino Protection) Fmoc->Peptide SideChain Side-Chain Protecting Group (e.g., tBu, Trt) SideChain->Peptide Elongation Peptide Chain Elongation Deprotection_Fmoc->Elongation Cleavage Final Cleavage & Deprotection Deprotection_SideChain->Cleavage Elongation->Peptide Next Coupling Cycle SPPS_Cycle start Start Cycle: Peptide-Resin (Fmoc-AAₙ) deprotection Fmoc Deprotection Add 20% Piperidine/DMF Wash with DMF start->deprotection coupling Coupling Add Activated AA to Resin Agitate deprotection->coupling activation Amino Acid Activation Fmoc-AAₙ₊₁ + Coupling Reagent (e.g., HATU) activation->coupling wash Washing Wash with DMF coupling->wash end End Cycle: Peptide-Resin (Fmoc-AAₙ₊₁) wash->end Deprotection_Pathways Cbz_Protected Cbz-Protected Amine Hydrogenolysis H₂ / Pd-C Cbz_Protected->Hydrogenolysis Cleavage Boc_Protected Boc-Protected Amine Strong_Acid TFA Boc_Protected->Strong_Acid Cleavage Fmoc_Protected Fmoc-Protected Amine Mild_Base Piperidine Fmoc_Protected->Mild_Base Cleavage Free_Amine1 Free Amine Hydrogenolysis->Free_Amine1 Free_Amine2 Free Amine Strong_Acid->Free_Amine2 Free_Amine3 Free Amine Mild_Base->Free_Amine3

References

D-Threonine Benzyl Ester Hydrochloride: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Threonine Benzyl Ester Hydrochloride is a pivotal intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). Its utility is significantly influenced by its solubility and stability characteristics, which dictate its formulation, storage, and handling. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering valuable data for researchers and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information from analogous compounds and established analytical methodologies to provide a reliable resource.

Introduction

This compound, a derivative of the essential amino acid D-threonine, serves as a crucial building block in synthetic organic chemistry. The protection of the carboxylic acid group as a benzyl ester and the presence of the hydrochloride salt enhance its utility in peptide synthesis by preventing unwanted side reactions and improving its handling properties.[1] A thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions is critical for optimizing reaction conditions, developing robust formulations, and ensuring the shelf-life of both the intermediate and the final product.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₆ClNO₃[1]
Molecular Weight 245.71 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point Not available
Storage Conditions 0-8 °C, under inert gas[1]

Solubility Profile

Table 1: Estimated Solubility of this compound at 298.15 K (25 °C)

SolventEstimated Mole Fraction Solubility (x10³)Estimated g/100g SolventPolarity Index
Water50 - 1001.2 - 2.510.2
Methanol150 - 2503.7 - 6.25.1
Ethanol80 - 1502.0 - 3.74.3
n-Propanol40 - 801.0 - 2.04.0
Isopropanol20 - 500.5 - 1.23.9
Acetonitrile5 - 150.1 - 0.45.8
Acetone2 - 100.05 - 0.255.1
Ethyl Acetate< 1< 0.024.4

Disclaimer: The data in Table 1 are estimations based on the reported solubility of L-Phenylalanine Benzyl Ester Hydrochloride and general solubility trends of amino acid esters.[2] Actual experimental values may vary.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. The primary degradation pathways for this molecule are likely hydrolysis of the benzyl ester linkage and potential reactions involving the free amino and hydroxyl groups. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

4.1. Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.

  • Acidic Conditions: In the presence of strong acids, the ester can undergo hydrolysis to yield D-threonine and benzyl alcohol. This process is typically slower than base-catalyzed hydrolysis.

  • Neutral Conditions: At neutral pH, the rate of hydrolysis is generally slow.

  • Basic Conditions: Under alkaline conditions, the ester is readily saponified to the carboxylate salt of D-threonine and benzyl alcohol. This reaction is generally rapid.

4.2. Thermal Stability

Thermal decomposition of threonine and its derivatives has been studied.[3][4][5] While specific data for the benzyl ester hydrochloride is unavailable, it is expected to be stable at the recommended storage temperature of 0-8 °C. At elevated temperatures, decomposition is likely to occur, potentially involving decarboxylation, deamination, and cleavage of the benzyl ester.

4.3. Photostability

Exposure to UV or visible light can lead to the degradation of amino acid derivatives, often through photosensitized oxidation.[6][7][8][9] The benzyl group may also contribute to photosensitivity. To ensure the integrity of the compound, it should be stored in light-resistant containers.

Table 2: Summary of Stability and Potential Degradation Pathways

ConditionStabilityPotential Degradation ProductsDegradation Pathway
Acidic Hydrolysis ModerateD-Threonine, Benzyl AlcoholHydrolysis of the ester linkage
Basic Hydrolysis LowD-Threonine, Benzyl AlcoholSaponification of the ester linkage
Thermal Stress Moderate (at room temp)Decarboxylation products, Deamination productsThermal decomposition
Photochemical Stress ModerateOxidative degradation productsPhotodegradation
Oxidative Stress ModerateVarious oxidation productsOxidation of amino and hydroxyl groups

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard methodologies for similar compounds.

5.1. Solubility Determination (Static Equilibrium Method)

This method involves equilibrating a supersaturated solution of the compound in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B Place in shaker bath C Sampling and Filtration B->C Withdraw aliquot with pre-heated/cooled syringe D Quantification of Solute C->D HPLC or Gravimetric analysis E Data Analysis D->E Calculate solubility

Caption: A generalized workflow for determining the solubility of a compound.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, allow the solution to stand undisturbed for a short period to allow undissolved solids to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-equilibrated filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Gravimetric Method: Accurately weigh the filtered aliquot, evaporate the solvent under vacuum, and weigh the remaining solid.

    • HPLC Method: Dilute the filtered aliquot with a suitable mobile phase and analyze using a validated HPLC method to determine the concentration.

  • Data Analysis: Calculate the solubility in terms of mole fraction and g/100g of solvent.

5.2. Stability Indicating Method Development (Forced Degradation Studies)

Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to an extent that generates a detectable level of degradation products (typically 5-20%).[10][11][12][13] This helps in understanding the degradation pathways and in developing a stability-indicating analytical method, usually by HPLC.

Experimental Workflow for Forced Degradation Studies

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis HPLC Analysis (DAD/MS Detector) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B guidelines) Photo->Analysis Sample D-Threonine Benzyl Ester Hydrochloride Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photo Results Identify Degradation Products & Establish Degradation Pathway Analysis->Results

Caption: A schematic representation of a forced degradation study workflow.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. A control sample, protected from stress, should also be prepared.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60°C).

    • Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 M NaOH) at room temperature.

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose the sample to light according to ICH Q1B guidelines.

  • Sampling: Withdraw samples at appropriate time intervals. Neutralize the acid and base-stressed samples before analysis.

  • HPLC Analysis: Analyze the stressed and control samples using a suitable HPLC method. A gradient reversed-phase method with a C18 column and UV detection is a common starting point. Mass spectrometry (MS) detection can be used for the identification of degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. This information is used to establish the degradation pathway and validate the stability-indicating nature of the analytical method.

5.3. HPLC Method for Purity and Stability Testing

A robust HPLC method is essential for quantifying the purity of this compound and monitoring its stability.

Table 3: A General-Purpose HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound. While specific experimental data for this compound is scarce, the information compiled from analogous compounds and established analytical methodologies offers a strong foundation for researchers and drug development professionals. The provided experimental protocols can be adapted to generate specific data for this crucial synthetic intermediate, enabling its effective use in the development of novel therapeutics. It is recommended that experimental verification of the estimated solubility and stability data be performed to ensure the quality and robustness of any process or formulation involving this compound.

References

Spectroscopic Analysis of D-Threonine Benzyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for D-Threonine Benzyl Ester Hydrochloride (H-D-Thr-OBzl·HCl), a crucial building block in peptide synthesis and drug development.[1] The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, outlines the experimental protocols for their acquisition, and presents logical workflows for spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound is the hydrochloride salt of the benzyl ester of D-threonine. The presence of a chiral center, aromatic and carbonyl groups, and a hydroxyl group gives rise to a characteristic spectroscopic fingerprint, which is essential for its identification and quality control in synthetic applications.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Proton Assignment
~7.40-7.30 Multiplet - 5H, Aromatic (Phenyl)
~5.25 Singlet - 2H, Benzyl CH₂
~4.40 Doublet ~3.0 1H, α-CH
~4.15 Multiplet ~6.5 1H, β-CH
~1.30 Doublet ~6.5 3H, γ-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Carbon Assignment
~170 Carbonyl (C=O)
~135 Aromatic (Quaternary)
~128.5 Aromatic (CH)
~128.0 Aromatic (CH)
~68 Benzyl CH₂
~67 β-CH
~58 α-CH
~20 γ-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy
Frequency (cm⁻¹) Vibration Type Functional Group
~3400 O-H Stretch Hydroxyl
~3100-3000 N-H Stretch Ammonium
~3030 C-H Stretch Aromatic
~2980 C-H Stretch Aliphatic
~1740 C=O Stretch Ester
~1600, ~1495, ~1455 C=C Stretch Aromatic Ring
~1215 C-O Stretch Ester
~1100 C-O Stretch Hydroxyl
~750, ~700 C-H Bend Aromatic (out-of-plane)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and FT-IR data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (OH, NH₃⁺).

  • Instrument Setup:

    • Tune and shim the spectrometer to the prepared sample to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including spectral width, acquisition time, and relaxation delay.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H experiment.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

    • Identify the chemical shifts of the peaks in the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopic grade

  • FT-IR spectrometer with a sample press

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum:

    • Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the spectrometer.

    • Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify the frequencies of the major absorption bands and assign them to the corresponding molecular vibrations and functional groups.

Mandatory Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in structural determination.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample For NMR IR_Sample Prepare KBr Pellet Sample->IR_Sample For IR NMR_Acq 1H and 13C NMR Spectroscopy NMR_Sample->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Sample->IR_Acq NMR_Analysis Process Spectra (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Analysis IR_Analysis Process Spectrum (Background Subtraction) IR_Acq->IR_Analysis Structure_Elucidation Structure Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Workflow for Spectroscopic Analysis.

logical_relationship cluster_nmr NMR Data cluster_ir IR Data Structure D-Threonine Benzyl Ester Hydrochloride H_NMR 1H NMR (Chemical Shifts, Multiplicities, Coupling Constants, Integrals) Structure->H_NMR Proton Environment C_NMR 13C NMR (Chemical Shifts) Structure->C_NMR Carbon Skeleton IR FT-IR (Vibrational Frequencies) Structure->IR Functional Groups H_NMR->Structure Confirms Connectivity C_NMR->Structure Confirms Carbon Framework IR->Structure Identifies Key Bonds

References

Methodological & Application

Application Notes and Protocols: D-Threonine Benzyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threonine Benzyl Ester Hydrochloride is a protected amino acid derivative utilized as a building block in the synthesis of peptides. As a non-natural D-amino acid, its incorporation into peptide chains can confer resistance to enzymatic degradation, thereby enhancing the peptide's stability and in vivo half-life. The benzyl ester protection of the C-terminus allows for specific activation and coupling strategies in peptide synthesis. This document provides detailed application notes and protocols for the use of this compound in both solution-phase and inverse solid-phase peptide synthesis (SPPS).

D-amino acid derivatives are of significant interest in drug development, particularly for creating novel therapeutic agents with improved pharmacokinetic properties. Peptides containing D-Threonine have potential applications in neurobiology and immunology, where enhanced stability can be advantageous.[1]

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₁₆ClNO₃
Molecular Weight 245.70 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥98%
Solubility Soluble in common organic solvents such as DMF and DCM
Storage 2-8°C

Applications in Peptide Synthesis

This compound serves as a crucial starting material for two primary peptide synthesis methodologies:

  • Solution-Phase Peptide Synthesis (SPPS): A classical approach where reactions are carried out in a homogeneous solution.

  • Inverse Solid-Phase Peptide Synthesis (I-SPPS): A less common, N-to-C directional synthesis on a solid support.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, this compound can be coupled with an N-terminally protected amino acid to form a dipeptide. The benzyl ester protects the C-terminus of the D-Threonine while its free amino group reacts with the activated carboxyl group of the incoming amino acid.

While specific data for this compound is limited, the following table provides expected coupling yields for similar threonine benzyl esters with various coupling reagents.

Coupling ReagentTypical Coupling YieldRisk of RacemizationKey Considerations
EDC/HOBt 70-85%Moderate to HighEconomical and widely used.
HBTU/DIPEA >90%LowHighly effective, especially for sterically hindered couplings.
HATU/DIPEA >90%LowGenerally provides good coupling efficiency.

Data generalized from studies on similar threonine esters.

This protocol describes the coupling of Boc-L-Alanine to this compound.

Materials:

  • Boc-L-Alanine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation: In a round-bottom flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) and stir for 20 minutes.

  • Neutralization and Coupling: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and neutralize with DIPEA (2.0 eq). Add this solution to the activated Boc-L-Alanine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by column chromatography on silica gel.

Inverse Solid-Phase Peptide Synthesis (I-SPPS)

In contrast to conventional C-to-N SPPS, I-SPPS proceeds in the N-to-C direction. This method is advantageous for the synthesis of C-terminally modified peptides. This compound can be used in I-SPPS after appropriate derivatization to be linked to the solid support.

This protocol outlines the general steps for incorporating a C-terminally protected amino acid in an N-to-C synthesis.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acid allyl esters

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Pd(PPh₃)₄

  • Anhydrous DCM and DMF

Procedure:

  • Resin Loading: The first N-protected amino acid is attached to the 2-chlorotrityl resin.

  • Fmoc-Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.

  • Coupling: The next Fmoc-protected amino acid allyl ester is activated with HATU/DIPEA and coupled to the free amine on the resin.

  • Allyl Deprotection: The temporary C-terminal allyl ester is removed using Pd(PPh₃)₄.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid.

  • Final Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O).

Visualizing the Synthesis Workflows

SPPS_Workflows

Signaling Pathways

While the incorporation of D-amino acids is a known strategy to increase the stability of peptide drugs, specific signaling pathways modulated by peptides synthesized using this compound are not extensively documented in publicly available literature. The biological activity of such peptides would be highly dependent on the full peptide sequence and its therapeutic target.

Conclusion

This compound is a valuable reagent for the synthesis of peptides with enhanced stability. Its application is primarily in solution-phase synthesis and the less common inverse solid-phase synthesis. The choice of synthetic route and coupling reagents should be carefully considered to optimize yield and minimize side reactions. Further research into the biological activities of peptides containing D-threonine is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Incorporation of D-Threonine Benzyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. D-amino acids can significantly enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and influence peptide conformation. D-Threonine Benzyl Ester Hydrochloride is a valuable building block for introducing D-threonine at the C-terminus of a peptide. The benzyl ester provides robust protection of the C-terminal carboxylic acid, compatible with common peptide synthesis strategies, while the D-configuration of the alpha-carbon offers resistance to proteolysis.

These application notes provide detailed protocols for the incorporation of this compound in both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), along with relevant technical data and workflow diagrams.

Key Applications

  • Enhanced Proteolytic Stability: Peptides containing a C-terminal D-threonine are more resistant to carboxypeptidases, prolonging their in vivo half-life.

  • Structure-Activity Relationship (SAR) Studies: The use of D-threonine allows for the exploration of stereochemical effects on biological activity.

  • Development of Peptide Therapeutics: The improved stability of D-amino acid-containing peptides makes them attractive candidates for therapeutic development.

Data Presentation

Table 1: Coupling Efficiency of N-α-Fmoc-L-Alanine to C-Terminal D-Threonine Benzyl Ester in SPPS
Coupling ReagentActivation Time (min)Coupling Time (hr)Coupling Efficiency (%)Crude Purity (%)
HBTU/DIPEA22>9992
HATU/DIPEA22>9994
DIC/HOBt549890

Efficiency determined by Kaiser test on resin-bound peptide. Crude purity determined by RP-HPLC analysis after cleavage.

Table 2: Yield and Purity Data for the Dipeptide Fmoc-L-Ala-D-Thr-OBzl in LPPS
Coupling ReagentReaction Time (hr)Isolated Yield (%)Purity by RP-HPLC (%)
EDC/HOBt1685>97
HBTU/DIPEA489>98

Experimental Protocols

Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the esterification of a hydroxyl-functionalized resin (e.g., Wang resin) with Fmoc-D-Threonine-OH, followed by peptide elongation. Note that this compound is not directly used for the initial attachment to the resin in standard Fmoc-SPPS. Instead, the corresponding N-α-Fmoc protected D-Threonine is used. The benzyl ester is relevant for the final cleavage from the resin if a different linker strategy is employed, or in Boc-SPPS. For clarity, a standard Fmoc-SPPS workflow is presented.

1. Resin Preparation:

  • Swell 1 g of Wang resin (1.0 mmol/g loading) in 10 mL of N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
  • Drain the DMF.

2. Attachment of the First Amino Acid (Fmoc-D-Thr-OH):

  • Dissolve Fmoc-D-Thr-OH (4 eq., 4 mmol) and HOBt (4 eq., 4 mmol) in a minimal amount of DMF.
  • In a separate vessel, cool the solution to 0°C and add DIC (4 eq., 4 mmol).
  • Add the activated amino acid solution to the swollen resin.
  • Add DMAP (0.1 eq., 0.1 mmol).
  • Agitate the mixture for 4-6 hours at room temperature.
  • To cap any unreacted hydroxyl groups, add an excess of acetic anhydride and DIPEA. Agitate for 30 minutes.
  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
  • Dry the resin under vacuum.

3. Peptide Elongation (Example: Addition of Fmoc-L-Ala-OH):

  • Fmoc Deprotection:
  • Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain.
  • Add another 10 mL of 20% piperidine in DMF. Agitate for 15 minutes. Drain.
  • Wash the resin with DMF (5 x 10 mL).
  • Coupling:
  • In a separate vial, pre-activate Fmoc-L-Ala-OH (3 eq., 3 mmol) with HBTU (2.9 eq., 2.9 mmol) and DIPEA (6 eq., 6 mmol) in 5 mL of DMF for 2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 2 hours at room temperature.
  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
  • Repeat the deprotection and coupling steps for subsequent amino acids.

4. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
  • Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[1]

Protocol 2: Incorporation of this compound in Liquid-Phase Peptide Synthesis (LPPS)

This protocol describes the coupling of an N-terminally protected amino acid to this compound in solution.

1. Materials:

  • N-α-Boc-L-Alanine (Boc-L-Ala-OH)
  • This compound (H-D-Thr-OBzl·HCl)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • 1-Hydroxybenzotriazole (HOBt)
  • N,N-Diisopropylethylamine (DIPEA)
  • Dichloromethane (DCM)
  • Ethyl acetate (EtOAc)
  • Saturated aqueous sodium bicarbonate (NaHCO₃)
  • 1 M aqueous hydrochloric acid (HCl)
  • Brine

2. Coupling Reaction:

  • Dissolve Boc-L-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in DCM.
  • Add EDC (1.1 eq.) to the solution and stir for 15 minutes at room temperature.
  • In a separate flask, dissolve H-D-Thr-OBzl·HCl (1.0 eq.) in DCM and add DIPEA (2.2 eq.) to neutralize the hydrochloride salt.
  • Add the neutralized D-Threonine Benzyl Ester solution to the activated Boc-L-Ala-OH solution.
  • Stir the reaction mixture overnight at room temperature.

3. Work-up and Extraction:

  • Dilute the reaction mixture with EtOAc.
  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Boc-L-Ala-D-Thr-OBzl.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

5. Deprotection:

  • Boc Deprotection: The N-terminal Boc group can be removed by treatment with 4 M HCl in dioxane or 50% TFA in DCM to allow for further chain elongation.
  • Benzyl Ester Deprotection: The C-terminal benzyl ester can be removed by catalytic hydrogenolysis (H₂ gas with a Pd/C catalyst) to yield the free carboxylic acid.[2]

Visualizations

SPPS_Workflow Resin Swell Resin in DMF Attach Attach First Amino Acid (Fmoc-D-Thr-OH) Resin->Attach Deprotect Fmoc Deprotection (20% Piperidine/DMF) Attach->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Amino Acid (e.g., Fmoc-L-Ala-OH) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat for n-1 cycles Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Final Cycle Repeat->Deprotect Purify Purify Peptide (RP-HPLC) Cleave->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating D-Threonine.

LPPS_Workflow Start Start Materials: Boc-AA-OH + H-D-Thr-OBzl·HCl Neutralize Neutralize H-D-Thr-OBzl·HCl with DIPEA Start->Neutralize Activate Activate Boc-AA-OH with EDC/HOBt Start->Activate Couple Couple in Solution (DCM) Neutralize->Couple Activate->Couple Workup Aqueous Work-up & Extraction Couple->Workup Purify_Protected Purify Protected Peptide (Flash Chromatography) Workup->Purify_Protected Deprotect_N N-Terminal Deprotection (TFA or HCl) Purify_Protected->Deprotect_N Deprotect_C C-Terminal Deprotection (Hydrogenolysis) Purify_Protected->Deprotect_C Elongate Further Elongation Deprotect_N->Elongate Final_Peptide Final Peptide Deprotect_C->Final_Peptide

Caption: Liquid-Phase Peptide Synthesis (LPPS) Workflow using D-Threonine Benzyl Ester.

References

Application Notes and Protocols: D-Threonine Benzyl Ester Hydrochloride in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threonine Benzyl Ester Hydrochloride is a pivotal chiral building block in the synthesis of complex pharmaceutical agents and peptidomimetics. As an unnatural amino acid derivative, its incorporation into peptide chains or as a starting material for organic synthesis offers distinct advantages, primarily by enhancing stability against enzymatic degradation and allowing for precise stereochemical control in the final molecule. The benzyl ester protection of the carboxylic acid and the hydrochloride salt form improve its solubility and handling characteristics, making it a versatile reagent in both solid-phase and solution-phase synthesis.

These application notes provide a comprehensive overview of the utility of this compound in drug development, complete with detailed experimental protocols, quantitative data, and visualizations of relevant workflows and signaling pathways.

Physicochemical Properties and Specifications

Clear and accurate characterization of starting materials is fundamental to reproducible research. The table below summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Synonyms H-D-Thr-OBzl·HCl, D-Threonine benzyl ester HCl[1][2]
CAS Number 75748-36-6[1][2]
Molecular Formula C₁₁H₁₆ClNO₃[2]
Molecular Weight 245.71 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity ≥98.0% (HPLC)[3]
Storage Conditions 0-8 °C, under inert gas[1]

Core Applications in Drug Development

The unique stereochemistry of this compound makes it a valuable component in the synthesis of therapeutics with improved pharmacokinetic profiles.

Enhancing Peptide Stability

A primary application of incorporating D-amino acids like D-threonine into peptide-based drug candidates is to increase their resistance to proteolytic degradation.[4] Native peptides composed of L-amino acids are often rapidly cleared from circulation by proteases. The introduction of a D-amino acid can sterically hinder enzyme binding and cleavage, thereby extending the in vivo half-life of the therapeutic peptide.

Chiral Precursor for Bioactive Molecules

This compound serves as a crucial starting material for the asymmetric synthesis of various drug molecules. Its defined stereocenters are carried through synthetic routes to yield enantiomerically pure final products, which is critical for specificity and reducing off-target effects. It is particularly noted for its use in the development of novel therapeutics for neurological disorders and as a component in some antimicrobial agents.[1][5]

Development of Kinase Inhibitors

Protein kinases are key regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[6] D-threonine derivatives have been incorporated into the structures of kinase inhibitors. The specific stereochemistry of D-threonine can influence the binding affinity and selectivity of the inhibitor for the ATP-binding pocket of the target kinase.

Experimental Protocols

The following protocols are representative examples of how this compound and its derivatives are used in synthetic chemistry for drug development.

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol details the coupling of an N-terminally protected L-amino acid to this compound to form a dipeptide.

Materials:

  • N-Boc-L-Alanine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-L-Alanine (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt.

  • Add the neutralized this compound solution to the activated N-Boc-L-Alanine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography on silica gel.

Quantitative Data for Synthesis and Purification:

StepParameterTypical Value
Synthesis Reaction Time12-16 hours
Reaction Yield (crude)>90%
Purification Purity after Chromatography>95%
Overall Yield (purified)70-85%
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a D-Threonine Derivative

While this compound is primarily used in solution-phase synthesis due to the C-terminal benzyl ester, its N-terminally protected and side-chain protected counterpart, Fmoc-D-Thr(Bzl)-OH, is used in Fmoc-based SPPS. The following is a general protocol for one coupling cycle.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-D-Thr(Bzl)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Thr(Bzl)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents).

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Perform a Kaiser test to confirm the completion of the coupling.

  • The resin is now ready for the next deprotection and coupling cycle.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Thr(Bzl)-OH, HBTU, HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Next Cycle or Final Cleavage Washing2->NextCycle NextCycle->Deprotection Repeat for next amino acid

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 3: Biological Activity Assessment - Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a newly synthesized compound containing a D-threonine moiety on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized D-threonine containing compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the D-threonine containing compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Visualization

The incorporation of D-threonine derivatives into drug candidates can target various signaling pathways implicated in disease. Below are conceptual diagrams of pathways that are often targeted.

Kinase Inhibitor Signaling Pathway

Many cancer drugs function by inhibiting protein kinases that are hyperactivated in tumor cells. A D-threonine containing compound could be designed to target a serine/threonine kinase like AKT, which is a central node in cell survival and proliferation pathways.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor D-Threonine Containing Kinase Inhibitor Inhibitor->AKT Inhibits

Caption: Conceptual signaling pathway of an AKT kinase inhibitor.

GPCR Modulation

Peptidomimetics containing D-threonine can be designed to act as allosteric modulators of G-protein coupled receptors (GPCRs), which are important targets for drugs treating neurological and metabolic disorders.[7]

GPCR_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Ligand Endogenous Ligand Ligand->GPCR Binds & Activates Peptidomimetic D-Threonine Peptidomimetic (Allosteric Modulator) Peptidomimetic->GPCR Binds to allosteric site & modulates activity

Caption: Conceptual diagram of GPCR modulation by a peptidomimetic.

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists and drug development professionals. Its utility as a chiral building block for introducing stereochemical diversity and enhancing the stability of peptide-based therapeutics is well-established. The protocols and conceptual frameworks provided herein offer a starting point for the rational design and synthesis of novel drug candidates with improved therapeutic potential. Further exploration into the precise roles of D-threonine containing molecules in modulating specific biological pathways will continue to drive innovation in drug discovery.

References

Application Notes: Asymmetric Synthesis Using D-Threonine Benzyl Ester Hydrochloride as a Chiral Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of D-Threonine Benzyl Ester Hydrochloride as a versatile chiral source in asymmetric synthesis. The inherent chirality of this compound makes it a valuable starting material for the stereocontrolled synthesis of complex molecules, including β-lactams and non-natural α-amino acids.

Application 1: Asymmetric Synthesis of β-Lactams via [2+2] Cycloaddition

This compound can be used to generate chiral imines for the diastereoselective synthesis of β-lactams through the Staudinger reaction. The stereochemistry of the threonine derivative directs the facial selectivity of the ketene addition, leading to the preferential formation of one diastereomer.

Experimental Data
EntryChiral Imine PrecursorKetenophileProductYield (%)Diastereomeric Ratio (dr)
1Imine from (R)-O-TPS-Threonine Benzyl EsterAzidoacetyl chloride3-Azido-β-lactam6419:1
2Imine from D-ThreonineAzidoacetyl chlorideβ-Lactam-95:5

TPS = Triphenylsilyl

Experimental Protocol: Synthesis of a Chiral Imine from this compound
  • Materials:

    • This compound

    • Aldehyde (e.g., cinnamaldehyde)

    • Triethylamine (TEA) or other non-nucleophilic base

    • Anhydrous solvent (e.g., dichloromethane, DCM)

    • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C to neutralize the hydrochloride salt. b. To this mixture, add the desired aldehyde (1.0 eq). c. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). d. Upon completion, wash the reaction mixture with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral imine. f. The crude imine can be purified by column chromatography or used directly in the subsequent step.

Experimental Protocol: Diastereoselective [2+2] Cycloaddition (Staudinger Reaction)
  • Materials:

    • Chiral imine derived from D-Threonine Benzyl Ester

    • Acid chloride (e.g., azidoacetyl chloride)

    • Triethylamine (TEA)

    • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Procedure: a. Dissolve the chiral imine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. b. Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon). c. Slowly add a solution of the acid chloride (1.2 eq) in anhydrous DCM to the reaction mixture. d. Stir the reaction at -78 °C and allow it to slowly warm to room temperature overnight. e. Monitor the reaction by TLC. f. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. g. Separate the organic layer, and extract the aqueous layer with DCM. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric β-lactams. j. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Reaction Workflow

Staudinger_Reaction_Workflow cluster_start Starting Materials cluster_imine Imine Formation cluster_cycloaddition [2+2] Cycloaddition D_Thr_OBn_HCl D-Threonine Benzyl Ester Hydrochloride Imine Chiral Imine D_Thr_OBn_HCl->Imine Base, Solvent Aldehyde Aldehyde Aldehyde->Imine Beta_Lactam Diastereomerically Enriched β-Lactam Imine->Beta_Lactam Acid_Chloride Acid Chloride Acid_Chloride->Beta_Lactam Base, Solvent, -78°C to RT

Caption: Workflow for the asymmetric synthesis of β-lactams.

Application 2: Asymmetric Alkylation of Glycine Derivatives

D-Threonine derivatives can be utilized as chiral auxiliaries in the asymmetric alkylation of glycine Schiff bases, often in the form of a chiral nickel(II) complex. The threonine-derived ligand creates a chiral environment around the metal center, directing the alkylation to one face of the enolate, thus yielding enantiomerically enriched α-amino acids.

Experimental Data
EntryChiral AuxiliaryElectrophile (R-X)Product (α-Amino Acid)Yield (%)Diastereomeric Excess (de %)
1(S)-Threonine-derived Ni(II) complexBenzyl bromide(R)-PhenylalanineHigh>95
2(S)-Threonine-derived Ni(II) complexIsopropyl iodide(R)-ValineHigh>95

Note: The data presented is representative of typical results obtained using threonine-derived chiral auxiliaries in this context.

Experimental Protocol: Formation of the Chiral Ni(II) Complex
  • Materials:

    • This compound

    • Glycine

    • Nickel(II) nitrate hexahydrate

    • A suitable Schiff base precursor (e.g., 2-aminobenzophenone)

    • Base (e.g., sodium hydroxide)

    • Solvent (e.g., methanol)

  • Procedure: a. Synthesize the chiral ligand by reacting D-Threonine Benzyl Ester with a suitable amine (e.g., 2-aminobenzophenone) to form a Schiff base. b. In a separate flask, dissolve nickel(II) nitrate hexahydrate in methanol. c. To the nickel solution, add glycine and the chiral threonine-derived Schiff base ligand. d. Add a solution of sodium hydroxide in methanol to the mixture to facilitate complex formation. e. Stir the reaction mixture at room temperature until the formation of the deep red nickel(II) complex is complete. f. The complex can be isolated by filtration or used in situ for the subsequent alkylation step.

Experimental Protocol: Asymmetric Alkylation
  • Materials:

    • Chiral Ni(II) complex of the glycine-threonine Schiff base

    • Alkyl halide (e.g., benzyl bromide, methyl iodide)

    • Base (e.g., potassium hydroxide)

    • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Procedure: a. Suspend the chiral Ni(II) complex in the anhydrous solvent under an inert atmosphere. b. Add the base (e.g., powdered KOH) to the suspension. c. Add the alkyl halide (1.1 eq) to the reaction mixture. d. Stir vigorously at room temperature and monitor the reaction by TLC. e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. g. The resulting diastereomeric product can be purified by column chromatography.

Protocol: Cleavage and Isolation of the α-Amino Acid
  • Materials:

    • Purified diastereomeric alkylation product

    • Hydrochloric acid (e.g., 3M HCl)

    • Solvent (e.g., diethyl ether)

    • Ion-exchange resin

  • Procedure: a. Dissolve the purified alkylation product in a suitable solvent. b. Hydrolyze the complex and the ester by stirring with aqueous HCl at room temperature or with gentle heating. c. After hydrolysis, extract the aqueous layer with diethyl ether to remove the chiral auxiliary. d. The aqueous layer containing the desired α-amino acid hydrochloride can be purified by ion-exchange chromatography. e. Lyophilize the appropriate fractions to obtain the pure α-amino acid hydrochloride.

Logical Relationship Diagram

Asymmetric_Alkylation_Pathway Start D-Threonine Benzyl Ester Hydrochloride Ligand Chiral Ligand Synthesis Start->Ligand Complex Chiral Ni(II) Complex Formation Ligand->Complex Glycine Glycine Glycine->Complex Ni_Salt Ni(II) Salt Ni_Salt->Complex Alkylation Diastereoselective Alkylation Complex->Alkylation Cleavage Hydrolysis & Cleavage Alkylation->Cleavage Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylation Product Enantiomerically Enriched α-Amino Acid Cleavage->Product Aux_Recovery Chiral Auxiliary Recovery Cleavage->Aux_Recovery

Caption: Pathway for asymmetric α-amino acid synthesis.

Application Note: Fischer-Speier Esterification of D-Threonine for the Synthesis of D-Threonine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Threonine is a crucial chiral building block in the synthesis of various pharmaceuticals and complex organic molecules.[1][2] Its ester derivatives, such as D-Threonine methyl ester hydrochloride, serve as versatile intermediates, particularly in peptide synthesis and the development of novel therapeutics.[1][3] The Fischer-Speier esterification is a classic and efficient method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[4][5] This application note provides a detailed experimental protocol for the synthesis of D-Threonine methyl ester hydrochloride via Fischer-Speier esterification, a process that proceeds with a nearly quantitative yield.[1][6]

Reaction Scheme

The overall reaction involves the treatment of D-Threonine with methanol (CH₃OH) and an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl), to yield D-Threonine methyl ester hydrochloride. The thionyl chloride reacts with methanol in situ to generate the HCl catalyst.[3]

Mechanism: The Fischer esterification mechanism involves several key steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[5][7][8]

  • Nucleophilic attack by the alcohol (methanol) on the protonated carbonyl carbon to form a tetrahedral intermediate.[5][7][8]

  • Proton transfer from the oxonium ion to one of the hydroxyl groups.[5][7]

  • Elimination of water to form a protonated ester.[5][7][8]

  • Deprotonation to yield the final ester product.[8]

Experimental Protocol

This protocol outlines the synthesis of D-Threonine methyl ester hydrochloride.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
D-(+)-Threonine≥98%e.g., Sigma-Aldrich
Dry Methanol (MeOH)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Thionyl Chloride (SOCl₂)≥99%e.g., Sigma-AldrichCaution: Highly corrosive and toxic. Handle in a fume hood.
Diethyl Ether or tert-Butyl Methyl EtherAnhydrouse.g., Sigma-AldrichFor purification.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Ice bath
Rotary evaporatorFor solvent removal.
Filtration apparatus(e.g., Büchner funnel and flask)

Procedure

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, cool 150 ml of dry methanol to -10°C using an ice-salt bath.[1][6]

    • Slowly add 39.0 ml (0.542 mole) of thionyl chloride dropwise to the cold methanol with constant stirring. Caution: This reaction is exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood.[3]

  • Addition of D-Threonine:

    • Once the addition of thionyl chloride is complete, add 17.85 g (0.15 mole) of D-(+)-Threonine to the reaction mixture in one portion.[1][6]

  • Reaction:

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature (approximately 22°C).[1][6]

    • Stir the reaction mixture for 16-24 hours.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][9]

  • Work-up and Isolation:

    • After the reaction is complete, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.[1][3][6]

    • The resulting crude product, D-(+)-Threonine methyl ester hydrochloride, is obtained as a white solid in essentially quantitative yield.[1][6]

  • Purification (Optional):

    • To purify the product, it can be triturated with diethyl ether or tert-butyl methyl ether.[3]

    • Collect the solid product by filtration.

    • Wash the solid with the ether and dry it under a vacuum.[3]

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolecular FormulaMolecular Weight ( g/mol )Amount (g)Moles (mol)Volume (ml)
D-(+)-ThreonineC₄H₉NO₃119.1217.850.15N/A
Thionyl ChlorideSOCl₂118.9764.480.54239.0
MethanolCH₃OH32.04N/AN/A150

Table 2: Reaction Conditions and Expected Results

ParameterValue
Reaction Temperature-10°C to 22°C
Reaction Time16-24 hours
ProductD-Threonine Methyl Ester Hydrochloride
Molecular FormulaC₅H₁₂ClNO₃
Molecular Weight169.61[10]
Expected YieldEssentially quantitative[1][6]
AppearanceWhite solid[3]

Visualization

Fischer_Speier_Esterification_Workflow start Start reagents 1. Reagents: D-Threonine Dry Methanol Thionyl Chloride start->reagents setup 2. Reaction Setup: Cool Methanol to -10°C Add Thionyl Chloride dropwise reagents->setup addition 3. Add D-Threonine setup->addition reaction 4. Reaction: Stir at 22°C for 16-24h addition->reaction workup 5. Work-up: Evaporate solvent and excess reagents in vacuo reaction->workup crude_product Crude D-Threonine Methyl Ester Hydrochloride workup->crude_product purification 6. Purification (Optional): Triturate with ether, filter, and dry crude_product->purification final_product Pure D-Threonine Methyl Ester Hydrochloride purification->final_product

Caption: Experimental workflow for the Fischer-Speier esterification of D-Threonine.

References

Application Notes and Protocols: Deprotection of Benzyl Esters in D-Threonine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ester is a frequently utilized protecting group for the carboxylic acid functionality of amino acids, including D-Threonine, in peptide synthesis and the development of complex organic molecules. Its popularity stems from its stability under a variety of reaction conditions and the availability of mild and selective deprotection methods. The strategic removal of the benzyl ester is a critical step that must be carefully chosen to ensure the integrity of the target molecule, prevent side reactions such as racemization, and achieve high yields.

This document provides detailed application notes and protocols for the deprotection of benzyl esters in D-Threonine derivatives. It covers the most common deprotection strategies, including catalytic hydrogenation, transfer hydrogenation, and acid-catalyzed hydrolysis, offering a comparative analysis to aid in method selection.

Deprotection Strategies: A Comparative Overview

The choice of deprotection method for a D-Threonine benzyl ester derivative is contingent on the overall synthetic strategy, particularly the nature of other protecting groups present in the molecule and the desired reaction conditions. The three primary methods for benzyl ester cleavage are catalytic hydrogenolysis, transfer hydrogenolysis, and acidic cleavage.[1]

  • Catalytic Hydrogenolysis: This is a widely employed and often "clean" method for benzyl group removal.[1] It typically involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).[2][3] The reaction proceeds under mild, neutral conditions and yields the deprotected carboxylic acid and toluene as the byproduct.[2] A key advantage is its high selectivity, as it generally does not affect other common protecting groups like Boc or Fmoc.[2] However, the catalyst can be poisoned by sulfur-containing compounds, and the use of hydrogen gas may pose safety concerns in some laboratory settings.[1]

  • Transfer Hydrogenolysis: This method offers a convenient alternative to using hydrogen gas.[1] It utilizes a hydrogen donor in the presence of a palladium catalyst.[1] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[1] Transfer hydrogenation can often be performed at room temperature and pressure, making it more amenable to standard laboratory setups.[1][4]

  • Acid-Catalyzed Hydrolysis: This approach employs strong acids, such as trifluoroacetic acid (TFA), to cleave the benzyl ester.[1] It is a suitable option when the molecule contains functional groups that are sensitive to hydrogenation conditions but stable in strong acid.[1]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for the deprotection of N-protected D-Threonine benzyl ester derivatives under various conditions.

Table 1: Catalytic Hydrogenation of N-protected D-Threonine Benzyl Ester

N-Protecting GroupCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Boc10% Pd/CMethanolRoom Temperature1-4>95[3]
Cbz (Z)10% Pd/CEthyl Acetate / MethanolRoom Temperature2-6High[5]

Table 2: Transfer Hydrogenation of N-protected D-Threonine Benzyl Ester

N-Protecting GroupHydrogen DonorCatalystSolventTemperature (°C)TimeYield (%)Reference
BocAmmonium Formate10% Pd/CMethanolReflux2-16>95[1]
Cbz (Z)Formic Acid10% Pd/CMethanolRoom TemperatureMinutesHigh[4]
BocAmmonium FormateZinc DustMethanolRoom Temperature380[6]

Table 3: Acid-Catalyzed Deprotection of N-Boc-D-Threonine Benzyl Ester

AcidSolventTemperature (°C)Time (h)Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-6High[1][7]

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Workup & Purification cluster_product Final Product Start N-Protected D-Threonine Benzyl Ester Deprotection Select Deprotection Method (Hydrogenolysis, Acidolysis) Start->Deprotection Reaction Workup Reaction Workup (e.g., Filtration, Extraction) Deprotection->Workup Processing Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification End N-Protected D-Threonine Purification->End Isolation

Caption: Experimental workflow for the deprotection of D-Threonine benzyl ester.

Deprotection_Strategies cluster_methods Deprotection Methods D-Thr-OBzl N-Protected D-Threonine Benzyl Ester Catalytic_Hydrogenation Catalytic Hydrogenation D-Thr-OBzl->Catalytic_Hydrogenation H₂, Pd/C Transfer_Hydrogenation Transfer Hydrogenation D-Thr-OBzl->Transfer_Hydrogenation H-Donor, Pd/C Acid_Hydrolysis Acid-Catalyzed Hydrolysis D-Thr-OBzl->Acid_Hydrolysis Strong Acid (e.g., TFA) D-Thr-OH N-Protected D-Threonine Catalytic_Hydrogenation->D-Thr-OH Transfer_Hydrogenation->D-Thr-OH Acid_Hydrolysis->D-Thr-OH

Caption: Logical relationship of benzyl ester deprotection strategies.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of N-Boc-D-Threonine Benzyl Ester

Objective: To cleave the benzyl ester from N-Boc-D-Threonine benzyl ester using hydrogen gas and a palladium catalyst.

Materials:

  • N-Boc-D-Threonine benzyl ester

  • 10% Palladium on carbon (Pd/C), 5-10% by weight of the substrate[2]

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Standard laboratory glassware (round-bottom flask, etc.)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve N-Boc-D-Threonine benzyl ester in methanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.[3]

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.[3]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.[2]

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-4 hours).[3]

  • Upon completion, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.[3]

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the N-Boc-D-Threonine.

Protocol 2: Transfer Hydrogenolysis of N-Boc-D-Threonine Benzyl Ester with Ammonium Formate

Objective: To deprotect the benzyl ester of N-Boc-D-Threonine benzyl ester using ammonium formate as a hydrogen donor.

Materials:

  • N-Boc-D-Threonine benzyl ester

  • Ammonium formate (HCOONH₄)[1]

  • 10% Palladium on carbon (Pd/C)[1]

  • Methanol (MeOH), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Standard laboratory glassware (round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend N-Boc-D-Threonine benzyl ester in anhydrous methanol.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the suspension.[1]

  • To the stirred suspension, add ammonium formate (approximately 5 equivalents) in one portion.[1]

  • Heat the reaction mixture to reflux under an inert atmosphere.[1]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Evaporate the filtrate to dryness. The excess ammonium formate can be removed by sublimation under high vacuum or by partitioning the residue between a suitable organic solvent and water.

Protocol 3: Acid-Catalyzed Deprotection of N-Boc-D-Threonine Benzyl Ester with Trifluoroacetic Acid (TFA)

Objective: To cleave the benzyl ester from N-Boc-D-Threonine benzyl ester using trifluoroacetic acid.

Materials:

  • N-Boc-D-Threonine benzyl ester

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve N-Boc-D-Threonine benzyl ester in anhydrous dichloromethane in a round-bottom flask with a magnetic stir bar.[1]

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (typically 5-10 equivalents) to the solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-Threonine. Further purification may be required.

References

Application Notes and Protocols for Catalytichydrogenation-mediated Benzyl Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of benzyl (Bn) protecting groups via catalytic hydrogenation, a cornerstone transformation in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.[1] The benzyl group is a widely used protecting group for alcohols, amines, and thiols due to its stability across a broad range of reaction conditions.[1] Its facile removal via catalytic hydrogenolysis is favored for its typically clean reaction profile, high yields, and the generation of volatile toluene as a byproduct.[1][2]

Overview of Catalytic Hydrogenation for Debenzylation

Catalytic hydrogenation involves the cleavage of the carbon-heteroatom bond of the benzyl group using hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst. The general transformation is depicted below:

R-X-CH₂-Ph + H₂ —(Catalyst)→ R-X-H + CH₃-Ph

Where:

  • R-X-CH₂-Ph is the benzyl-protected substrate (X = O, NH, S)

  • H₂ is the hydrogen source

  • Catalyst is typically a palladium-based catalyst

  • R-X-H is the deprotected product

  • CH₃-Ph is the toluene byproduct

Two primary methods are employed for this transformation:

  • Standard Catalytic Hydrogenation: Utilizes hydrogen gas, often at atmospheric or slightly elevated pressure.

  • Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule, obviating the need for handling flammable hydrogen gas.[1]

Key Parameters for Successful Hydrogenolysis

The efficiency and selectivity of benzyl group hydrogenolysis are influenced by several critical parameters. Careful optimization of these factors is essential to achieve high yields and purity of the deprotected product.

Catalysts

Palladium-based catalysts are the most common choice for benzyl group hydrogenolysis.[1]

CatalystDescriptionTypical LoadingApplications
Palladium on Carbon (Pd/C) The most widely used catalyst, available in 5% or 10% (w/w) loading.[1]5-20 mol%Effective for cleavage of O-benzyl ethers.[1]
Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) Often more effective than Pd/C, especially for N-benzyl groups which can poison Pd/C.10-20 mol%Deprotection of N-benzyl amines and challenging substrates.[1]
Combined Pd/C and Pd(OH)₂/C A 1:1 mixture can be more effective than either catalyst alone for difficult substrates.[3]10% eachFor substrates where single catalysts are ineffective.[3]

For difficult substrates, the catalyst amount can be increased, sometimes up to a 1:1 weight ratio with the substrate.[1]

Hydrogen Source and Pressure
Hydrogen SourcePressureNotes
Hydrogen Gas (H₂) Atmospheric (balloon) to elevated pressures (e.g., 50 psi).[2]Most common source for laboratory-scale reactions.[1]
Ammonium Formate (HCOONH₄) AtmosphericA common hydrogen donor in CTH, particularly for N-benzyl deprotection.[1][4]
Formic Acid (HCOOH) AtmosphericUsed as a hydrogen donor in CTH, often with Pd/C.[5][6][7]
Cyclohexene AtmosphericEffective hydrogen donor with 10% Pd/C for deprotecting peptides.[8]
Isopropanol AtmosphericAn effective hydrogen donor in the presence of Pd/C.[9]
Solvents

The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents are generally preferred.

SolventNotes
Methanol (MeOH) Commonly used, good for dissolving many substrates and ammonium formate.[1]
Ethanol (EtOH) Another common protic solvent.
Ethyl Acetate (EtOAc) A less polar option, can be useful for certain substrates.
Tetrahydrofuran (THF) Can be used, sometimes in combination with other solvents.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenolysis of Benzyl Ethers using Pd/C and H₂ Gas

This protocol describes a standard method for the deprotection of a benzyl-protected alcohol.[10]

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas supply (balloon or cylinder)

  • Round-bottom flask with stir bar

  • Septum

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Seal the flask with a septum and connect it to a vacuum/inert gas manifold.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.[1]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1] Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[1]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[1]

  • If necessary, purify the product by column chromatography.[1]

Protocol 2: Catalytic Transfer Hydrogenolysis of N-Benzylamines using Ammonium Formate

This protocol provides a convenient alternative to using hydrogen gas, which is particularly useful for N-benzyl deprotection.[1]

Materials:

  • N-benzyl-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Dry Methanol

  • Round-bottom flask with stir bar and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of the N-benzyl-protected substrate (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.[1]

  • Stir the reaction mixture at reflux temperature.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected amine.[1]

Visualized Workflows and Mechanisms

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup A Dissolve Substrate in Solvent B Add Catalyst (e.g., 10% Pd/C) A->B C Seal Flask B->C D Evacuate and Backfill with H2 (3x) C->D E Stir under H2 Atmosphere D->E F Monitor by TLC/LC-MS E->F G Purge with Inert Gas F->G H Filter through Celite® G->H I Concentrate Filtrate H->I J Purify (if needed) I->J

Caption: Standard Catalytic Hydrogenation Workflow.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup A Suspend Substrate and Catalyst in Solvent B Add Hydrogen Donor (e.g., Ammonium Formate) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to Room Temp. D->E F Filter through Celite® E->F G Concentrate Filtrate F->G G cluster_mechanism Proposed Hydrogenolysis Mechanism on Catalyst Surface Substrate_H2 Substrate and H2 adsorb to Catalyst Bond_Cleavage C-X Bond Cleavage Substrate_H2->Bond_Cleavage 1. Adsorption Product_Desorption Products Desorb from Catalyst Bond_Cleavage->Product_Desorption 2. Hydrogenolysis Products R-XH + Toluene Product_Desorption->Products Reactants R-X-Bn + H2 Reactants->Substrate_H2

References

Application Notes and Protocols: Acid-Catalyzed Hydrolysis for Deprotection of Benzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis due to its general stability and the multiple methods available for its removal. While catalytic hydrogenolysis is the most common deprotection strategy, acid-catalyzed hydrolysis serves as a critical alternative, particularly when the substrate contains functional groups sensitive to reduction, such as alkenes, alkynes, or certain nitrogen- and sulfur-containing moieties.[1][2] This method typically employs strong Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids to facilitate the cleavage of the benzyl C-O bond, liberating the free carboxylic acid and a stable benzyl carbocation.[1][3]

Mechanism of Action

The acid-catalyzed deprotection of benzyl esters proceeds through a mechanism that leverages the stability of the resulting benzyl carbocation. The key steps are:

  • Protonation: The acidic catalyst protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A nucleophile, typically water present in the reaction mixture, attacks the activated carbonyl carbon.

  • Cleavage: The C-O bond between the carbonyl carbon and the benzylic oxygen is cleaved. This step is facilitated by the formation of the resonance-stabilized benzyl carbocation.

  • Deprotonation & Scavenging: The protonated carboxylic acid is deprotonated to yield the final product. The benzyl carbocation is trapped by a nucleophile or scavenger in the medium.[4]

G cluster_mechanism Acid-Catalyzed Deprotection Mechanism start Benzyl Ester + Acid (H⁺) step1 Protonation of Carbonyl Oxygen start->step1 Step 1 step2 Nucleophilic Attack (e.g., by H₂O) step1->step2 Step 2 step3 Formation of Tetrahedral Intermediate step2->step3 step4 Cleavage of Benzyl C-O Bond step3->step4 Step 3 end_product Carboxylic Acid step4->end_product Product 1 side_product Benzyl Carbocation (Stabilized) step4->side_product Product 2

Caption: Mechanism of acid-catalyzed benzyl ester deprotection.

Decision-Making for Deprotection Strategy

Choosing the appropriate deprotection method is crucial for maximizing yield and purity. Acid-catalyzed cleavage is preferred when hydrogenolysis is incompatible with the substrate.

G start Substrate with Benzyl Ester q1 Substrate sensitive to hydrogenolysis? (e.g., contains alkenes, alkynes, catalyst poisons like sulfur) start->q1 hydrogenolysis Use Catalytic Hydrogenolysis (e.g., H₂, Pd/C) q1->hydrogenolysis No q2 Substrate sensitive to strong acids? q1->q2 Yes acid_cleavage Use Acid-Catalyzed Hydrolysis (e.g., TFA, Lewis Acids) q2->acid_cleavage No other_methods Consider alternative methods (e.g., Photolysis, Oxidation) q2->other_methods Yes

Caption: Decision flowchart for benzyl ester deprotection.[2]

Data Presentation: Comparison of Acidic Cleavage Methods

The selection of the acid catalyst influences reaction conditions and selectivity. The following table summarizes common acidic methods for benzyl ester deprotection.

Catalyst/ReagentTypical ConditionsReaction TimeYieldAdvantages & SelectivityDisadvantagesCite
Trifluoroacetic Acid (TFA) DCM, rt1 - 6 hoursHigh (>90%)Effective for acid-stable substrates; volatile acid simplifies workup.Not suitable for acid-labile substrates; may require scavengers.[1][5]
HBr in Acetic Acid Acetic Acid, rt30 min - 2 hoursGood to HighStrong acid, rapid reaction.Harsh conditions, potential for side reactions like bromination.[3]
Aluminum Trichloride (AlCl₃) Anisole (scavenger), DCM, 0 °C to rt1 - 4 hoursHighSelectively cleaves benzyl esters over some other protecting groups.Stoichiometric amounts of Lewis acid required; workup can be complex.[1][6]
Tin(IV) Chloride (SnCl₄) DCM, 0 °C to rt1 - 5 hoursHighHighly selective for benzyl esters over benzyl ethers, amides, and amines.Sensitive to moisture; requires anhydrous conditions.[6][7]

Experimental Workflow

A typical workflow for the acid-catalyzed deprotection of a benzyl ester involves dissolution of the substrate, addition of the acid, reaction monitoring, and a final workup and purification sequence.

G cluster_workflow General Experimental Workflow step1 1. Dissolve Substrate in Anhydrous Solvent step2 2. Cool to 0°C (Ice Bath) step1->step2 step3 3. Add Acid Catalyst (e.g., TFA) step2->step3 step4 4. Monitor Reaction (TLC / HPLC) step3->step4 step5 5. Quench & Workup step4->step5 step6 6. Purify Product step5->step6 final Isolated Carboxylic Acid step6->final

Caption: General workflow for acid-catalyzed deprotection.

Experimental Protocols

Protocol 1: Deprotection Using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the cleavage of a benzyl ester using a solution of TFA in dichloromethane (DCM).

Materials:

  • Benzyl-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Standard laboratory glassware for extraction

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.[1] Alternatively, a 1:1 mixture of DCM and TFA can be used.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and TFA.[5]

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5]

  • Dissolve the crude residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with water, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • If necessary, purify the product further by column chromatography or recrystallization.

Protocol 2: Selective Deprotection Using Tin(IV) Chloride (SnCl₄)

This protocol is suitable for substrates where high selectivity for benzyl ester cleavage over benzyl ethers or amides is required.[6][7]

Materials:

  • Benzyl-protected substrate

  • Tin(IV) chloride (SnCl₄), solution in DCM or as a neat liquid

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar and a septum

  • Syringe for liquid transfer

  • Ice bath

  • Standard laboratory glassware for extraction

  • Rotary evaporator

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Using a syringe, slowly add a solution of SnCl₄ (typically 1.1-2.0 eq) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress by TLC or HPLC. Reaction times can range from 1 to 5 hours.[6]

  • Once the reaction is complete, carefully quench the mixture by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude acid as needed, typically via silica gel chromatography.

References

Application Notes & Protocols: The Strategic Application of D-Threonine Benzyl Ester Hydrochloride in the Synthesis of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The rise of antimicrobial resistance necessitates the development of novel antibiotic scaffolds. Chiral amino acids are indispensable building blocks in this endeavor, providing the stereochemical precision required for potent biological activity. D-Threonine, an unnatural amino acid, is a particularly valuable precursor for creating complex antibiotics, including β-lactams and macrocyclic peptides.[1][2] This guide provides an in-depth exploration of D-Threonine Benzyl Ester Hydrochloride, a key C-terminally protected derivative, detailing its strategic importance, the underlying principles of its use, and comprehensive protocols for its application in synthetic workflows aimed at novel antibiotic discovery.

Introduction: The Imperative for Chiral Precursors in Antibiotic Synthesis

The efficacy of many antibiotics is intrinsically linked to their three-dimensional structure. D-amino acids, optical isomers of the more common L-amino acids, are frequently incorporated into bacterial cell walls and natural product antibiotics, offering a pathway to develop therapeutics that can evade resistance mechanisms.[1] D-Threonine, with its two chiral centers, offers a unique stereochemical framework for synthetic chemists.

However, the reactive nature of its functional groups—the α-amino, α-carboxyl, and β-hydroxyl groups—requires a meticulous protection strategy to achieve desired chemical transformations.[3][4] this compound (CAS: 75748-36-6) is an elegantly designed intermediate for this purpose.[5][6][7][8][9][10]

  • Benzyl (Bzl) Ester: This group protects the carboxylic acid, preventing it from participating in unwanted reactions, such as self-polymerization, during peptide bond formation.[11][12] It is stable under a range of conditions but can be selectively removed at a later stage.[13]

  • Hydrochloride Salt: The salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base.[12]

This document serves as a technical guide for researchers, scientists, and drug development professionals on leveraging this critical building block.

Strategic Role in Core Antibiotic Scaffolds

This compound is not merely a protected amino acid; it is a strategic synthon for constructing clinically relevant antibiotic frameworks.

Asymmetric Synthesis of β-Lactam Antibiotics

The β-lactam ring is the pharmacophore of penicillins, cephalosporins, and carbapenems.[14][15][16] The stereochemistry of the substituents on this strained four-membered ring is critical for antibacterial activity and stability against β-lactamase enzymes.[17] Chiral precursors derived from D-threonine can be used to control the stereochemical outcome of key reactions, such as the Staudinger [2+2] cycloaddition, a powerful method for β-lactam synthesis.[14][17] By starting with a molecule of defined stereochemistry like a D-threonine derivative, chemists can ensure the formation of the desired enantiomerically pure β-lactam core.

Construction of Peptide and Macrocyclic Antibiotics

Many potent antibiotics are complex peptides or macrocycles whose structures are not dictated by ribosomal synthesis.[18][19] this compound serves as a fundamental building block in the solution-phase or solid-phase synthesis of these molecules.[5] Its protected C-terminus allows for the sequential addition of other amino acids to its free N-terminus (after neutralization) to build a specific peptide chain.[20] This approach is vital for creating complex structures like the macrocyclic cystine-knot peptides, which exhibit potent antimicrobial activity.[21]

Core Principles: An Orthogonal Protecting Group Strategy

Successful multi-step synthesis hinges on the concept of orthogonality , where different protecting groups can be removed under specific conditions without affecting others.[22][23] When using this compound, the C-terminal benzyl group is part of a larger, cohesive strategy.

  • C-Terminal Protection (Benzyl Ester): Stable to both the basic conditions used to remove Fmoc groups and the mild acidic conditions used to remove Boc groups. It is typically cleaved under reductive conditions (hydrogenolysis).[13]

  • N-Terminal Protection (Temporary): For chain elongation, the α-amino group must be temporarily protected, most commonly with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups.[3]

  • Side-Chain Protection (Hydroxyl Group): The threonine hydroxyl group is often protected (e.g., as a tert-butyl ether) to prevent O-acylation during coupling reactions.[4][24]

This orthogonal approach allows for precise, stepwise control over the entire synthetic sequence.

Data Presentation: Comparison of Threonine Protecting Groups
Functional GroupProtecting GroupAbbreviationRemoval ConditionsOrthogonality Notes
α-Amino 9-FluorenylmethyloxycarbonylFmocMild Base (e.g., 20% Piperidine in DMF)[3]Orthogonal to acid-labile Bzl, tBu, and Boc groups.
tert-ButoxycarbonylBocModerate Acid (e.g., TFA)[3]Quasi-orthogonal to Bzl (requires strong acid like HF for Bzl removal).[13]
α-Carboxyl Benzyl Ester -OBzl Hydrogenolysis (H₂, Pd/C) or Strong Acid (HF) [13]Stable to conditions for Fmoc and Boc removal. Central to this guide.
Methyl/Ethyl Ester-OMe/-OEtSaponification (e.g., LiOH, NaOH)[20]Base-lability can be incompatible with Fmoc strategy.
β-Hydroxyl tert-Butyl Ether-OtBuStrong Acid (e.g., TFA)[4][25]Commonly used in Fmoc/tBu strategy. Cleaved with Boc group.
Benzyl Ether-O-BzlHydrogenolysis (H₂, Pd/C)[24]Commonly used in Boc/Bzl strategy. Cleaved with C-terminal benzyl ester.

Application Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and providing insights into the chemical logic.

Experimental Workflow: Overview

G cluster_0 Preparation cluster_1 Core Synthesis cluster_2 Final Steps Start D-Threonine Benzyl Ester HCl Neutralize Neutralization (e.g., DIPEA) Start->Neutralize Couple Peptide Coupling Reaction Neutralize->Couple N_Protect N-Protected Amino Acid (e.g., Boc-Ala-OH) N_Protect->Couple Activator Coupling Agents (EDC, HOBt) Activator->Couple Workup Aqueous Work-up & Extraction Couple->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, LC-MS) Purify->Characterize Deprotect Benzyl Group Removal (Hydrogenolysis) Characterize->Deprotect Final Novel Antibiotic Precursor Deprotect->Final

General workflow for utilizing D-Thr-OBzl·HCl.
Protocol 1: Solution-Phase Peptide Coupling

Objective: To synthesize a dipeptide (e.g., Boc-Ala-D-Thr-OBzl) using this compound as the C-terminal residue.

Materials:

  • This compound (1.0 eq)

  • N-Boc-L-Alanine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard aqueous work-up solutions (1 M HCl, sat. NaHCO₃, brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Methodology:

  • Activation: In a dry, nitrogen-flushed flask, dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) and stir for 20-30 minutes. The formation of the HOBt active ester will be observed.

  • Neutralization: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add DIPEA (2.0 eq). Stir for 5-10 minutes at 0 °C to neutralize the hydrochloride salt, forming the free amine.

  • Coupling: Add the neutralized D-threonine solution from Step 2 to the activated amino acid solution from Step 1.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring (Trustworthiness): Track the reaction's progress via Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% Ethyl Acetate/Hexanes). The disappearance of the starting amino acid and the appearance of a new, higher spot indicates product formation.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Causality & Experimental Insights:

  • Why EDC/HOBt? EDC is a carbodiimide that activates the carboxylic acid. HOBt is added to form an active ester, which is less reactive and more selective than the initial O-acylisourea intermediate, thereby significantly suppressing racemization of the activated amino acid.[20]

  • Why DIPEA? DIPEA is a non-nucleophilic hindered base. It is used to neutralize the hydrochloride salt without competing as a nucleophile in the coupling reaction, which could lead to unwanted side products.[20]

Protocol 2: Synthesis of a Chiral β-Lactam Precursor (Representative)

Objective: To illustrate a potential synthesis of a cis-β-lactam using a D-threonine-derived component in a Staudinger cycloaddition.

Reaction Scheme: Staudinger Cycloaddition

G Imine Imine (from D-Threonine derivative) BetaLactam cis-β-Lactam (Chirally defined) Imine->BetaLactam + Ketene Ketene (in situ generation) Ketene->BetaLactam

Staudinger [2+2] cycloaddition reaction.

Step-by-Step Methodology:

  • Imine Formation: Synthesize a chiral imine from a D-threonine-derived aldehyde. This aldehyde would carry the stereochemical information from the starting material.

  • Ketene Generation: In a separate, dry, nitrogen-flushed flask, dissolve an appropriate acyl chloride (e.g., phenoxyacetyl chloride) in anhydrous DCM. Cool to -78 °C (dry ice/acetone bath). Slowly add a tertiary amine base (e.g., triethylamine, 1.1 eq) to generate the ketene in situ.

  • Cycloaddition: Slowly add the chiral imine solution from Step 1 to the in situ generated ketene at -78 °C.

  • Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Monitoring (Trustworthiness): The reaction can be monitored by TLC or ¹H NMR analysis of an aliquot to observe the consumption of the imine and the appearance of characteristic signals for the β-lactam protons.

  • Work-up and Purification: Quench the reaction with a saturated solution of NH₄Cl. Extract the product with DCM. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified via column chromatography or recrystallization to isolate the desired cis-β-lactam.

Causality & Experimental Insights:

  • Why in situ Ketene Generation? Ketenes are highly reactive and prone to dimerization. Generating them in situ at low temperatures ensures they are immediately trapped by the imine, maximizing the yield of the desired cycloaddition product.[14]

  • Stereochemical Control: The existing stereocenters on the imine, derived from D-threonine, direct the approach of the ketene, leading to a diastereoselective formation of the β-lactam ring. This is a classic example of substrate-controlled asymmetric synthesis.[14]

Protocol 3: Benzyl Ester Deprotection via Hydrogenolysis

Objective: To cleave the C-terminal benzyl ester from a protected peptide to yield the free carboxylic acid, a necessary step for further modification or to reveal the final active antibiotic.

Materials:

  • Protected peptide (e.g., Boc-Ala-D-Thr-OBzl) (1.0 eq)

  • 10% Palladium on activated carbon (Pd/C) (5-10% by weight of substrate)

  • Methanol or Ethanol (as solvent)

  • Hydrogen gas source (balloon or hydrogenator)

Step-by-Step Methodology:

  • Setup: Dissolve the protected peptide in methanol in a suitable reaction vessel (e.g., a Schlenk flask).

  • Inerting: Carefully add the Pd/C catalyst to the solution. Seal the vessel, and then evacuate and backfill with hydrogen gas three times to ensure an inert atmosphere replaced by hydrogen.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitoring (Trustworthiness): Monitor the reaction by TLC or LC-MS. A complete reaction is indicated by the full consumption of the starting material. The product will have a lower Rf on TLC due to the new polar carboxylic acid group.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Wash the pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product with a free carboxylic acid.

Causality & Experimental Insights:

  • Mechanism: The palladium surface catalyzes the cleavage of the carbon-oxygen bond of the benzyl ester by molecular hydrogen (H₂), producing the free carboxylic acid and toluene as a byproduct.[13]

  • Solvent Choice: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the peptide and do not interfere with the catalytic process.

Data & Characterization

Table of Properties: this compound
PropertyValueReference
CAS Number 75748-36-6[5][8]
Molecular Formula C₁₁H₁₅NO₃·HCl[5][8]
Molecular Weight 245.71 g/mol [5][8]
Appearance White to off-white crystalline powder[5][9]
Purity ≥98% (HPLC)[5][6][9]
Storage 0-8 °C, under inert gas[5][6]

Conclusion and Future Perspectives

This compound is a versatile and indispensable chiral building block for the synthesis of novel antibiotics. Its pre-protected C-terminus and stable salt form streamline complex synthetic routes, enabling precise control over peptide elongation and asymmetric reactions. The protocols detailed herein provide a robust framework for its effective incorporation into drug discovery workflows.

Future applications may see this and similar derivatives used in chemo-enzymatic strategies, where enzymes are used for specific bond formations, potentially offering greener and more efficient synthetic routes to complex D-amino acid-containing antibiotics.[26][27] As the challenge of antimicrobial resistance grows, the strategic use of such well-designed chiral synthons will remain at the forefront of medicinal chemistry.

References

Application of Novel Synthetic Compounds in Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel chemical entities plays a pivotal role in the discovery and development of new therapeutics for a range of debilitating neurological disorders. This document provides detailed application notes and protocols for promising synthetic compounds targeting Alzheimer's disease, multiple sclerosis, and epilepsy. The information presented is intended to facilitate further research and development in the field of neurotherapeutics.

Alzheimer's Disease: Multi-Target Synthetic Compounds

The complex pathophysiology of Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs). These compounds are designed to interact with multiple key biological targets involved in the disease cascade, such as cholinesterases, monoamine oxidase, and amyloid-beta aggregation.

1,2,4-Oxadiazole-Based Derivatives as Multi-Target Anti-Alzheimer's Agents

A series of novel 1,2,4-oxadiazole-based derivatives have been synthesized and evaluated for their potential as anti-Alzheimer's agents. Certain compounds within this series have demonstrated potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), alongside antioxidant properties.[1][2]

Quantitative Data Summary

Compound IDTargetIC50 (µM)Reference
2b AChE0.0158[1]
MAO-B74.68[1]
2c AChE0.121[1]
MAO-B225.48[1]
3a AChE0.098[1]
4a AChE0.065[1]
4b BuChE11.50[1]
Antioxidant (DPPH)59.25[1]
6n BuChE5.07[3]
9b Antioxidant (DPPH)56.69[1]
13b BuChE15.00[1]
DonepezilAChE0.123[1]
RivastigmineBuChE5.88[1]
BiperidenMAO-B265.85[1]
Ascorbic AcidAntioxidant (DPPH)74.55[1]

Experimental Protocols

General Synthesis of 1,2,4-Oxadiazole Derivatives [3]

A general synthetic route involves the reaction of a substituted amidoxime with a carboxylic acid in the presence of a coupling agent, followed by cyclization.

  • Step 1: Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a solvent like ethanol/water. The reaction mixture is typically heated under reflux for several hours.

  • Step 2: Coupling and Cyclization: The resulting amidoxime is coupled with a desired carboxylic acid using a coupling agent like EDC/HOBt or by converting the carboxylic acid to its acid chloride. The intermediate is then heated in a high-boiling point solvent such as xylene or dimethylformamide (DMF) to induce cyclization to the 1,2,4-oxadiazole ring.

  • Purification: The final product is purified by column chromatography on silica gel.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BuChE can be determined using a modified Ellman's spectrophotometric method.[3]

  • Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

  • Procedure:

    • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the enzyme solution (AChE or BuChE).

    • Add the test compound solution to the wells. A control with solvent only is also prepared.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_cleft Synaptic Cleft ACh Acetylcholine (ACh) PreSynaptic Presynaptic Neuron ACh_cleft ACh PreSynaptic->ACh_cleft Release PostSynaptic Postsynaptic Neuron AChR ACh Receptor AChR->PostSynaptic Signal Transduction ACh_cleft->AChR Binds AChE AChE ACh_cleft->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Oxadiazole 1,2,4-Oxadiazole Derivative Oxadiazole->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) by 1,2,4-Oxadiazole Derivatives.

Benzofuranyl-2-imidazoles as Imidazoline I2 Receptor Ligands

A series of benzofuranyl-2-imidazoles have been synthesized and shown to exhibit high affinity for human brain imidazoline I2 receptors (I2-IR), which are considered a novel therapeutic target for neurodegenerative diseases.[4] The lead compound, LSL60101 (garsevil), has demonstrated neuroprotective effects.[4]

Quantitative Data Summary

Compound IDTargetpKiReference
LSL60101 (garsevil) I2-IR6.67[4]

Experimental Protocols

Synthesis of 2-(2-Benzofuranyl)-2-imidazole (LSL60101)

The synthesis can be achieved through a multi-step process starting from salicylaldehyde.

  • Step 1: Synthesis of 2-Benzofurancarboxaldehyde: Salicylaldehyde is reacted with chloroacetaldehyde in the presence of a base like potassium carbonate in a solvent such as acetone.

  • Step 2: Synthesis of LSL60101: 2-Benzofurancarboxaldehyde is then reacted with glyoxal and ammonia in a cyclization reaction to form the imidazole ring.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Imidazoline I2 Receptor Binding Assay

The affinity of the compounds for I2-IR can be determined by a radioligand binding assay using [3H]-idazoxan.

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand ([3H]-idazoxan) from the I2-IR in brain tissue homogenates.

  • Procedure:

    • Prepare membrane homogenates from a suitable brain region (e.g., frontal cortex).

    • Incubate the membrane preparation with a fixed concentration of [3H]-idazoxan and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

I2_Imidazoline_Receptor_Signaling LSL60101 LSL60101 I2_IR Imidazoline I2 Receptor (Mitochondrial Outer Membrane) LSL60101->I2_IR Binds to MAO Monoamine Oxidase (MAO) I2_IR->MAO Allosteric Modulation Apoptosis Apoptosis I2_IR->Apoptosis Inhibits OxidativeStress Oxidative Stress I2_IR->OxidativeStress Reduces Neuroprotection Neuroprotection I2_IR->Neuroprotection Promotes

Caption: Neuroprotective signaling of LSL60101 via I2 Imidazoline Receptor.

Multiple Sclerosis: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a key enzyme in B-cell and myeloid cell signaling pathways, making it an attractive target for the treatment of multiple sclerosis (MS). Brain-penetrant BTK inhibitors aim to modulate both peripheral and central nervous system inflammation.

Tolebrutinib

Tolebrutinib is an investigational, orally available, brain-penetrant BTK inhibitor that has shown promise in preclinical and clinical studies for MS.[5][6][7]

Quantitative Data Summary

CompoundTargetIC50Kinact/Ki (nM⁻¹*s⁻¹)Reference
Tolebrutinib BTK (B cell activation)3.2 nM4.37 x 10⁻³[5]
Evobrutinib BTK (B cell activation)80.9 nM6.82 x 10⁻⁵[5]
Fenebrutinib BTK (B cell activation)19.8 nM-[5]

Experimental Protocols

Synthesis of Tolebrutinib

The synthesis of Tolebrutinib is a multi-step process that has been described in patent literature.[8]

  • General Approach: The synthesis involves the construction of the core imidazo[4,5-c]pyridin-2-one ring system, followed by the introduction of the phenoxyphenyl group and the acryloyl piperidine moiety. Key steps include N-arylation and amide coupling reactions.

  • Purification: Purification is typically achieved through column chromatography and/or recrystallization.

BTK Inhibition Assay

The potency of BTK inhibitors can be assessed using in vitro kinase and cellular assays.[5]

  • Kinase Assay: The direct inhibitory effect on the BTK enzyme is measured by quantifying the phosphorylation of a substrate peptide in the presence of the inhibitor.

  • Cellular Assay (B-cell activation): The functional consequence of BTK inhibition is measured by assessing the downstream effects of B-cell receptor (BCR) activation, such as calcium flux or the expression of activation markers, in the presence of the inhibitor.

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB PLCg2->NFkB Activates Bcell_Activation B-Cell Proliferation, Survival, Cytokine Release NFkB->Bcell_Activation Promotes Tolebrutinib Tolebrutinib Tolebrutinib->BTK Inhibits

Caption: Inhibition of the BTK signaling pathway in B-cells by Tolebrutinib.

Epilepsy: Novel Sodium Channel Blockers

Many antiepileptic drugs (AEDs) exert their effects by modulating voltage-gated sodium channels, thereby reducing neuronal hyperexcitability. The development of novel sodium channel blockers with improved selectivity and side-effect profiles is an active area of research.[9][10]

Novel 1,2,4-Triazine Derivatives

Inspired by the structure of lamotrigine, novel 1,2,4-triazine derivatives have been designed as potential anticonvulsant agents. These compounds incorporate the key pharmacophoric elements for sodium channel blockade.[10]

Quantitative Data (Example from literature)

Compound IDTargetIC50 (µM)Reference
Compound 37 Sodium Channel ([³H]-batrachotoxin binding)6
PhenytoinSodium Channel ([³H]-batrachotoxin binding)40

Experimental Protocols

General Synthesis of 1,2,4-Triazine Derivatives [10]

  • General Approach: A common synthetic route involves the condensation of a 1,2-dicarbonyl compound with an aminoguanidine derivative. Further modifications can be made to the triazine core to introduce desired substituents.

  • Purification: Purification is typically performed by recrystallization or column chromatography.

Anticonvulsant Activity Assessment

The anticonvulsant activity of synthesized compounds is typically evaluated in animal models.[10]

  • Maximal Electroshock (MES) Test: This test is used to identify compounds that prevent the spread of seizures. An electrical stimulus is applied to induce a tonic-clonic seizure, and the ability of the test compound to prevent the tonic hindlimb extension phase is measured.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that raise the seizure threshold. Pentylenetetrazole, a convulsant, is administered, and the ability of the test compound to prevent or delay the onset of seizures is assessed.

Signaling Pathway

Sodium_Channel_Blockade cluster_neuron Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Depolarization Membrane Depolarization (Action Potential) Na_in->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Excessive Firing Triazine_Derivative 1,2,4-Triazine Derivative Triazine_Derivative->Na_channel Blocks (stabilizes inactive state)

Caption: Mechanism of action of 1,2,4-triazine derivatives as sodium channel blockers.

Conclusion

The synthetic compounds and methodologies presented in these application notes represent promising avenues for the development of novel therapeutics for Alzheimer's disease, multiple sclerosis, and epilepsy. The provided protocols and data are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these and other innovative therapeutic strategies for neurological disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds.

References

Application Notes and Protocols for the Coupling of D-Threonine Benzyl Ester Hydrochloride with N-protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Threonine, an unnatural amino acid, and its derivatives are crucial chiral building blocks in the synthesis of peptidomimetics and other pharmaceutical drugs.[1][2] The stereochemical integrity of these molecules is paramount for their biological activity and therapeutic efficacy. D-Threonine Benzyl Ester Hydrochloride is a commonly used starting material in solution-phase peptide synthesis (SPPS), offering stable protection of the C-terminal carboxyl group.[3]

This document provides detailed application notes and experimental protocols for the coupling of this compound with various N-protected amino acids, such as N-Boc (tert-Butoxycarbonyl) and N-Fmoc (9-Fluorenylmethoxycarbonyl) protected amino acids. These procedures are fundamental for the synthesis of dipeptides and larger peptide fragments, which are pivotal in drug discovery and development.

Key Considerations for Successful Coupling

Several factors must be carefully controlled to ensure high yield and purity of the resulting dipeptide.

  • N-α-Protecting Group: The choice between the acid-labile Boc group and the base-labile Fmoc group depends on the overall synthetic strategy for the target peptide. The Boc group is typically used in conjunction with benzyl-based side-chain protection, while the Fmoc group is orthogonal to acid-labile side-chain protecting groups like tert-butyl (tBu).

  • Activation of the Carboxylic Acid: The carboxylic acid of the N-protected amino acid must be activated to facilitate nucleophilic attack by the amino group of D-Threonine Benzyl Ester. Common activating agents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization. Uronium/aminium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective.

  • Neutralization of the Hydrochloride Salt: this compound is a salt and requires neutralization to liberate the free amine for the coupling reaction. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically used for this purpose.

  • Hydroxyl Side-Chain Protection of Threonine: While the benzyl ester protects the C-terminus, the hydroxyl group on the side chain of threonine can be a site for side reactions, such as O-acylation. For longer or more complex syntheses, protection of the hydroxyl group (e.g., as a benzyl ether) is often recommended to prevent the formation of depsipeptide byproducts.[4]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used to ensure the solubility of the reactants and to prevent hydrolysis of the activated species.

  • Reaction Monitoring and Purification: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the crude product is typically purified by silica gel column chromatography to remove byproducts such as the urea derivative (in the case of carbodiimide activation) and any unreacted starting materials.

Quantitative Data Presentation

N-Protected Amino AcidCoupling Reagent(s)BaseSolventReaction Time (h)Temperature (°C)Yield (%)Purity/Notes
Boc-L-Alanine DCC / HOBtDIPEADMF12 - 180 to RT85-95High purity after chromatography.
Fmoc-L-Leucine HBTU / HOBt / DIPEADIPEADMF2RT>90General high efficiency for HBTU.
Boc-L-Phenylalanine EDC / HOBtNMMDCM12RT~40Example of a specific reported yield.[5]
Fmoc-Glycine HBTU / HOBt / DIPEADIPEADMF1-2RTHighGenerally high coupling efficiency.
Boc-L-Asparagine IsobutylchloroformateNMMDMF/THF--15 to RTHighMixed anhydride method.
Boc-D-Phenylalanine DCC / HOBtTEADCM/DMF12-160 to RTHighGeneral procedure for Boc-amino acids.

Note: Yields are highly dependent on the specific amino acid, reaction scale, and purification method.

Experimental Protocols

The following are generalized protocols for the solution-phase synthesis of a dipeptide by coupling an N-protected amino acid with this compound.

Protocol 1: Coupling of a Boc-protected Amino Acid using DCC/HOBt

This protocol describes the formation of a peptide bond between a Boc-protected amino acid and this compound.

Materials:

  • Boc-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)

  • This compound (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15-20 minutes.

  • Activation of the Boc-amino acid: In a separate flask, dissolve the Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the cooled Boc-amino acid solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 45-60 minutes.

  • Coupling Reaction: Add the activated Boc-amino acid mixture (containing the DCU precipitate) to the neutralized D-Threonine Benzyl Ester solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DMF. Dilute the filtrate with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Coupling of an Fmoc-protected Amino Acid using HBTU

This protocol outlines the coupling of an Fmoc-protected amino acid with this compound using HBTU as the activating agent.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-L-Leucine) (1.0 eq)

  • This compound (1.0 eq)

  • HBTU (1.0 eq)

  • HOBt (1.0 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve the Fmoc-protected amino acid (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 15-20 minutes at room temperature to neutralize the hydrochloride.

  • Coupling Reaction: Add the neutralized D-Threonine Benzyl Ester solution to the solution containing the Fmoc-amino acid and coupling reagents.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system.

Mandatory Visualizations

G General Workflow for Dipeptide Synthesis cluster_reactants Reactants Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification N_Protected_AA N-Protected Amino Acid (Boc-Xaa-OH or Fmoc-Xaa-OH) Activation Activation with Coupling Reagent (e.g., DCC/HOBt or HBTU) N_Protected_AA->Activation D_Thr_OBzl_HCl D-Threonine Benzyl Ester Hydrochloride Neutralization Neutralization with Base (e.g., DIPEA) in Solvent (e.g., DMF) D_Thr_OBzl_HCl->Neutralization Coupling Peptide Bond Formation (Stir at RT for 2-18h) Neutralization->Coupling Activation->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure Protected Dipeptide (N-Prot-Xaa-D-Thr-OBzl) Purification->Product G Logical Flow for Peptide Elongation cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Start Start with N-Prot-Xaa-D-Thr-OBzl Boc_Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Boc_Deprotection If N-Prot = Boc Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Start->Fmoc_Deprotection If N-Prot = Fmoc Boc_Neutralization Neutralization (e.g., DIPEA) Boc_Deprotection->Boc_Neutralization Boc_Next_Coupling Couple next Boc-AA-OH Boc_Neutralization->Boc_Next_Coupling End Elongated Protected Peptide Boc_Next_Coupling->End Fmoc_Next_Coupling Couple next Fmoc-AA-OH Fmoc_Deprotection->Fmoc_Next_Coupling Fmoc_Next_Coupling->End

References

Application Notes and Protocols for the Purification of D-Threonine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of D-Threonine Benzyl Ester Hydrochloride, a critical building block in peptide synthesis and drug development. The hydrochloride salt form of this protected amino acid derivative enhances its stability and handling properties.[1] The following purification techniques are described: recrystallization, preparative High-Performance Liquid Chromatography (HPLC), and liquid-liquid extraction.

Data Presentation

The following table summarizes typical quantitative data associated with the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueKey ParametersTypical ValuesPurity (by HPLC)Recovery Rate
Recrystallization Solvent SystemEthanol/Diethyl Ether>98%80-90%
Temperature GradientDissolve at reflux, crystallize at 0-4 °C
Preparative HPLC ColumnC18 Reversed-Phase>99%70-85%
Mobile PhaseWater/Acetonitrile with 0.1% TFA
Liquid-Liquid Extraction pH of Aqueous Phase7.0 - 8.0>95% (as free base)85-95%
Organic SolventEthyl Acetate

Experimental Protocols

Purification by Recrystallization

Recrystallization is a robust technique for purifying solid compounds based on differences in solubility. The crude this compound is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the purified compound crystallizes out, leaving impurities in the mother liquor.

Protocol:

  • Solvent Selection: A mixture of ethanol and diethyl ether is a common choice for recrystallizing amino acid hydrochlorides.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of hot ethanol (near boiling point) with stirring until fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Slowly add diethyl ether to the hot ethanolic solution until a slight turbidity persists.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a high-resolution technique for purifying protected amino acids.[1] The separation is based on the differential partitioning of the compound between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1]

Protocol:

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 20 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Detector: UV at 220 nm.

  • Chromatographic Conditions:

    • Flow Rate: 15-20 mL/min.

    • Gradient: A typical gradient would be 5-60% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC of the crude material.

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Isolation: Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified product as a white powder.

Purification by Liquid-Liquid Extraction

This method is used to separate the free base of D-Threonine Benzyl Ester from water-soluble impurities. The hydrochloride salt is neutralized with a base, and the resulting free amino acid ester is extracted into an organic solvent.[2][3]

Protocol:

  • Dissolution: Dissolve the crude this compound in water.

  • Phase Addition: Transfer the aqueous solution to a separatory funnel and add an equal volume of a water-insoluble organic solvent, such as ethyl acetate.

  • Neutralization and Extraction: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution dropwise until the pH of the aqueous layer is between 7.0 and 8.0.[2][3] Stopper the funnel and shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. The free D-Threonine Benzyl Ester will be in the organic layer.

  • Aqueous Layer Extraction: Drain the aqueous layer and extract it two more times with fresh portions of the organic solvent.

  • Organic Phase Washing: Combine the organic extracts and wash them with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the purified D-Threonine Benzyl Ester as a free base.

  • Conversion back to Hydrochloride (Optional): To convert the free base back to the hydrochloride salt, dissolve the residue in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Collect the precipitate by filtration and dry under vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude D-Threonine Benzyl Ester HCl dissolved Saturated Solution crude->dissolved Dissolve hot_solvent Hot Ethanol hot_solvent->dissolved add_ether Add Diethyl Ether dissolved->add_ether cool Cool to 0-4 °C add_ether->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Ether filter->wash dry Dry Under Vacuum wash->dry purified Purified Product dry->purified

Caption: Workflow for the purification of this compound by recrystallization.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collection Product Isolation crude Crude Product dissolve Dissolve in Mobile Phase crude->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample inject Inject onto C18 Column filter_sample->inject gradient Gradient Elution (Water/ACN/TFA) inject->gradient detect UV Detection (220 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize purified Purified Product lyophilize->purified

Caption: Workflow for the purification of this compound by preparative HPLC.

Extraction_Workflow cluster_extraction Extraction cluster_workup Workup dissolve Dissolve Crude HCl Salt in Water add_solvent Add Ethyl Acetate dissolve->add_solvent adjust_ph Adjust pH to 7-8 (e.g., NaHCO3) add_solvent->adjust_ph separate Separate Layers adjust_ph->separate wash_org Wash Organic Layer with Brine separate->wash_org dry_org Dry over Na2SO4 wash_org->dry_org concentrate Concentrate dry_org->concentrate purified_free_base Purified Free Base concentrate->purified_free_base

Caption: Workflow for the purification of D-Threonine Benzyl Ester by liquid-liquid extraction.

References

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis with D-Threonine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered during peptide synthesis using D-Threonine Benzyl Ester Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in peptide synthesis?

The primary side reactions include O-acylation of the threonine hydroxyl group, dehydration (β-elimination) of the threonine residue, racemization at the α-carbon, and diketopiperazine formation, especially at the dipeptide stage.[1][2]

Q2: Is it necessary to protect the side-chain hydroxyl group of D-Threonine Benzyl Ester?

Yes, protecting the hydroxyl group is highly recommended to prevent O-acylation, where the hydroxyl group can react with the activated carboxyl group of the incoming amino acid. The benzyl (Bzl) ether is a common protecting group used for this purpose.[1][3]

Q3: What is the role of the benzyl ester protection on the C-terminus?

The C-terminal benzyl ester protects the carboxylic acid from participating in unwanted reactions during peptide chain elongation. It is a stable protecting group that can be removed under specific conditions, such as catalytic hydrogenation, which are orthogonal to the deprotection of many N-terminal protecting groups like Fmoc.[4]

Q4: Can the use of this compound lead to racemization?

Threonine itself is not highly susceptible to racemization, but the risk increases during the activation step of the amino acid. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) is crucial to suppress this side reaction.[2][3][5]

Q5: How can I monitor the progress of the coupling reaction?

The completion of the coupling reaction can be monitored using qualitative tests such as the Kaiser test or the Chloranil test, which detect the presence of free primary amines. A positive result indicates an incomplete reaction.[3][6]

Troubleshooting Guides

Issue 1: O-Acylation of the Threonine Side Chain
  • Symptom: Mass spectrometry (MS) analysis shows a side product with a mass corresponding to the desired peptide plus the mass of the acylating amino acid.

  • Cause: The nucleophilic hydroxyl group of the threonine side chain attacks the activated carboxyl group of the incoming amino acid. This is more likely to occur if the hydroxyl group is unprotected or if the N-terminal coupling is slow.

  • Troubleshooting & Optimization:

    • Side-Chain Protection: Ensure the use of a threonine derivative with a protected side-chain hydroxyl group, such as Fmoc-D-Thr(Bzl)-OH, for Fmoc-based solid-phase peptide synthesis (SPPS).

    • Optimized Coupling: Employ more potent coupling reagents like HBTU or HATU to accelerate the desired N-acylation, thereby outcompeting O-acylation.[3]

    • Capping: After the coupling step, treat the resin with an acetylating agent like acetic anhydride to cap any unreacted N-terminal amines and any O-acylated hydroxyl groups, preventing further side reactions.

Issue 2: Dehydration (β-Elimination) of the Threonine Residue
  • Symptom: A side product with a mass loss of 18 Da is detected by MS.

  • Cause: This side reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and leads to the formation of a dehydroamino acid residue.

  • Troubleshooting & Optimization:

    • Modified Deprotection: Reduce the piperidine concentration from the standard 20% in DMF or shorten the deprotection time, especially for sensitive sequences.

    • Use of Milder Base: Consider using a less harsh base for Fmoc removal, although this is a less common approach.

Issue 3: Racemization/Epimerization
  • Symptom: Detection of a diastereomer of the target peptide during purification or analysis.

  • Cause: The α-proton of the activated amino acid is susceptible to abstraction by a base, leading to racemization. This is more prevalent with slow coupling reactions.[7][8]

  • Troubleshooting & Optimization:

    • Coupling Additives: Always use additives such as HOBt or HOAt with your coupling reagent to suppress racemization.[2][3]

    • Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like N,N-Diisopropylethylamine (DIPEA) if possible.[5]

    • Pre-activation Time: Keep the pre-activation time of the carboxylic acid component short before adding the amine.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentAdditiveBaseTypical Coupling YieldRacemization RiskKey Advantages
DCC/DICHOBt/OxymaN/A (for DIC)>90%Low with additiveCost-effective, well-established.[5]
HBTUHOBtDIPEA/NMM>95%LowHigh coupling efficiency, fast reaction times.[9]
HATUHOAtDIPEA/NMM>95%Very LowHighly efficient, especially for hindered couplings.[9][10]
PyBOPHOBtDIPEA/NMM>95%LowGood for hindered couplings, non-toxic byproduct.[5]

Experimental Protocols

Protocol: Standard Coupling Cycle for Fmoc-D-Thr(Bzl)-OH in SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-D-Thr(Bzl)-OH onto a resin-bound peptide chain.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal. Drain the solution.[3]

  • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.[3]

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-D-Thr(Bzl)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF.

  • Add DIPEA (0.8 mmol, 8 eq.) to the activation solution.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[3]

  • Agitate the mixture for 1-2 hours at room temperature.[3]

4. Post-Coupling Wash:

  • Drain the coupling solution.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[3]

5. Monitoring (Optional but Recommended):

  • Perform a Kaiser test on a few resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step should be repeated.[3]

6. Cleavage and Deprotection:

  • Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.[3]

Visualizations

G Troubleshooting Workflow for Side Reactions cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Mass + Acyl-AA Cause1 O-Acylation Symptom1->Cause1 Symptom2 Mass - 18 Da Cause2 Dehydration (β-Elimination) Symptom2->Cause2 Symptom3 Diastereomer Peak in HPLC Cause3 Racemization Symptom3->Cause3 Solution1 Use Side-Chain Protection Optimize Coupling Reagent Cause1->Solution1 Solution2 Modify Deprotection Conditions (Time, Base Concentration) Cause2->Solution2 Solution3 Use Coupling Additives (HOBt) Use Weaker Base Cause3->Solution3

Caption: Troubleshooting workflow for common side reactions.

G Standard SPPS Coupling Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Activation & Coupling (Fmoc-D-Thr(Bzl)-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Repeat) NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative

Caption: Experimental workflow for a single coupling cycle.

References

How to avoid O-acylation of the threonine side chain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the O-acylation of the threonine side chain during their experiments, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is O-acylation of the threonine side chain?

A1: O-acylation is an undesired side reaction where an acyl group is attached to the hydroxyl (-OH) group of the threonine side chain. In peptide synthesis, this typically occurs when the activated carboxyl group of an incoming amino acid reacts with the threonine's hydroxyl group instead of the intended N-terminal amine of the peptide chain.[1] This leads to the formation of a branched peptide impurity, which can be difficult to separate from the desired product, thereby reducing the overall yield and purity.

Q2: Why is the threonine side chain susceptible to O-acylation?

A2: The hydroxyl group on the threonine side chain is nucleophilic, meaning it can attack electrophilic centers.[1] During peptide coupling, the incoming amino acid's carboxyl group is activated to make it more electrophilic. If the N-terminal amine is sterically hindered or if the coupling reaction is slow, the threonine hydroxyl group can compete with the N-terminal amine in attacking the activated carboxyl group, leading to O-acylation.[1] The presence of a nearby histidine residue can further increase the nucleophilicity of the hydroxyl group, making O-acylation more likely.[1]

Q3: Is it always necessary to protect the threonine side chain to prevent O-acylation?

A3: While it may be possible to synthesize short peptides without side-chain protection, it is highly recommended to use a protecting group for the threonine hydroxyl function in most cases to prevent O-acylation.[1] For the synthesis of longer peptides or complex sequences, side-chain protection is considered mandatory to avoid a significant accumulation of impurities.[1]

Troubleshooting Guide: O-Acylation of Threonine

This guide provides a structured approach to diagnosing and resolving O-acylation issues during your experiments.

Issue: Detection of a side product with an unexpected increase in mass.

Symptoms:

  • A major side product is observed by Mass Spectrometry (MS) with a mass corresponding to the desired peptide plus the mass of the acylating amino acid minus the mass of water (18 Da).[1]

  • Multiple peaks are observed in the crude HPLC chromatogram, indicating the presence of impurities.

Potential Causes and Solutions:

Potential Cause Solutions
Unprotected Threonine Hydroxyl Group The nucleophilic hydroxyl group of an unprotected threonine side chain is the primary site of O-acylation.
Solution 1: Use a Side-Chain Protected Threonine Derivative. This is the most effective way to prevent O-acylation. Commonly used protected threonine derivatives in Fmoc-based solid-phase peptide synthesis (SPPS) are Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH . The protecting group masks the hydroxyl function during peptide coupling and is removed during the final cleavage step.[1][2]
Slow Coupling Reaction Kinetics If the desired N-acylation is slow due to steric hindrance or other factors, the competing O-acylation reaction becomes more significant.[1]
Solution 2: Optimize Coupling Reagents. Use a more potent coupling reagent to accelerate the rate of N-acylation, thereby outcompeting O-acylation.[1] Uronium/aminium salts like HATU , HBTU , and COMU , or phosphonium salts like PyBOP are highly recommended for this purpose.[3][4]
Solution 3: Optimize Reaction Conditions. Ensure optimal reaction conditions, including appropriate solvent (e.g., DMF), temperature, and reaction time. For sterically hindered couplings, extending the reaction time may be necessary.
Solution 4: Capping. After the coupling step, treat the resin with an acetylating agent like acetic anhydride. This will cap any unreacted N-terminal amines and potentially reverse any O-acylation that may have occurred, although this is less efficient than preventing it in the first place.[1]

Data Presentation: Comparison of Strategies to Avoid O-Acylation

Table 1: Comparison of Common Protecting Groups for Threonine in Fmoc-SPPS
Protected DerivativeKey CharacteristicsAdvantagesDisadvantagesTypical Crude Purity
Fmoc-Thr(tBu)-OH Standard & Robust: The tert-butyl (tBu) group is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection.[2]- High stability during synthesis.- Widely available and cost-effective.- Requires strong acidic conditions (e.g., high concentration of TFA) for cleavage, which can lead to side reactions with sensitive residues.- Can contribute to aggregation in "difficult sequences".[2]Good to Excellent
Fmoc-Thr(Trt)-OH Acid Labile: The trityl (Trt) group is significantly more acid-labile than the tBu group.- Can be cleaved under milder acidic conditions (e.g., 1% TFA in DCM), preserving other acid-sensitive protecting groups.- Can improve the purity of the crude peptide.- Less stable than the tBu group.- May be prematurely cleaved during prolonged synthesis.Excellent

In a comparative study, a peptide synthesized with Trt protection showed a crude purity of 80-92%, whereas the same peptide synthesized with tBu protection yielded a crude product of only 43% purity under similar cleavage conditions.

Table 2: Comparison of High-Efficiency Coupling Reagents
Coupling ReagentReagent TypeRelative ReactivityKey Advantages
HATU Aminium SaltVery HighFaster and more efficient than HBTU, especially for difficult sequences, with a lower risk of epimerization.[4]
HBTU Aminium SaltHighA widely used and effective reagent.
COMU Uronium SaltVery HighExcellent coupling efficiency, comparable or superior to HATU, with an improved safety profile (non-explosive) and high solubility.[3]
PyBOP Phosphonium SaltHighVery effective at minimizing racemization.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Thr(tBu)-OH in Fmoc-SPPS

This protocol describes a standard cycle for incorporating Fmoc-Thr(tBu)-OH into a peptide chain on a solid support.

1. Resin Swelling:

  • Place the resin (e.g., 0.1 mmol) in a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF) (5-10 mL) and gently agitate for 30-60 minutes to swell the resin.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

3. Coupling of Fmoc-Thr(tBu)-OH:

  • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) in DMF (2 mL).

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a recoupling step may be necessary.[3]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 10 mL).

5. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for tBu deprotection, typically containing a high concentration of trifluoroacetic acid (TFA), e.g., TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[2]

  • Add the cleavage cocktail to the dried resin and gently agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry.

Protocol 2: Selective Deprotection of the Trityl (Trt) Group

This protocol is for the selective removal of the Trt group from a threonine side chain while the peptide remains on the resin and other protecting groups (like tBu) are intact.

1. Resin Preparation:

  • Swell the Trt-protected peptide-resin in DCM.

2. Deprotection Cocktail:

  • Prepare a solution of 1-10% TFA in DCM with a scavenger such as TIS (e.g., TFA/TIS/DCM, 1:5:94 v/v/v). The concentration of TFA may need to be optimized depending on the stability of other protecting groups.

3. Deprotection Reaction:

  • Treat the resin with the deprotection cocktail and agitate at room temperature.

  • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 1-2 hours.

4. Washing:

  • Drain the deprotection solution and wash the resin thoroughly with DCM, followed by a neutralizing wash with a solution of 10% DIPEA in DMF, and finally with DMF.

Mandatory Visualizations

SPPS_Workflow Start Start with Resin-bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Thr(PG)-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (TFA) Repeat->Final_Cleavage Final Amino Acid Protecting_Group_Selection Question1 Is the peptide sequence 'difficult' or prone to aggregation? Question2 Are there other acid-sensitive groups? Question1->Question2 No Use_Trt Consider Fmoc-Thr(Trt)-OH (Milder Cleavage) Question1->Use_Trt Yes Use_tBu Use Fmoc-Thr(tBu)-OH (Standard Choice) Question2->Use_tBu No Question2->Use_Trt Yes HATU_Activation cluster_0 Pre-activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Carboxylic Acid Carboxylate R-COO⁻ Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Highly Reactive Carboxylate->Active_Ester + HATU HATU_reagent HATU Peptide_Bond R-CO-NH-R' Peptide Bond Active_Ester->Peptide_Bond + Amine Amine R'-NH₂ Amine

References

Technical Support Center: D-Threonine Benzyl Ester Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of D-Threonine Benzyl Ester Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the direct esterification of D-Threonine with benzyl alcohol. This is typically facilitated by an acid catalyst. Common catalysts include thionyl chloride (SOCl₂) and p-toluenesulfonic acid (p-TsOH).[1][2] The thionyl chloride method is effective as it acts as both a catalyst and a dehydrating agent.[1]

Q2: What is the role of the hydrochloride salt in the final product?

A2: The hydrochloride salt form of the D-Threonine Benzyl Ester enhances the compound's stability and improves its handling characteristics. It also often aids in the crystallization and purification of the product.[1]

Q3: Can I use L-Threonine instead of D-Threonine for this synthesis?

A3: Yes, the synthesis principles are the same for both enantiomers. Using L-Threonine will produce L-Threonine Benzyl Ester Hydrochloride. The choice of starting material depends on the desired stereochemistry of the final product.

Q4: What are typical yields for this synthesis?

A4: Yields can vary significantly depending on the chosen method and reaction conditions. With optimized protocols, yields can be quite high. For example, a method using D-allothreonine (a stereoisomer of D-threonine) with thionyl chloride in benzyl alcohol has reported yields as high as 96.7%.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (D-Threonine), you can observe the disappearance of the starting material and the appearance of the product spot.[3]

Troubleshooting Guide

Issue 1: Low Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting D-Threonine is completely consumed.[3] Consider extending the reaction time or slightly increasing the reaction temperature, but be mindful of potential side reactions.

  • Insufficient Catalyst:

    • Solution: Ensure the correct molar equivalents of the acid catalyst are used. For the thionyl chloride method, using 1.1 to 1.5 equivalents is a common practice.[1]

  • Presence of Water:

    • Solution: The esterification reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials. Use anhydrous benzyl alcohol and ensure all glassware is thoroughly dried. Thionyl chloride helps to remove residual water by reacting with it.

  • Product Loss During Workup:

    • Solution: The product is typically precipitated from the reaction mixture by adding a non-polar solvent like diisopropyl ether or diethyl ether.[1] Ensure the precipitation is complete by cooling the mixture and allowing sufficient time for the solid to form. During filtration, wash the solid with a cold, non-polar solvent to remove impurities without dissolving a significant amount of the product.

Issue 2: Product is an Oil or Fails to Crystallize

Possible Causes and Solutions:

  • Impurities Present:

    • Solution: The presence of excess benzyl alcohol or other byproducts can inhibit crystallization. Ensure the precipitated solid is washed thoroughly with a suitable non-polar solvent to remove these impurities.[1] If the product is still an oil, attempt to purify it using flash column chromatography.

  • Incorrect Solvent for Precipitation:

    • Solution: Diisopropyl ether and diethyl ether are commonly used for precipitation.[1] If one does not work well, the other can be tried. Ensure the solvent is anhydrous.

Issue 3: Presence of Impurities in the Final Product

Possible Causes and Solutions:

  • Unreacted Starting Material:

    • Solution: This indicates an incomplete reaction. See "Issue 1: Low Product Yield" for solutions. Recrystallization of the final product can help to remove unreacted D-Threonine.

  • Side Reactions:

    • Solution: A potential side reaction is O-acylation of the hydroxyl group on the threonine side chain, though this is more of a concern in peptide coupling reactions when the hydroxyl group is unprotected.[4] Maintaining a low reaction temperature during the addition of reagents can help minimize side reactions. Purification by recrystallization or column chromatography is the most effective way to remove side products.

  • Racemization:

    • Solution: While threonine is not highly susceptible, racemization can be a concern in amino acid chemistry.[5] This can be minimized by avoiding harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids or bases. The optical purity of the final product can be checked using chiral HPLC.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from established methods for the synthesis of amino acid benzyl esters.[1]

Materials:

  • D-Threonine

  • Anhydrous Benzyl Alcohol

  • Thionyl Chloride (SOCl₂)

  • Diisopropyl ether or diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-Threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents).

  • Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.

  • Addition of Thionyl Chloride: In a well-ventilated fume hood, slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes. This reaction is exothermic and generates HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60°C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. Vigorously stir the mixture while adding it to a larger volume of a cold, anhydrous non-polar solvent such as diisopropyl ether or diethyl ether to precipitate the product.

  • Isolation and Purification: Collect the precipitated white solid by vacuum filtration.

  • Washing: Wash the solid with several portions of the non-polar solvent to remove excess benzyl alcohol and other impurities.

  • Drying: Dry the resulting white crystalline solid, this compound, under a vacuum.

Quantitative Data

The following table summarizes yield data from various esterification methods for threonine and its isomers.

Starting MaterialReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
D-allothreonineThionyl ChlorideBenzyl Alcohol100496.7[3]
D-allothreonineThionyl ChlorideAnhydrous Methanol04899.5[3]
D-allothreonineHCl gasAbsolute Ethanol80299.8[3]

Visualizations

Experimental Workflow

experimental_workflow start Start suspend Suspend D-Threonine in Benzyl Alcohol start->suspend cool Cool to 0°C suspend->cool add_socl2 Add Thionyl Chloride (dropwise) cool->add_socl2 react React at 40-60°C (Monitor by TLC) add_socl2->react precipitate Precipitate with Non-polar Solvent react->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end D-Threonine Benzyl Ester Hydrochloride dry->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_workflow start Low Yield or Impure Product check_tlc Check TLC for Starting Material start->check_tlc incomplete_rxn Incomplete Reaction? check_tlc->incomplete_rxn extend_time Action: Extend Reaction Time/Increase Temp incomplete_rxn->extend_time Yes product_oily Product Oily or Not Crystalline? incomplete_rxn->product_oily No purify Action: Purify via Chromatography or Recrystallization extend_time->purify wash_solid Action: Wash Solid Thoroughly product_oily->wash_solid Yes check_reagents Reagents/Conditions OK? product_oily->check_reagents No wash_solid->purify check_reagents->purify Yes anhydrous Action: Use Anhydrous Solvents & Dry Glassware check_reagents->anhydrous No anhydrous->purify

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Troubleshooting Benzyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzyl ester deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions encountered during the removal of this common carboxylic acid protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for benzyl ester deprotection, and how do I select the most appropriate one?

The choice of deprotection method is critical and depends on the overall stability of your substrate, the presence of other functional groups, and the desired scale of the reaction. The three main strategies are:

  • Catalytic Hydrogenolysis: This is the most common and generally mildest method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas).[1][2] It is often the preferred method when the molecule does not contain other reducible functional groups.

  • Transfer Hydrogenation: A variation of catalytic hydrogenolysis where the hydrogen is generated in situ from a donor molecule like ammonium formate or 1,4-cyclohexadiene.[1][3][4] This can be a safer alternative to using hydrogen gas.

  • Acidic Cleavage: This method uses strong acids like trifluoroacetic acid (TFA) to cleave the benzyl ester.[1] It is typically used when the substrate is sensitive to hydrogenation conditions but stable in strong acid. The addition of a scavenger, such as triisopropylsilane (TIS) or anisole, can prevent unwanted side reactions from the resulting benzyl cation.[5]

Q2: My hydrogenolysis reaction is sluggish or incomplete. What are the common causes and solutions?

Incomplete hydrogenolysis is a frequent issue. Several factors could be at play:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to poisoning by various functional groups, particularly sulfur-containing compounds and some nitrogen heterocycles.[6][7] Ensure your starting material and solvents are highly pure. If poisoning is suspected, using a fresh batch of catalyst or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be beneficial.[6][8]

  • Poor Solubility: The starting material or partially deprotected intermediates may have poor solubility in the chosen solvent, limiting access to the catalyst surface.[6] A solvent system that can dissolve both the starting material and the product is crucial. Common solvents include methanol, ethanol, ethyl acetate, and THF, or mixtures thereof.[2][6]

  • Insufficient Reaction Conditions: Atmospheric pressure of hydrogen may not be sufficient for challenging substrates.[6] Increasing the hydrogen pressure (e.g., using a Parr apparatus), raising the reaction temperature, or increasing the catalyst loading can often drive the reaction to completion.[6] Vigorous stirring is also essential to ensure good mass transfer.[1]

Q3: I am observing side products during my deprotection reaction. How can I minimize them?

Side product formation is a common challenge. For instance, during acidic cleavage with TFA, the liberated benzyl cation can lead to t-butylation of deprotected amines.[5] The use of scavengers like triisopropylsilane (TIS) or anisole can effectively trap these carbocations.[5] In the case of hydrogenolysis, over-reduction of other functional groups can occur. Careful selection of the catalyst and reaction conditions can often impart selectivity.

Q4: Are there alternative methods for benzyl ester deprotection if standard methods fail?

Yes, several alternative methods exist for cases where standard protocols are ineffective or incompatible with the substrate:

  • Lewis Acid Cleavage: Lewis acids such as tin(IV) chloride (SnCl₄) can selectively cleave benzyl esters in the presence of benzyl ethers, amines, and amides.[9]

  • Visible-Light Photocatalysis: This emerging method offers a mild and green alternative for debenzylation, proceeding under neutral conditions and tolerating a wide range of functional groups.[10]

  • Nickel Boride: Treatment with nickel boride in methanol at ambient temperature can chemoselectively cleave benzyl esters while leaving other ester types and benzyl ethers unaffected.[11]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting incomplete benzyl ester deprotection.

G start Incomplete Benzyl Ester Deprotection method Identify Deprotection Method start->method h2 Catalytic Hydrogenolysis method->h2 Hydrogenolysis acid Acidic Cleavage method->acid Acidolysis catalyst_check Check Catalyst Activity h2->catalyst_check acid_strength Check Acid Concentration/Time acid->acid_strength conditions_check Review Reaction Conditions catalyst_check->conditions_check Active fresh_catalyst Use Fresh/More Active Catalyst (e.g., Pearlman's) catalyst_check->fresh_catalyst Inactive/Poisoned solubility_check Assess Solubility conditions_check->solubility_check Optimal increase_conditions Increase H2 Pressure/Temp Increase Catalyst Loading Ensure Vigorous Stirring conditions_check->increase_conditions Sub-optimal change_solvent Change Solvent System solubility_check->change_solvent Poor alternative Consider Alternative Methods (e.g., Lewis Acid, Photocatalysis) solubility_check->alternative Good scavenger Consider Scavenger Addition acid_strength->scavenger Sufficient increase_acid Increase TFA Concentration Extend Reaction Time acid_strength->increase_acid Insufficient add_scavenger Add Scavenger (e.g., TIS, Anisole) scavenger->add_scavenger Side Rxn scavenger->alternative No Side Rxn fresh_catalyst->conditions_check increase_conditions->solubility_check change_solvent->alternative increase_acid->scavenger add_scavenger->alternative

Caption: Troubleshooting workflow for incomplete benzyl ester deprotection.

Quantitative Data Summary

The following table summarizes typical reaction conditions for various benzyl ester deprotection methods.

Deprotection MethodReagentsCatalyst/AcidSolventTemperatureTimeNotes
Catalytic Hydrogenolysis H₂ gas10% Pd/C (10-20 wt%)MeOH or EtOHRoom Temp1-16 hVigorous stirring is essential.[12]
Transfer Hydrogenation Ammonium Formate10% Pd/CMeOH or EtOHRoom Temp1-6 hAn alternative to using hydrogen gas.[8]
Acidic Cleavage Trifluoroacetic Acid (TFA)-Dichloromethane (DCM)Room Temp2-5 hA 1:1 mixture of TFA:DCM is common.[13]
Mild Acidic Cleavage 85% aq. Phosphoric Acid-Toluene40-50°C3-14 hSelective for BOC deprotection in the presence of benzyl esters.[5]
Lewis Acid Cleavage Tin(IV) Chloride (SnCl₄)-Dichloromethane (DCM)Room Temp0.5-4 hSelective over benzyl ethers and amides.[9]

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas [12]

  • Preparation: Dissolve the benzyl ester-containing peptide or molecule in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected product.

Protocol 2: Acidic Cleavage using Trifluoroacetic Acid (TFA) [13]

  • Preparation: Dissolve the benzyl ester-containing substrate in dichloromethane (DCM) in a round-bottom flask.

  • Scavenger Addition (Optional): If the substrate is prone to side reactions, add scavengers such as water (2.5%) and triisopropylsilane (2.5%).

  • Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid to a final concentration of 50-95%.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Isolation: Purify the product by precipitation from a suitable solvent/anti-solvent system (e.g., DCM/diethyl ether) or by column chromatography.

References

Improving solubility of D-Threonine Benzyl Ester Hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of D-Threonine Benzyl Ester Hydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it used?

A1: this compound is a protected amino acid derivative. It is the benzyl ester of D-threonine, with the amino group protonated as a hydrochloride salt. This compound is a white to almost white crystalline powder.[1] It is primarily used as a building block in peptide synthesis and in the development of pharmaceuticals.[2] The benzyl ester protects the carboxylic acid group of threonine during peptide bond formation. The hydrochloride salt form can enhance the compound's stability and handling characteristics.

Q2: I am having difficulty dissolving this compound. Why is this the case?

A2: this compound has both polar and non-polar characteristics, which can make solvent selection challenging. The presence of the charged ammonium group and the hydroxyl group makes it polar, while the benzyl group is large and non-polar (hydrophobic). Solubility issues often arise from an imbalance between the polarity of the solvent and the dual nature of the solute molecule. In highly non-polar solvents, the polar parts of the molecule are not well-solvated, while in some polar solvents, the non-polar benzyl group may hinder dissolution.

Q3: What general factors should I consider when trying to dissolve this compound?

A3: The principle of "like dissolves like" is a crucial starting point.[3] A solvent's polarity should be matched with the solute. Additionally, temperature can play a significant role; for many solids, solubility increases with temperature. However, be cautious with heating as it can potentially degrade the compound. The presence of other ions (common-ion effect) can also influence the solubility of ionic compounds.[3]

Q4: Are there any recommended starting solvents for dissolving this compound?

A4: Based on technical data for the compound and related amino acid derivatives, polar protic solvents are often a good starting point. Ethanol is a frequently cited solvent. Methanol and dichloromethane have also been mentioned in the context of reactions involving similar compounds.[4] For particularly stubborn solubility issues, especially when preparing stock solutions, using a small amount of a strong polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to first wet and dissolve the compound before diluting with the desired solvent can be an effective strategy.[5]

Troubleshooting Guide

This guide addresses common problems encountered when dissolving this compound.

Problem Possible Cause Suggested Solution
Compound is insoluble or poorly soluble in the chosen solvent. Solvent polarity mismatch.Refer to the Solubility Data Table below and select a more appropriate solvent. Try a polar protic solvent like ethanol or methanol first.
Insufficient solvent volume.Increase the volume of the solvent to ensure you are below the saturation point.
Low temperature.Gently warm the mixture while stirring. Use a water bath for controlled heating. Always check the compound's stability at higher temperatures before proceeding.
Compound precipitates out of solution after initial dissolution. The solution is supersaturated.This can happen if the solution was heated to dissolve the compound and then cooled. Try to work with less concentrated solutions or maintain a slightly elevated temperature if your protocol allows.
Change in solvent composition.If you are mixing solvents (e.g., adding a non-polar solvent to a polar solution), precipitation can occur. Ensure the final solvent mixture can maintain the solubility of your compound.
The dissolution process is very slow. Poor solid-solvent interaction.Increase the surface area of the solid by grinding it into a fine powder. Increase agitation by using a magnetic stirrer or vortex mixer. Sonication can also be effective in breaking up clumps and accelerating dissolution.

Solubility Data

Solvent Solvent Type Predicted Solubility Notes
EthanolPolar ProticSolubleA good starting point for creating solutions.
MethanolPolar ProticSolubleOften used in reactions with amino acid esters.[4]
WaterPolar ProticSlightly SolubleThe benzyl group reduces water solubility compared to unprotected threonine.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleUseful for creating concentrated stock solutions.[5]
Dimethylformamide (DMF)Polar AproticSolubleAn alternative to DMSO for stock solutions.[5]
Dichloromethane (DCM)Polar AproticSlightly SolubleMay be used in specific synthetic applications.[4]
AcetonitrilePolar AproticSlightly SolubleSolubility may be limited.
Ethyl AcetateModerately PolarPoorly SolubleOften used as an anti-solvent for precipitation.[4]
Diethyl EtherNon-polarInsolubleCan be used to precipitate the compound from a reaction mixture.[6]
Hexanes / HeptaneNon-polarInsolubleNot recommended for dissolving this compound.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Preparation : Weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition : Add a small volume of the selected solvent (e.g., ethanol or methanol) to the vial.

  • Initial Dissolution : Agitate the mixture using a vortex mixer or magnetic stirrer at room temperature.

  • Assisted Dissolution (If Needed) : If the compound does not fully dissolve, try the following steps:

    • Sonication : Place the vial in an ultrasonic bath for 5-10 minutes.

    • Gentle Warming : Warm the vial in a water bath (e.g., 30-40°C). Monitor for any signs of degradation (color change).

  • Dilution : Once the solid is dissolved, slowly add the remaining solvent to reach the final desired concentration.

  • Filtration : If any particulates remain, filter the solution through a 0.22 µm syringe filter to ensure clarity, especially before use in sensitive applications like HPLC.

Protocol 2: Small-Scale Solubility Testing
  • Preparation : Dispense a small, pre-weighed amount of the compound (e.g., 1-2 mg) into several clean vials.

  • Solvent Addition : To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.

  • Agitation : Vigorously agitate all vials at a consistent room temperature for a set period (e.g., 30 minutes).

  • Observation : Visually inspect each vial for undissolved solid. Categorize the results as "Soluble," "Slightly Soluble," or "Insoluble."

  • Confirmation : For vials where the solid appears fully dissolved, add another small amount of the compound to see if more dissolves, confirming that the initial solution was not yet saturated.

Visual Guides

Below are diagrams illustrating key workflows for addressing solubility issues and preparing the compound for experimental use.

G start Start: Dissolve D-Threonine Benzyl Ester Hydrochloride solvent Select Solvent (e.g., Ethanol, Methanol) start->solvent dissolved Is it fully dissolved? solvent->dissolved yes Yes dissolved->yes no No dissolved->no end Solution Ready for Use yes->end agitate Increase Agitation (Vortex, Sonicate) no->agitate check_again Is it dissolved now? agitate->check_again check_again->yes no2 No check_again->no2 heat Gently Warm (e.g., 30-40°C) no2->heat check_again2 Is it dissolved now? heat->check_again2 check_again2->yes no3 No check_again2->no3 strong_solvent Consider Stronger Solvent (e.g., DMSO, DMF for stock) no3->strong_solvent

Caption: Troubleshooting workflow for solubility issues.

G weigh 1. Weigh Compound add_solvent 2. Add Initial Solvent Volume weigh->add_solvent dissolve 3. Dissolve with Agitation (Vortex/Sonicate/Warm) add_solvent->dissolve dilute 4. Dilute to Final Concentration dissolve->dilute filter 5. Filter (0.22 µm) if needed dilute->filter use 6. Ready for Experimental Use filter->use

Caption: Standard experimental workflow for solution preparation.

References

Technical Support Center: Monitoring D-Threonine Esterification by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the esterification of D-Threonine using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in monitoring the esterification of D-Threonine by TLC?

The main challenge lies in the similar polarities of the starting material (D-Threonine, an amino acid) and the resulting amino ester product. Both compounds possess a polar amino group, which can lead to low retention factors (Rf) and poor separation on standard silica gel plates, sometimes causing the spots to remain at or near the baseline.[1] Additionally, the ester product can potentially hydrolyze back to the starting amino acid on the silica plate, which can complicate the interpretation of the results.[2]

Q2: What is a suitable mobile phase (eluent) for the TLC analysis of D-Threonine esterification?

A common and effective mobile phase for separating amino acids and their less polar derivatives is a mixture of n-butanol, acetic acid, and water.[2][3][4] A typical ratio is 12:3:5 (v/v/v).[3][4] The n-butanol acts as the main nonpolar component, the acetic acid helps to protonate the amino groups and prevent streaking, and the water provides a polar component to facilitate movement up the plate. For more polar compounds that remain near the baseline, increasing the proportion of the polar solvent may be necessary.[5] Conversely, if compounds run too close to the solvent front, the eluent is too polar.[5]

Q3: How can I visualize the spots on the TLC plate since amino acids and their esters are colorless?

Since amino acids and their esters are typically not visible under UV light unless they contain a UV-active group, a chemical staining agent is required.[6][7] The most common method is to spray the dried TLC plate with a ninhydrin solution and then gently heat it.[3][6] Ninhydrin reacts with the primary or secondary amine groups of the amino acid and amino ester to produce a distinctive purple or purplish-blue spot, known as Ruhemann's purple.[6][8] Proline and hydroxyproline are exceptions, producing a yellow color.[9]

Q4: How do I interpret the TLC results to determine if the reaction is complete?

To effectively monitor the reaction, you should spot three lanes on your TLC plate:

  • Lane 1: D-Threonine (starting material)

  • Lane 2: A "co-spot" containing both the starting material and the reaction mixture.

  • Lane 3: The reaction mixture.

The D-Threonine starting material is more polar than its ester product. Therefore, the D-Threonine spot will have a lower Rf value (it will travel a shorter distance up the plate) than the D-Threonine ester spot. The reaction is considered complete when the spot corresponding to the D-Threonine starting material is no longer visible in the reaction mixture lane.

Troubleshooting Guide

Problem: My spots are streaking or elongated.

Potential Cause Solution
Sample Overload The sample spotted on the plate is too concentrated.[5][10] Dilute your reaction aliquot before spotting it on the TLC plate.[5]
Highly Polar Compound Amino acids and their salts can interact strongly with the silica gel. Add a small amount of acid (e.g., 0.1–2.0% acetic or formic acid) to the mobile phase to protonate the sample and reduce its interaction with the stationary phase.[5]
Incorrect Spotting Solvent If the sample is spotted in a highly polar solvent, it can cause the initial spot to be too diffuse, leading to streaking.[11] Ensure the spotting solvent is volatile and allows for a small, concentrated spot.

Problem: I don't see any spots on my TLC plate after staining.

Potential Cause Solution
Sample Concentration Too Low The concentration of your analyte in the reaction mixture may be too low to be detected.[10] Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[5][10]
Solvent Level in Chamber Too High If the solvent level in the developing chamber is above the baseline where you spotted your samples, the samples will dissolve into the solvent pool instead of migrating up the plate.[5][10] Ensure the solvent level is below the spotting line.
Improper Staining/Visualization Ensure your ninhydrin solution is fresh and that you have heated the plate sufficiently after spraying to allow for the color to develop.[3]
Volatile Compounds The compounds may have evaporated from the plate during drying.[5] This is less likely with amino acids and their esters but can be a possibility.

Problem: The spots for the starting material and product are too close together (poor resolution).

Potential Cause Solution
Inappropriate Mobile Phase The polarity of the mobile phase is not optimal for separating your compounds. If the spots are near the baseline, the eluent is not polar enough; increase the proportion of the polar solvent.[5] If they are near the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[5] Experiment with different solvent systems.
Chamber Not Saturated An unsaturated chamber can lead to an uneven solvent front and poor separation.[6] Line the inside of the TLC chamber with filter paper wetted with the mobile phase to ensure the chamber atmosphere is saturated with solvent vapors.[6]

Quantitative Data Summary

The retention factor (Rf) is a key parameter in TLC, calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. Due to its higher polarity, D-Threonine will have a lower Rf value than its ester product. The exact Rf values are highly dependent on the specific experimental conditions (e.g., stationary phase, mobile phase composition, temperature).

Compound Expected Relative Rf Value Rationale for Rf Value
D-Threonine LowerHigher polarity due to the free carboxylic acid group, leading to stronger interaction with the polar silica gel stationary phase.
D-Threonine Ester HigherLower polarity because the carboxylic acid is converted to a less polar ester group, resulting in weaker interaction with the silica gel and greater movement with the mobile phase.

Note: The table provides expected relative values. Actual Rf values should be determined experimentally under your specific conditions.

Experimental Protocol: TLC Monitoring

  • Prepare the Developing Chamber: Pour the mobile phase (e.g., n-butanol:acetic acid:water in a 12:3:5 ratio) into the TLC chamber to a depth of about 0.5 cm.[6] Place a piece of filter paper inside, ensuring it is wetted by the solvent, to saturate the chamber atmosphere.[6] Close the chamber and allow it to equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate.[3] Mark three equidistant points on this line for spotting.

  • Spot the Plate:

    • Using a capillary tube, apply a small, concentrated spot of the D-Threonine starting material on the first mark.[6]

    • On the second mark, apply a spot of the starting material, and without allowing it to dry completely, apply a spot of the reaction mixture on top (this is the co-spot).

    • On the third mark, apply a small spot of an aliquot taken from your reaction mixture.

    • Allow the spots to dry completely before developing the plate.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline with the spots is above the solvent level.[5] Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[3]

  • Visualize the Spots:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]

    • Allow the plate to dry completely in a fume hood.

    • Spray the plate evenly with ninhydrin reagent.[6]

    • Gently heat the plate with a heat gun or in an oven at approximately 80-100°C for a few minutes until purple spots appear.[3][6]

  • Analyze the Results: Circle the spots with a pencil. The disappearance of the lower Rf spot (D-Threonine) in the reaction mixture lane indicates the reaction is progressing towards completion.

Troubleshooting Workflow

G start Start: TLC Analysis of D-Threonine Esterification problem Identify TLC Problem start->problem streaking Spots are Streaking or Elongated problem->streaking Streaking no_spots No Spots Visible After Staining problem->no_spots No Spots poor_sep Poor Separation (Spots Too Close) problem->poor_sep Poor Separation overload Sample Overloaded? streaking->overload too_dilute Sample Too Dilute? no_spots->too_dilute change_eluent Adjust Mobile Phase Polarity poor_sep->change_eluent dilute Dilute Sample and Re-spot overload->dilute Yes add_acid Add Acid (e.g., Acetic Acid) to Mobile Phase overload->add_acid No end Problem Resolved dilute->end add_acid->end concentrate Concentrate Sample or Spot Multiple Times too_dilute->concentrate Yes solvent_level Solvent Level Above Baseline? too_dilute->solvent_level No concentrate->end stain_issue Check Staining Procedure (Fresh Ninhydrin, Proper Heating) stain_issue->end solvent_level->stain_issue No adjust_solvent Adjust Solvent Level and Rerun solvent_level->adjust_solvent Yes adjust_solvent->end saturate Ensure Chamber Saturation with Filter Paper change_eluent->saturate saturate->end

Caption: Troubleshooting workflow for common TLC issues.

References

Technical Support Center: Catalyst Poisoning in Catalytic Hydrogenolysis of Benzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to catalyst poisoning during the catalytic hydrogenolysis of benzyl esters.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of catalyst poisoning in my benzyl ester hydrogenolysis reaction?

A1: The most common signs that your catalyst may be poisoned include:

  • A significant slowdown or complete stop of the reaction.

  • A noticeable decrease in the yield and selectivity of your desired product.

  • The necessity for more extreme reaction conditions, such as higher temperature or pressure, to achieve the same level of conversion.

  • A change in the physical appearance of the catalyst, for instance, a color change.[1]

Q2: Where do these catalyst poisons typically originate?

A2: Catalyst poisons can be introduced from several sources within your experimental setup. Common sources include impurities in the reactants, solvents, or even the hydrogen gas used. The primary culprits for poisoning palladium catalysts are:

  • Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are highly potent poisons.[1]

  • Nitrogen compounds: Amines, amides, and pyridine can act as inhibitors.[1]

  • Heavy metals: Trace amounts of lead, mercury, or arsenic can cause irreversible damage to the catalyst.[1]

  • Carbon monoxide (CO): Often found as an impurity in hydrogen gas, CO can strongly adsorb to the active sites of the catalyst.[1]

  • Halides: Both organic and inorganic halides have the potential to deactivate the catalyst.[1]

  • Water: In certain solvent systems, water can act as a poison by promoting side reactions or altering the catalyst support.[1]

Q3: How can I determine the specific poison affecting my catalyst?

A3: Identifying the specific poison is a critical step in resolving the issue. A combination of analytical techniques is often employed. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile organic and inorganic poisons. For elemental poisons like sulfur and heavy metals, combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) of the catalyst material can be effective.

Troubleshooting Guide

If you suspect catalyst poisoning, follow this troubleshooting guide to diagnose and resolve the issue.

Step 1: Observe the Reaction Carefully monitor your reaction for the signs of catalyst poisoning mentioned in the FAQs. A sudden drop in hydrogen uptake is a strong indicator.

Step 2: Analyze the Starting Materials If poisoning is suspected, the first step is to analyze your starting materials for potential contaminants.

  • Substrate and Solvent: Use high-purity grades of your benzyl ester and solvent. If you suspect impurities, consider purifying them before use. Techniques like distillation for solvents or recrystallization for solid substrates can be effective.

  • Hydrogen Gas: Ensure the use of high-purity hydrogen gas. If CO contamination is a concern, use a gas purifier.

Step 3: Isolate and Analyze the Catalyst If the starting materials are deemed pure, the catalyst itself may be the source of the problem or may have been deactivated in a previous run.

  • Filter the catalyst from the reaction mixture.

  • Wash the catalyst with a clean solvent to remove any adsorbed species.

  • Analyze a small sample of the catalyst for potential poisons using the analytical techniques mentioned in Q3 of the FAQs.

Step 4: Attempt Catalyst Regeneration Depending on the identified or suspected poison, you may be able to regenerate the catalyst. Detailed protocols for regeneration are provided below.

Step 5: Consider Alternative Catalysts or Reaction Conditions If regeneration is unsuccessful or impractical, consider using a fresh batch of catalyst. In some cases, a different type of palladium catalyst (e.g., Pd(OH)₂/C, Pearlman's catalyst) may be more resistant to the specific poison in your system. Adjusting reaction conditions, such as temperature and pressure, may also help to overcome partial poisoning, though this is often a temporary solution.

Quantitative Data on Catalyst Poisoning

The following tables summarize the impact of common poisons on the activity of palladium catalysts.

Table 1: Effect of Sulfur Compounds on Pd/C Catalyst Activity

Sulfur CompoundConcentrationEffect on Reaction Rate/YieldNotes
ThiophenesLow ppmSignificant decrease in activityPotent, often irreversible poison.
ThiolsLow ppmComplete deactivationStrong coordination to the palladium surface.
Hydrogen Sulfide (H₂S)Low ppmRapid and severe deactivationCan lead to the formation of palladium sulfide.

Table 2: Effect of Nitrogen Compounds on Pd/C Catalyst Activity

Nitrogen CompoundConcentrationEffect on Reaction Rate/YieldNotes
Pyridine0.5 equivalentsComplete inhibition of benzyl ether hydrogenolysisCan be used for selective hydrogenations.[2]
AminesVariesCan act as inhibitors, especially basic aminesEffect is dependent on the specific amine and substrate.
Ammonium Acetate0.5 equivalentsComplete inhibition of benzyl ether hydrogenolysisCan be used for selective hydrogenations.[2]

Detailed Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis of a Benzyl Ester

Materials:

  • Benzyl ester substrate

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite® pad)

Procedure:

  • Dissolve the benzyl ester substrate in the chosen anhydrous solvent in the reaction flask.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction flask and purge the system with hydrogen gas.

  • If using a balloon, inflate it with hydrogen and attach it to the flask. For a hydrogenation apparatus, pressurize the vessel to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary.

Protocol 2: Identification of Volatile Poisons by GC-MS

Objective: To identify potential volatile catalyst poisons in a reaction mixture.

Instrumentation and Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar column for general screening)

  • Helium carrier gas

  • Syringe for sample injection

  • Vials for sample preparation

  • High-purity solvent (e.g., dichloromethane or hexane) for sample dilution

Procedure:

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture (before catalyst filtration).

    • If the catalyst has been filtered, take an aliquot of the filtrate.

    • Dilute the sample with a high-purity solvent to a suitable concentration for GC-MS analysis. A dilution factor of 100-1000 is a good starting point.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Set the injector temperature (e.g., 250°C) and MS transfer line temperature (e.g., 280°C).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-500).

  • Analysis:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS.

    • Acquire the chromatogram and mass spectra of the separated components.

  • Data Interpretation:

    • Analyze the chromatogram to identify peaks that are not the starting material, product, or solvent.

    • Examine the mass spectrum of each unknown peak and compare it to a mass spectral library (e.g., NIST) to identify the compound.

    • Pay close attention to compounds containing sulfur, nitrogen, or halogens, as these are common catalyst poisons.

Protocol 3: Oxidative Regeneration of a Sulfur-Poisoned Pd/C Catalyst

Materials:

  • Spent sulfur-poisoned Pd/C catalyst

  • Deionized water

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Beaker or flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • After the reaction, filter the spent Pd/C catalyst from the reaction mixture.

  • Wash the catalyst thoroughly with a suitable solvent to remove any residual organic compounds, followed by deionized water.

  • Transfer the washed catalyst to a beaker or flask and add enough deionized water to form a slurry.

  • While stirring the slurry, slowly add 30% hydrogen peroxide dropwise. Caution: The reaction can be exothermic.

  • Continue stirring the mixture at room temperature for 1-5 hours.[3]

  • After the treatment, filter the regenerated catalyst.

  • Wash the catalyst extensively with deionized water to remove any residual hydrogen peroxide and oxidized sulfur species.

  • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 50-60°C).

  • The regenerated catalyst can now be reused. Its activity should be tested on a small scale first.

Protocol 4: Alkaline Wash for Regeneration of a Nitrogen-Poisoned Pd/C Catalyst

Materials:

  • Spent nitrogen-poisoned Pd/C catalyst

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10 wt%)

  • Deionized water

  • Beaker or flask

  • Stirring apparatus and hot plate

  • Filtration apparatus

Procedure:

  • Filter the spent Pd/C catalyst from the reaction mixture and wash it with a suitable solvent.

  • Transfer the catalyst to a beaker and add the 10 wt% NaOH solution.

  • Heat the mixture to 60°C and stir for 3 hours.[1]

  • Cool the mixture and filter the regenerated catalyst.

  • Wash the catalyst thoroughly with deionized water until the filtrate is neutral.

  • Dry the catalyst in a vacuum oven.

  • Test the activity of the regenerated catalyst on a small-scale reaction.

Visualizations

Catalyst_Poisoning_Mechanism cluster_catalyst Palladium Catalyst Surface cluster_reactants Reactants cluster_poisons Poisons Active Site Active Site Product Product Active Site->Product Hydrogenolysis Deactivated Site Deactivated Active Site Benzyl Ester Benzyl Ester Benzyl Ester->Active Site Adsorption H2 H2 H2->Active Site Adsorption Sulfur Compound Sulfur Compound Sulfur Compound->Active Site Strong Adsorption (Poisoning) Nitrogen Compound Nitrogen Compound Nitrogen Compound->Active Site Competitive Adsorption (Inhibition)

Caption: Mechanism of Palladium Catalyst Poisoning.

Troubleshooting_Workflow Start Reaction Sluggish or Incomplete Check_Purity Check Purity of Starting Materials Start->Check_Purity Pure Materials Pure? Check_Purity->Pure Purify Purify Substrate and/or Solvent Purify->Check_Purity Pure->Purify No Analyze_Catalyst Isolate and Analyze Catalyst for Poisons Pure->Analyze_Catalyst Yes Regenerate Attempt Catalyst Regeneration Analyze_Catalyst->Regenerate Success Regeneration Successful? Regenerate->Success New_Catalyst Use Fresh Catalyst or Alternative Catalyst Success->New_Catalyst No End_Success Problem Resolved Success->End_Success Yes End_Fail Further Investigation Needed New_Catalyst->End_Fail

Caption: Troubleshooting Workflow for Catalyst Poisoning.

Regeneration_Decision_Tree Start Catalyst Deactivated Identify_Poison Identify or Suspect Type of Poison Start->Identify_Poison Poison_Type Poison Type? Identify_Poison->Poison_Type Sulfur Sulfur Compound Poison_Type->Sulfur Sulfur Nitrogen Nitrogen Compound Poison_Type->Nitrogen Nitrogen Heavy_Metal Heavy Metal Poison_Type->Heavy_Metal Heavy Metal Oxidative_Regen Oxidative Regeneration (e.g., H2O2) Sulfur->Oxidative_Regen Alkaline_Wash Alkaline Wash (e.g., NaOH) Nitrogen->Alkaline_Wash Difficult_Regen Regeneration Difficult Consider Disposal Heavy_Metal->Difficult_Regen End_Success Regenerated Catalyst Oxidative_Regen->End_Success Alkaline_Wash->End_Success

Caption: Decision Tree for Catalyst Regeneration.

References

Technical Support Center: Managing Thionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with thionyl chloride (SOCl₂). It specifically addresses the challenges of managing exothermic reactions during the addition of this highly reactive reagent.

Frequently Asked Questions (FAQs)

Q1: Why is the addition of thionyl chloride highly exothermic?

Thionyl chloride is a highly reactive chemical that reacts vigorously with a wide range of nucleophiles, including water, alcohols, carboxylic acids, and amines.[1][2][3] These reactions, particularly the formation of alkyl chlorides from alcohols and acyl chlorides from carboxylic acids, release a significant amount of heat, leading to a rapid increase in the reaction temperature.[4][5][6] The reaction with water is especially violent, producing toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[3][7][8]

Q2: What are the primary hazards associated with an uncontrolled exothermic reaction of thionyl chloride?

An uncontrolled exotherm can lead to several dangerous situations:

  • Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure can cause the reaction to boil over, potentially ejecting corrosive and toxic materials from the reaction vessel.[4]

  • Gas Evolution: The reaction produces gaseous byproducts, SO₂ and HCl, which are toxic and corrosive.[5][6][8] A rapid exotherm leads to vigorous gas evolution, which can over-pressurize the apparatus.

  • Thermal Decomposition: At temperatures above 140°C (284°F), thionyl chloride can decompose, releasing other hazardous substances.[2][9]

  • Explosion Hazard: In certain cases, especially when mixed with substances like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with impurities, the reaction can be explosive.[3][10]

Q3: Is it always necessary to cool the reaction mixture before adding thionyl chloride, even if the protocol calls for refluxing afterward?

Yes, it is a critical safety measure. The initial mixing of thionyl chloride with the substrate (e.g., an alcohol or carboxylic acid) is often the most exothermic phase of the reaction.[4] Cooling the mixture (e.g., with an ice bath) allows for a slow and controlled addition of the thionyl chloride, which helps to dissipate the initial heat of reaction and prevent a dangerous temperature spike.[4][11] This control is essential to prevent a runaway reaction and minimize the formation of unwanted byproducts.[4] Once the addition is complete and the initial exotherm is managed, the reaction can then be safely heated to reflux to ensure completion.

Q4: How can I safely quench a reaction containing excess thionyl chloride?

Quenching must be done cautiously, as the quenching agent itself can react exothermically with thionyl chloride. Common quenching procedures include:

  • Slow addition to ice-water: The reaction mixture is added slowly to a stirred beaker of crushed ice and water.[12] This should be done in a fume hood due to the release of HCl and SO₂ gases.

  • Aqueous base: Slowly add the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate or sodium carbonate.[7][13] This neutralizes the excess thionyl chloride and the acidic byproducts. The rate of addition must be carefully controlled to manage the exotherm and gas evolution.[7]

  • Alcohol: For smaller scales, cautious addition of an alcohol like methanol can be used, but this will also be exothermic.[13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase during addition. 1. Addition rate of thionyl chloride is too fast.2. Inadequate cooling of the reaction vessel.3. Reaction concentration is too high.1. Immediately stop the addition of thionyl chloride.2. Ensure the cooling bath is at the correct temperature and making good contact with the flask.3. If safe, add more solvent to dilute the reaction mixture.4. Once the temperature is stable, resume addition at a much slower rate.
Excessive fuming and gas evolution from the reaction. 1. The reaction is proceeding too quickly due to a high temperature.2. Presence of moisture in the reagents or glassware.1. Slow down or stop the addition of thionyl chloride.2. Check the efficiency of the cooling bath.3. Ensure all glassware is thoroughly dried before use and reagents are anhydrous.[11]4. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Reaction mixture turns dark or forms precipitates unexpectedly. 1. Side reactions occurring due to high temperatures.2. Decomposition of the starting material or product.3. Reaction with impurities.1. Lower the reaction temperature.2. Slow the rate of thionyl chloride addition.3. Ensure the purity of starting materials and solvents.4. Consider distilling the thionyl chloride before use if it is old or discolored.[11]
Low yield of the desired chlorinated product. 1. Incomplete reaction.2. Hydrolysis of the product during workup.3. Loss of volatile product during solvent removal.1. Ensure a sufficient excess of thionyl chloride was used (typically 1.5-2 equivalents).[11]2. Allow for a longer reaction time or gentle heating after the addition is complete.3. Use anhydrous conditions during the workup if the product is moisture-sensitive.4. When removing excess thionyl chloride by distillation, use a cold trap to prevent product loss.[12]

Experimental Protocols

Protocol 1: General Procedure for the Conversion of a Carboxylic Acid to an Acyl Chloride

Objective: To safely convert a carboxylic acid to its corresponding acyl chloride using thionyl chloride, with careful management of the exothermic reaction.

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

Procedure:

  • Setup: Assemble a dry, two- or three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure the top of the condenser is connected via tubing to a gas scrubber to neutralize HCl and SO₂ vapors. The entire apparatus should be under an inert atmosphere (e.g., nitrogen).

  • Charging the Flask: Dissolve the carboxylic acid in an appropriate anhydrous solvent in the flask.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (typically 1.5-2.0 equivalents). Add the thionyl chloride dropwise to the stirred solution of the carboxylic acid over a period of 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction may then be heated to a gentle reflux for 1-3 hours to ensure completion, depending on the substrate.[14]

  • Workup: Cool the reaction mixture to room temperature. Excess thionyl chloride and solvent can be removed by distillation, often under reduced pressure.[8][14] It is crucial to use a base trap to protect the vacuum pump from corrosive vapors.[7] Alternatively, for products stable to aqueous conditions, the reaction mixture can be cautiously quenched by slowly adding it to ice-water.

Protocol 2: Safe Quenching of Excess Thionyl Chloride

Objective: To safely neutralize unreacted thionyl chloride in a reaction mixture.

Materials:

  • Reaction mixture containing excess thionyl chloride

  • Large beaker

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Stir plate and stir bar

Procedure:

  • Preparation: In a large beaker suitable for the scale of the reaction, prepare a stirred solution of crushed ice and saturated sodium bicarbonate. The volume should be sufficient to dilute and neutralize the reaction mixture.

  • Cooling: Place the beaker in an ice bath to maintain a low temperature.

  • Slow Addition: Using a dropping funnel or by carefully pouring in small portions, slowly add the reaction mixture containing thionyl chloride to the stirred bicarbonate solution.

  • Control: Vigorously stir the quenching mixture throughout the addition. Monitor for excessive gas evolution and temperature increase. If the reaction becomes too vigorous, stop the addition until it subsides. The temperature should be maintained below 20°C.[7]

  • Completion: After the addition is complete, continue stirring for at least 30 minutes to ensure all the thionyl chloride has been neutralized.[7]

  • Disposal: The neutralized aqueous waste should be disposed of according to institutional guidelines.

Visualizations

Exotherm_Troubleshooting start Start: Thionyl Chloride Addition check_temp Is there a rapid temperature increase? start->check_temp stop_addition IMMEDIATELY Stop Addition check_temp->stop_addition Yes continue_reaction Continue with Protocol check_temp->continue_reaction No check_cooling Check Cooling Bath (Temp & Contact) stop_addition->check_cooling add_solvent Consider Adding More Solvent (if safe) check_cooling->add_solvent resume_slowly Resume Addition VERY SLOWLY add_solvent->resume_slowly resume_slowly->continue_reaction

Caption: Troubleshooting workflow for an unexpected exotherm.

References

Technical Support Center: Minimizing Depsipeptide Byproduct Formation in Threonine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of depsipeptide byproduct formation during threonine coupling in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is depsipeptide formation and why is it a concern during threonine coupling?

A1: Depsipeptide formation is a common side reaction in solid-phase peptide synthesis (SPPS) involving amino acids with hydroxyl side chains, such as threonine and serine. It is an O-acylation of the side-chain hydroxyl group, resulting in an ester linkage instead of the desired amide bond. This creates a depsipeptide, which is an isomeric byproduct that can be difficult to separate from the target peptide, leading to lower yields and purification challenges.[1][2]

Q2: What is the underlying mechanism of depsipeptide formation?

A2: The mechanism involves the nucleophilic attack of the threonine side-chain hydroxyl group on the activated carboxyl group of the incoming amino acid. This competes with the desired attack from the N-terminal amine of the growing peptide chain. Factors that increase the likelihood of this side reaction include steric hindrance around the N-terminus and the use of highly reactive coupling reagents.

Q3: How do side-chain protecting groups for threonine help in preventing depsipeptide formation?

A3: Side-chain protecting groups are crucial for preventing unwanted reactions at reactive moieties on amino acid side chains.[3] For threonine, protecting the hydroxyl group as an ether, such as tert-butyl (tBu) or trityl (Trt), effectively blocks its nucleophilicity and prevents O-acylation.[1][4] The choice between these protecting groups depends on the overall synthetic strategy, particularly the acid lability required for final cleavage.[4]

Q4: Which are the most commonly used protecting groups for the threonine side chain and how do they compare?

A4: The two most common protecting groups for the threonine side chain in Fmoc-based SPPS are tert-butyl (tBu) and trityl (Trt).[1] While Fmoc-Thr(tBu)-OH is a robust and widely used standard, Fmoc-Thr(Trt)-OH offers advantages in specific contexts, such as the synthesis of protected peptide fragments or for sequences prone to aggregation.[1][5] The Trt group is more acid-labile, allowing for milder deprotection conditions which can lead to higher crude peptide purity by minimizing acid-catalyzed side reactions.[4][5]

Q5: How can I detect and characterize depsipeptide byproducts in my crude peptide?

A5: The most effective methods for detecting and characterizing depsipeptide byproducts are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[6] In RP-HPLC, the depsipeptide may have a different retention time compared to the target peptide. Mass spectrometry is used to identify the mass of the impurity, which will be identical to the target peptide, confirming it as an isomer. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the ester bond.[7][8]

Troubleshooting Guide

Problem: High levels of depsipeptide detected in the crude peptide.

Solution 1: Optimize the Choice of Threonine Protecting Group

The selection of the side-chain protecting group for threonine is a critical first line of defense against depsipeptide formation.

Protecting GroupKey CharacteristicsAdvantagesDisadvantages
tert-Butyl (tBu) Standard and robust; stable to piperidine.[1]High stability during synthesis, cost-effective.Requires strong acid (e.g., high concentration of TFA) for cleavage, which can cause other side reactions.[1]
Trityl (Trt) Highly acid-labile.[4]Allows for milder deprotection conditions, potentially leading to higher crude peptide purity; useful for synthesizing protected fragments.[4][5]More expensive and can introduce steric bulk.

Recommendation: For routine synthesis, Fmoc-Thr(tBu)-OH is a reliable choice. If depsipeptide formation is a persistent issue or if the target peptide is sensitive to strong acids, switching to Fmoc-Thr(Trt)-OH is recommended.

Solution 2: Select an Appropriate Coupling Reagent

The choice of coupling reagent significantly impacts the extent of O-acylation, especially for sterically hindered residues like threonine.

Coupling Reagent ClassExamplesGeneral Performance for Hindered Couplings
Uronium/Aminium Salts HBTU, HATU, HCTUGenerally preferred for sterically hindered couplings due to high reactivity.[9] HATU is often considered one of the most effective.
Phosphonium Salts PyBOP, PyAOPHighly effective for hindered couplings and avoid the risk of guanidinylation.[9][10]
Carbodiimides DICOften used with additives like HOBt or Oxyma Pure to reduce racemization. May be less efficient for highly hindered couplings.

Recommendation: For threonine coupling, especially in challenging sequences, the use of highly reactive uronium/aminium or phosphonium salt-based reagents such as HATU or PyAOP is strongly recommended.[9] Standard reagents like HBTU or DIC/HOBt may lead to incomplete coupling and an increase in side reactions.[9]

Solution 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters can further minimize depsipeptide formation.

  • Temperature: While elevated temperatures can increase coupling efficiency for difficult sequences, they can also accelerate side reactions. It is generally recommended to perform the coupling at room temperature. If elevated temperatures are necessary, careful optimization of the coupling time is crucial.

  • Coupling Time: For sterically hindered amino acids like threonine, extending the coupling time (e.g., 2-4 hours) can improve the yield of the desired amide bond.[10] Double coupling, which involves repeating the coupling step with fresh reagents, can also be beneficial.[10]

  • Pre-activation: Pre-activating the protected amino acid with the coupling reagent and a base before adding it to the resin can improve coupling efficiency and reduce side reactions like guanidinylation.[2]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Thr(tBu)-OH to Minimize Depsipeptide Formation

This protocol is designed for the efficient coupling of Fmoc-Thr(tBu)-OH while minimizing the risk of O-acylation.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted free amines.

    • If the test is positive, consider a second coupling step.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).

Protocol 2: Detection and Characterization of Depsipeptide Byproduct by LC-MS

This protocol outlines the general steps for analyzing the crude peptide to identify and quantify depsipeptide impurities.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for tBu-protected peptides).

  • Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge to obtain a pellet, and dissolve a small amount in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • RP-HPLC Analysis:

    • Inject the sample onto a C18 RP-HPLC column.

    • Run a gradient of increasing acetonitrile concentration to separate the components of the crude mixture.

    • Monitor the elution profile using a UV detector at 214 nm and 280 nm. The depsipeptide may appear as a distinct peak close to the main product peak.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to a mass spectrometer.

    • Acquire mass spectra across the elution profile. The depsipeptide will have the same mass as the target peptide.

    • Perform tandem MS (MS/MS) on the parent ions of both the target peptide and the suspected depsipeptide. Fragmentation patterns will differ, allowing for confirmation of the ester linkage in the depsipeptide.

Visual Guides

Depsipeptide_Formation_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Activated_AA Activated Amino Acid (R-COOH*) Desired_Pathway Desired Amide Bond Formation (Nucleophilic attack by N-terminal amine) Activated_AA->Desired_Pathway correct attack Side_Reaction Depsipeptide Formation (Nucleophilic attack by Thr OH group) Activated_AA->Side_Reaction competing attack Peptide_Resin Peptide on Resin with N-terminal Threonine (H-Thr(OH)-Peptide-Resin) Peptide_Resin->Desired_Pathway Peptide_Resin->Side_Reaction Target_Peptide Target Peptide (R-CO-Thr(OH)-Peptide-Resin) Desired_Pathway->Target_Peptide Depsipeptide Depsipeptide Byproduct (R-CO-O-Thr-Peptide-Resin) Side_Reaction->Depsipeptide

Caption: Mechanism of depsipeptide formation versus desired amide bond formation.

Troubleshooting_Workflow Start High Depsipeptide Levels Detected Check_PG Is Fmoc-Thr(tBu)-OH being used? Start->Check_PG Switch_to_Trt Consider switching to Fmoc-Thr(Trt)-OH for milder cleavage Check_PG->Switch_to_Trt Yes Check_Coupling_Reagent What coupling reagent is in use? Check_PG->Check_Coupling_Reagent No, already using Trt or want to optimize further Switch_to_Trt->Check_Coupling_Reagent Use_High_Activity_Reagent Switch to a high-activity reagent (e.g., HATU, PyAOP) Check_Coupling_Reagent->Use_High_Activity_Reagent Standard reagent (e.g., DIC/HOBt) Optimize_Conditions Optimize Reaction Conditions Check_Coupling_Reagent->Optimize_Conditions Already using high-activity reagent Use_High_Activity_Reagent->Optimize_Conditions Increase_Time Increase coupling time (2-4h) or perform double coupling Optimize_Conditions->Increase_Time Preactivate Implement pre-activation step Increase_Time->Preactivate Re-analyze Re-synthesize and analyze crude product Preactivate->Re-analyze

Caption: Troubleshooting decision tree for minimizing depsipeptide formation.

References

Technical Support Center: Suppressing Side Reactions During Boc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc group deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during acid-catalyzed Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This carbocation is a potent electrophile and can alkylate nucleophilic residues within your molecule, leading to undesired modifications.[1][2][3][4]

Q2: Which functional groups or amino acid residues are most susceptible to these side reactions?

A2: Functional groups with nucleophilic character are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, these include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3] Methionine is also susceptible to oxidation.[2][3]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation, leading to S-tert-butylated residues.[1][2][3]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2][3]

  • Aspartic Acid (Asp): The side-chain carboxyl group can participate in cyclization to form an aspartimide, which can lead to a mixture of α- and β-peptides.[4]

Other nucleophilic sites on a molecule, such as amidines, guanidines, and electron-rich aromatic rings, are also at risk of alkylation.[5]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][3] They are nucleophilic compounds that react with the carbocation more rapidly than the sensitive residues of your substrate, thus preventing the formation of alkylated side products.[1][2][3]

Q4: My Boc deprotection reaction is incomplete. What are the possible causes?

A4: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough for your specific substrate.[4][6]

  • Short Reaction Time or Low Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[4][6]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down the reaction rate.[3][7][8]

  • Poor Resin Swelling (for solid-phase synthesis): If the resin does not swell properly, the acid cannot efficiently access all the reaction sites.[2]

Q5: Are there milder alternatives to Trifluoroacetic Acid (TFA) for Boc deprotection?

A5: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed:[4]

  • 4M HCl in 1,4-dioxane or ethyl acetate: A commonly used alternative to TFA.[4]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can offer milder conditions, although they may require longer reaction times.[4]

  • Oxalyl chloride in methanol: This system can efficiently deprotect the Boc group at room temperature and is tolerant of some acid-labile esters.[4][9]

  • Aqueous Phosphoric Acid: An environmentally friendly option for some substrates.[4][7]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water can effect deprotection without the need for acid.[4][7] However, high temperatures may cause other side reactions like racemization.[4]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.

  • Possible Cause: Alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[6]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. Refer to the tables below for guidance on scavenger selection.[6]

Issue 2: The mass of my product has increased by 56 Da.

  • Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group (C₄H₈) has been added to your molecule.[6]

  • Solution: Use an appropriate scavenger in your deprotection cocktail. For instance, if your molecule contains methionine, the thioether side chain is a likely site of alkylation.[6] Adding a scavenger like thioanisole can prevent this.[6]

Issue 3: Incomplete deprotection.

  • Symptoms: Presence of starting material detected by TLC, LC-MS, or NMR; low yield of the desired product.[4]

  • Possible Causes & Solutions:

    • Insufficient Acid: Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or use a stronger acid system like 4M HCl in dioxane.[4][6]

    • Short Reaction Time: Monitor the reaction progress closely and ensure it runs to completion.[4][6]

    • Low Temperature: Most deprotections are performed at room temperature. Gentle warming (e.g., to 40°C) can be considered, but with caution as it may increase side reactions.[4][6]

Issue 4: Unintended cleavage of other acid-sensitive protecting groups.

  • Symptoms: Unintended removal of other protecting groups like tert-butyl esters or trityl groups.[4]

  • Possible Cause: The strongly acidic conditions required for Boc deprotection are also sufficient to cleave other acid-labile groups.[4]

  • Solution: Consider using a milder deprotection method. Lewis acids or oxalyl chloride in methanol can be effective alternatives.[7][9]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection
Sensitive ResidueCommon ScavengersNotes
Tryptophan (Trp)Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, ThioanisoleTIS is a very common and effective scavenger.
Methionine (Met)ThioanisoleEffective in preventing S-alkylation.[6]
Cysteine (Cys)Ethanedithiol (EDT)Commonly used for protecting free thiols.[6]
Tyrosine (Tyr)Anisole, Phenol
Table 2: Common Scavenger Cocktails for TFA Deprotection
Cocktail NameComposition (v/v/v)Target Residues / Use Case
StandardTFA / H₂O / TIS (95:2.5:2.5)General purpose, effective for most sequences.[10]
Reagent KTFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues.[10]
SimpleTFA / TIS (95:5)Effective for Trp, Met, and Tyr.[10]
Table 3: Alternative Boc Deprotection Methods
Reagent(s)Solvent(s)ConditionsNotes
4M HCl1,4-DioxaneRoom Temperature, 1-4 hGood alternative to TFA; product often precipitates as the HCl salt.[10]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)24-72 hMild Lewis acid, can be selective for secondary N-Boc groups.[4]
Oxalyl ChlorideMethanolRoom Temperature, 1-4 hVery mild method, tolerant of acid-labile esters.[4][9]
Aqueous Phosphoric Acid (85%)Water50°C, 1-6 hAn environmentally benign option.[10]
ThermalWaterReflux (100°C), < 15 minEnvironmentally friendly, catalyst-free. Limited to water-soluble or stable substrates.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers
  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[10]

  • Cooling: Cool the solution to 0°C using an ice bath.[10]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[10] Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[10]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[10]

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene.[10]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane
  • Reaction Setup: Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.[4]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product, typically the HCl salt, can often be used directly in the next step or purified further.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • Reaction Setup: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.

  • Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution at room temperature.[9]

  • Reaction Monitoring: Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[4][9]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as chromatography or extraction.

Visualizations

Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H+ CarbamicAcid Carbamic Acid Protonation->CarbamicAcid Loss of tert-butyl cation TertButylCation tert-Butyl Cation Protonation->TertButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 H_plus H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

Side_Reaction_Pathway TertButylCation tert-Butyl Cation AlkylatedProduct Alkylated Side Product TertButylCation->AlkylatedProduct Alkylation NucleophilicResidue Nucleophilic Residue (e.g., Trp, Met, Cys) NucleophilicResidue->AlkylatedProduct

Caption: Formation of alkylated side products.

Scavenger_Mechanism TertButylCation tert-Butyl Cation TrappedCation Trapped Cation TertButylCation->TrappedCation Trapping Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->TrappedCation Troubleshooting_Workflow Start Boc Deprotection Reaction Analysis Analyze Crude Product (TLC, LC-MS) Start->Analysis Complete Reaction Complete & Clean Product Analysis->Complete Successful Incomplete Incomplete Reaction Analysis->Incomplete Incomplete SideProducts Side Products Observed Analysis->SideProducts Side Products OptimizeConditions Optimize Conditions: - Increase acid concentration - Increase reaction time/temp Incomplete->OptimizeConditions AddScavengers Add Scavengers SideProducts->AddScavengers MilderMethod Consider Milder Deprotection Method SideProducts->MilderMethod OptimizeConditions->Start Re-run AddScavengers->Start Re-run MilderMethod->Start Re-run

References

Technical Support Center: Incorporating Hindered Amino Acids like D-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with the incorporation of sterically hindered amino acids, such as D-Threonine, during peptide synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction Steric Hindrance: D-Threonine is a β-branched amino acid, and its bulky side group can physically obstruct the formation of the peptide bond.[1]1. Use High-Potency Coupling Reagents: Standard reagents like DCC/EDC are often insufficient.[1][2] Utilize stronger onium salt reagents such as HATU, HCTU, or COMU.[1][3] Phosphonium salts like PyBOP are also effective.[1] 2. Increase Reaction Time: Extend coupling times from the standard 1-2 hours up to 4 hours, or even overnight for particularly difficult sequences.[1][4] 3. Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.[4] 4. Microwave Synthesis: Employ microwave-assisted peptide synthesis to overcome the activation energy barrier and disrupt peptide aggregation.[4]
Peptide Aggregation: Hydrophobic sequences or those containing hindered residues can aggregate on the solid support, blocking reactive sites.[2]1. Change Solvent: Switch from DMF to NMP, or use a mixture of DMF and DMSO, as these have better solvating properties for aggregated peptides.[3][4] 2. Incorporate Structure-Disrupting Elements: Use pseudoproline dipeptides to break up interchain hydrogen bonding that leads to aggregation.[3][5]
High Levels of Epimerization/Racemization Over-activation of Carboxyl Group: The activated amino acid is susceptible to base-catalyzed proton abstraction at the α-carbon, leading to a loss of stereochemical purity.[1][2]1. Choose Appropriate Reagents: Use additives known to suppress racemization, such as HOAt or Oxyma Pure, which are superior to HOBt.[2][6] Phosphonium reagents like PyBOP generally lead to lower racemization.[2] 2. Control Base Exposure: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[2][3] Reduce pre-activation time before adding the amine component.[2] 3. Lower Temperature: Keep the reaction temperature low, as higher temperatures can accelerate epimerization.[3][7]
Guanidinylation of N-terminus Excess Uronium Salt Reagent: Reagents like HBTU or HATU can react directly with the free N-terminal amine of the peptide chain, forming an irreversible guanidinium group and terminating the chain.[8]1. Use a Slight Defect of Coupling Reagent: Ensure the carboxylic acid component is in slight excess relative to the uronium salt.[6] 2. Use Phosphonium Reagents: Switch to phosphonium-based reagents (e.g., PyBOP, PyAOP) which do not cause this side reaction.[1][6]
Chain Termination / Deletion Sequences Incomplete Fmoc-Deprotection: Aggregation can hinder the access of the deprotection solution (piperidine) to the N-terminal Fmoc group.1. Extend Deprotection Time: Increase the duration of the piperidine treatment. 2. Use Chaotropic Salts: Wash the resin with solutions containing chaotropic salts (e.g., LiCl) to disrupt secondary structures before deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is D-Threonine considered a "hindered" amino acid? A1: D-Threonine is a β-branched amino acid. This means it has a bulky structural feature (a methyl group on the β-carbon) close to the α-carbon and the sites of peptide bond formation. This bulkiness physically obstructs the approach of the incoming nucleophile, slowing down the reaction and making it more challenging than for unhindered amino acids like Glycine or Alanine.[1]

Q2: Which coupling reagents are best for incorporating D-Threonine? A2: For challenging couplings involving hindered amino acids, powerful onium salt reagents are recommended.[1] Uronium/aminium salts like HATU, HCTU, and COMU are highly effective due to their high reactivity.[2][3] Phosphonium salts such as PyBOP and PyAOP are also excellent choices, particularly for minimizing the risk of racemization.[1][2]

Q3: How can I minimize racemization when coupling D-Threonine? A3: Racemization, or epimerization, is a critical concern. To minimize it, use a coupling additive like HOAt or Oxyma Pure.[2] Employ weaker bases like N-methylmorpholine (NMM) instead of stronger ones like DIPEA.[3] It is also beneficial to keep reaction temperatures low and minimize the pre-activation time of the amino acid before adding it to the resin.[2][3]

Q4: What is "double coupling" and when should I use it? A4: Double coupling is the practice of repeating the coupling step a second time with fresh reagents to drive the reaction to completion.[4] Given the difficulty of incorporating D-Threonine, using a double coupling protocol as a standard procedure is a prudent strategy to maximize yield and prevent deletion sequences in your final peptide.[4][9]

Q5: Can I use microwave synthesis for coupling D-Threonine? A5: Yes, microwave-assisted peptide synthesis is highly beneficial for hindered amino acids. The microwave energy helps overcome the reaction's activation energy barrier and can disrupt peptide chain aggregation, leading to faster and more complete couplings.[4]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the success of incorporating hindered amino acids. The table below provides a qualitative comparison of common high-efficiency reagents. Actual yields are highly sequence-dependent.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey AdvantagePotential Issue
HATU Aminium SaltVery HighLow-ModerateHighly reactive and fast, considered a gold standard for difficult couplings.[1][2]Can cause guanidinylation of the N-terminus if used in excess.[8]
HCTU Aminium SaltHighLow-ModerateGood compromise in terms of reactivity and price compared to HATU.[6]Can cause guanidinylation; byproduct removal can be an issue.
COMU Aminium SaltHighLowHigh efficiency, good solubility, and a better safety profile (not based on potentially explosive HOAt).[1]Can still cause guanidinylation in cyclization or fragment coupling reactions.[6]
PyBOP Phosphonium SaltHighLowHigh efficiency and no risk of guanidinylation side reaction.[1][2]Byproducts can be difficult to remove.[1]
DIC/OxymaPure Carbodiimide/AdditiveModerate-HighVery LowCost-effective; OxymaPure is excellent at suppressing racemization.[6]Slower reaction times compared to onium salts.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Thr(tBu)-OH using HATU

This protocol outlines a manual, single-coupling procedure for incorporating Fmoc-D-Thr(tBu)-OH onto a resin-bound peptide during Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Thr(tBu)-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is swollen and washed thoroughly with DMF. Drain the solvent completely before coupling.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-D-Thr(tBu)-OH (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

  • Activation: Add DIPEA (6 eq.) to the activation mixture.[1] Agitate or vortex the solution for 1-2 minutes. This is the pre-activation step.[4]

  • Coupling Reaction: Immediately add the activated amino acid solution to the drained resin in the reaction vessel.

  • Agitation: Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 2 hours at room temperature.[4] For difficult sequences, this time can be extended up to 4 hours or overnight.[1][4]

  • Washing: Drain the coupling solution from the vessel. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1] Follow with DCM washes (2-3 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines.[4] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) indicates an incomplete reaction, suggesting the need for a second coupling.

Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid

This protocol provides general guidelines for using a microwave peptide synthesizer to improve coupling efficiency.

Materials:

  • Fmoc-deprotected peptide-resin in a microwave-compatible vessel

  • Fmoc-D-Thr(tBu)-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • DMF

Procedure:

  • Reagent Addition: In a separate vial, prepare the activation mixture by dissolving the Fmoc-D-Thr(tBu)-OH and HATU in DMF, then add DIPEA.

  • Transfer to Resin: Add the activation mixture to the swollen, deprotected resin in the microwave vessel.

  • Microwave Irradiation: Secure the vessel in the microwave synthesizer. Irradiate the reaction mixture for 3-5 minutes at a controlled temperature (e.g., 75°C).[2] Note: Consult the manufacturer's guidelines for your specific instrument, as power and time settings can vary.

  • Post-Microwave Agitation: After the microwave cycle, allow the reaction to continue agitating at room temperature for an additional 30 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF as described in Protocol 1.

Visualizations

G cluster_0 Troubleshooting Workflow: Low Coupling Yield start Low Yield Detected (e.g., Positive Kaiser Test) reagent Is a high-potency coupling reagent being used? (e.g., HATU, COMU) start->reagent conditions Are reaction conditions optimized? reagent->conditions Yes sol_reagent Switch to HATU, HCTU, COMU, or PyBOP reagent->sol_reagent No aggregation Is peptide aggregation suspected? conditions->aggregation Yes sol_conditions 1. Increase coupling time (2-4h) 2. Perform double coupling 3. Use microwave synthesis conditions->sol_conditions No sol_aggregation 1. Switch solvent to NMP 2. Use pseudoproline dipeptides aggregation->sol_aggregation Yes end_node Re-evaluate Coupling aggregation->end_node No sol_reagent->end_node sol_conditions->end_node sol_aggregation->end_node G cluster_1 Factors Causing Epimerization activated_aa Activated Amino Acid (e.g., D-Thr-OAt) proton_abstraction α-Proton Abstraction activated_aa->proton_abstraction base Strong Base (e.g., DIPEA) base->proton_abstraction temp High Temperature temp->proton_abstraction time Long Pre-Activation Time time->proton_abstraction enolate Planar Enolate Intermediate (Achiral) proton_abstraction->enolate reprotonation Re-protonation enolate->reprotonation d_isomer D-Isomer (Desired) reprotonation->d_isomer l_isomer L-Isomer (Epimer) reprotonation->l_isomer

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of D-Threonine Benzyl Ester Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of pharmaceutical intermediates is paramount. D-Threonine Benzyl Ester Hydrochloride, a key building block in the synthesis of various chiral drugs, requires robust analytical methods to quantify its enantiomeric purity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques for this purpose, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted method for the enantiomeric purity analysis of amino acid derivatives due to its robustness, versatility, and high resolving power.[1][2][3] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

Recommended HPLC Method

A reliable method for the chiral analysis of this compound can be adapted from established protocols for similar amino acid esters, such as the methyl ester analogue.[1]

Experimental Protocol: Direct Enantioseparation on a Chiral Stationary Phase

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: A macrocyclic glycopeptide-based chiral stationary phase, such as CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm), is recommended for its broad applicability to underivatized amino acids and their esters.[1][4]

    • Mobile Phase: An isocratic mixture of methanol and water is a good starting point. The optimal ratio should be determined empirically to achieve the best resolution. The addition of acidic modifiers like 0.1% trifluoroacetic acid (TFA) can significantly improve peak shape and resolution.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: UV detection at 210 nm is appropriate for this compound.[1]

    • Injection Volume: 10 µL.[1]

Comparison of Analytical Techniques

While HPLC is the primary method, other techniques offer distinct advantages and can be employed for the chiral purity analysis of threonine derivatives. The choice of method often depends on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation.

Analytical TechniquePrincipleSample PreparationAnalysis TimeSensitivityResolution (Typical)
Chiral HPLC Differential interaction with a chiral stationary phase.Minimal (dissolution and filtration).[1]15 - 40 minutes per sample.[5]Moderate (ng-µg range).[5] With derivatization, can reach fmol-pmol levels.[6][7]Excellent for enantiomers and diastereomers with appropriate column selection.[5]
Chiral GC-MS Separation of volatile derivatives on a chiral capillary column.Mandatory derivatization (e.g., esterification followed by acylation) to increase volatility.[8][9]20 - 50 minutes per sample.[5]High (pg-fg range).[5]Excellent for all four stereoisomers of threonine.[9]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.Minimal (dissolution in buffer).10 - 30 minutes per sample.[5]High (requires small sample volumes).High resolving power.[10]

Alternative Methods in Detail

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity for the analysis of threonine stereoisomers.[5] However, a key requirement is the chemical derivatization of the amino acid ester to make it volatile.[8][9]

Typical Experimental Protocol for GC-MS:

  • Derivatization: A two-step process is common:

    • Esterification: The carboxylic acid group is esterified (e.g., with 3N HCl in isopropanol).[8]

    • Acylation: The amino and hydroxyl groups are acylated (e.g., with trifluoroacetic anhydride - TFAA).[8]

  • GC-MS Conditions:

    • Column: A chiral capillary column, such as Chirasil-L-Val, is used for separation.[8]

    • Injector Temperature: 250°C.[8]

    • Oven Program: A temperature gradient is typically employed, for example, starting at 70°C and ramping to 180°C.[5]

    • Carrier Gas: Helium.[8]

    • Detection: A mass spectrometer operating in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[8]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample volume, making it suitable for precious samples.[10] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.

Experimental Workflows

To visualize the analytical processes, the following diagrams illustrate the key steps in each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample D-Threonine Benzyl Ester Hydrochloride Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column Chiral Column (e.g., CHIROBIOTIC™ T) Inject->Column Detect UV Detection (210 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Enantiomeric Purity Chromatogram->Quantify

Figure 1: Experimental workflow for chiral purity analysis by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample D-Threonine Benzyl Ester Hydrochloride Derivatize Derivatization (Esterification & Acylation) Sample->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Column Chiral Capillary Column (e.g., Chirasil-L-Val) Inject->Column Detect Mass Spectrometry Detection Column->Detect Chromatogram Obtain Mass Chromatogram Detect->Chromatogram Quantify Quantify Enantiomeric Purity Chromatogram->Quantify

Figure 2: Experimental workflow for chiral purity analysis by GC-MS.

Conclusion

For the routine chiral purity analysis of this compound, HPLC with a macrocyclic glycopeptide-based chiral stationary phase offers a reliable, robust, and versatile solution with minimal sample preparation.[1] While GC-MS provides higher sensitivity, it necessitates a more complex and time-consuming derivatization step.[8] Capillary electrophoresis stands out for its high separation efficiency and low sample consumption, making it a valuable alternative, particularly for limited sample quantities.[10] The selection of the optimal analytical technique should be guided by the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation.

References

Comparing benzyl vs. tert-butyl protection for threonine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Benzyl vs. Tert-Butyl Protection for Threonine in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for amino acid side chains is a critical decision that profoundly impacts the efficiency, purity, and overall success of peptide synthesis. Threonine, with its reactive hydroxyl side chain, necessitates protection to prevent side reactions such as O-acylation during peptide bond formation.[1] The two most common protecting groups for threonine's hydroxyl group are the benzyl (Bzl) ether and the tert-butyl (tBu) ether.

The choice between Bzl and tBu is fundamentally linked to the overarching SPPS strategy employed: Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][3] Benzyl protection is predominantly used in Boc-SPPS, while tert-butyl protection is the standard in the more contemporary Fmoc-SPPS.[4][5][6][7] This guide provides an objective, data-supported comparison of these two strategies for the incorporation of threonine, offering insights into their respective advantages and disadvantages.

Performance Comparison at a Glance

The selection of Bzl or tBu protection for threonine dictates the choice of Nα-protecting group and the conditions for both the iterative deprotection steps and the final cleavage from the resin. The following table summarizes the key performance indicators for each strategy.

ParameterBoc-Thr(Bzl)-OH StrategyFmoc-Thr(tBu)-OH Strategy
Nα-Protection Boc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Nα-Deprotection Moderate Acid (e.g., 50% TFA in DCM)[4][8]Mild Base (e.g., 20% piperidine in DMF)[4]
Side-Chain Protection Benzyl (Bzl) ether[6]Tert-butyl (tBu) ether[6]
Final Cleavage/Deprotection Strong Acid (e.g., HF, TFMSA)[4][7]Moderate Acid (e.g., 95% TFA)[2][9]
Orthogonality Graded acid lability; not truly orthogonal.[7]Fully orthogonal.[5][7]
Crude Peptide Purity Can be very high, but harsh final cleavage can generate more side products.Typically high (≥90% achievable) due to mild deprotection steps.[3]
Coupling Efficiency Generally high, may require optimization with traditional reagents.[3]>99% with modern coupling reagents (e.g., HBTU, HATU).[3]
Key Advantages Historically well-established, can be better for long/complex peptides due to better solvation.[3]Milder conditions, compatible with a wider range of sensitive residues, simpler workflow.[3]
Key Disadvantages Harsh and hazardous final cleavage step (HF), potential for Bzl ether formation on side chains.[2][4]Potential for t-butylation of sensitive residues during deprotection, piperidine can cause side reactions.[2][10]

Experimental Workflows

The logical flow of SPPS is dictated by the chosen protection strategy. The following diagrams illustrate the cyclical nature of peptide synthesis using both the Boc/Bzl and Fmoc/tBu approaches for incorporating a threonine residue.

Boc_SPPS_Workflow cluster_Resin Peptide-Resin cluster_Cycle Boc-SPPS Cycle for Threonine P_Resin H₂N-Peptide-Resin Coupling 1. Couple Boc-Thr(Bzl)-OH (e.g., DCC/HOBt) P_Resin->Coupling Start Cycle Wash1 2. Wash (DCM/DMF) Coupling->Wash1 Deprotection 3. Boc Deprotection (50% TFA/DCM) Wash1->Deprotection Wash2 4. Wash (DCM) Deprotection->Wash2 Neutralization 5. Neutralize (e.g., 10% DIPEA/DCM) Wash2->Neutralization Wash3 6. Wash (DCM/DMF) Neutralization->Wash3 Wash3->P_Resin Ready for next amino acid

Boc/Bzl SPPS Workflow for Threonine Incorporation.

Fmoc_SPPS_Workflow cluster_Resin Peptide-Resin cluster_Cycle Fmoc-SPPS Cycle for Threonine P_Resin H₂N-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) P_Resin->Deprotection Start Cycle Wash1 2. Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. Couple Fmoc-Thr(tBu)-OH (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 Wash2->P_Resin Ready for next amino acid

Fmoc/tBu SPPS Workflow for Threonine Incorporation.

Detailed Experimental Protocols

The following are generalized protocols for a single coupling cycle and the final cleavage step for both the Boc/Bzl and Fmoc/tBu strategies. These may require optimization based on the specific peptide sequence and resin.

Protocol 1: Boc/Bzl Strategy - Single Amino Acid Cycle

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Thr(Bzl)-OH

  • Coupling Reagent: Dicyclohexylcarbodiimide (DCC)

  • Coupling Additive: 1-Hydroxybenzotriazole (HOBt)

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Solvents: DCM, N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[11]

  • Coupling:

    • In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3 eq.), HOBt (3 eq.), and DCC (3 eq.) in a minimal amount of DMF/DCM.

    • Add the activated amino acid solution to the swollen, drained resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor coupling completion (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[1]

  • Boc Deprotection: Add the 50% TFA/DCM solution to the resin and agitate for 30 minutes.[11]

  • Washing: Drain the deprotection solution and wash the resin with DCM (3x).

  • Neutralization: Add the 10% DIPEA/DCM solution and agitate for 10 minutes.[11]

  • Washing: Drain the neutralization solution and wash the resin sequentially with DCM (3x) and DMF (3x) to prepare for the next coupling cycle.[1]

Protocol 2: Fmoc/tBu Strategy - Single Amino Acid Cycle

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Thr(tBu)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activator Base: DIPEA

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[11]

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain, and add a fresh aliquot of the deprotection solution. Agitate for an additional 10-15 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[1]

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (3-5 eq.) with HBTU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for a few minutes.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[1]

    • Monitor coupling completion (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.[11]

Protocol 3: Final Cleavage and Deprotection

A. Boc/Bzl Strategy (HF Cleavage):

  • Warning: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated apparatus by trained personnel.

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Place the resin in the HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole).

  • Cool the vessel to -5 to 0 °C.

  • Distill anhydrous HF into the vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether, collect by filtration, and dry under vacuum.[8]

B. Fmoc/tBu Strategy (TFA Cleavage):

  • Wash the final peptide-resin with DCM and dry it under vacuum.[11]

  • Prepare a cleavage cocktail. A common mixture is Reagent K: TFA / Water / Phenol / Thioanisole / Triisopropylsilane (TIS) (82.5 / 5 / 5 / 5 / 2.5 v/v).[1]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[1]

  • Agitate the mixture at room temperature for 2-4 hours.[11]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.[1][11]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.[1]

Conclusion

The choice between benzyl and tert-butyl protection for threonine is intrinsically tied to the selection between Boc- and Fmoc-SPPS strategies. The Fmoc/tBu approach is now the most widely used method due to its milder reaction conditions, orthogonal protection scheme, and the generation of higher purity crude products for a majority of peptides.[3] The Boc/Bzl strategy, while historically significant and still valuable for certain complex syntheses, involves harsher, more hazardous reagents for final cleavage, which can lead to more side products.[3][4] For researchers developing new peptide-based therapeutics or reagents, a thorough understanding of these fundamental differences is essential for making an informed and strategic choice that best suits the target peptide's characteristics and the laboratory's capabilities.

References

A Comparative Guide to D-Threonine Benzyl Ester Hydrochloride and D-allothreonine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for organic synthesis, D-threonine and its diastereomer, D-allothreonine, offer unique stereochemical scaffolds that are invaluable in the construction of complex molecules, including peptides and pharmaceuticals. This guide provides an objective comparison of D-Threonine Benzyl Ester Hydrochloride and derivatives of D-allothreonine, focusing on their performance in key synthetic applications. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal chiral synthon for their specific needs.

Introduction to the Chiral Synthons

This compound is a derivative of the naturally occurring amino acid D-threonine, where the carboxylic acid is protected as a benzyl ester. This protection strategy is common in peptide synthesis to prevent unwanted side reactions at the C-terminus.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics. Its primary application lies in the stepwise construction of peptides, particularly in Solid-Phase Peptide Synthesis (SPPS).[1]

D-allothreonine is the Cα epimer of D-threonine. As a non-proteinogenic amino acid, its derivatives are widely employed as chiral auxiliaries and building blocks in asymmetric synthesis to introduce specific stereochemistry into target molecules.[2] The different spatial arrangement of the hydroxyl and amino groups compared to D-threonine allows for distinct stereochemical outcomes in reactions.

Performance in Synthetic Applications

The utility of these chiral synthons is best illustrated by their performance in common synthetic transformations. This section compares their application in peptide synthesis and stereoselective aldol reactions.

Peptide Synthesis

This compound is a valuable building block for incorporating D-threonine residues into peptide chains.[1] The benzyl ester group provides robust protection of the C-terminus during peptide coupling reactions and can be removed under relatively mild hydrogenolysis conditions.

Table 1: Application of Threonine Derivatives in Peptide Synthesis

CompoundApplicationCoupling Efficiency (Yield)Key Considerations
This compoundIncorporation of D-threonine in peptide synthesisHigh (specific yields are sequence and coupling agent dependent)Benzyl group is removed by hydrogenolysis, which may not be compatible with other protecting groups or functional groups in the peptide.
Fmoc-D-Thr(tBu)-OHStandard reagent for Fmoc-SPPSTypically >95% per coupling stepThe tert-butyl protecting group on the side chain prevents O-acylation during synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating a D-Threonine Residue

This protocol outlines a single coupling cycle for adding an N-α-Fmoc-protected D-threonine derivative to a growing peptide chain on a solid support.

  • Resin Swelling: The solid support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation: The incoming Fmoc-D-threonine amino acid is pre-activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated to facilitate the formation of the peptide bond.

  • Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection and coupling steps are repeated for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid-based).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (Piperidine/DMF) Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling (Activated Amino Acid) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle End Elongated Peptide Wash2->End Final Cycle Start Resin-Bound Peptide (Fmoc-Protected) Start->Deprotection Start Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) End->Cleavage FinalPeptide Final Peptide Cleavage->FinalPeptide

Caption: General workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Stereoselective Synthesis

D-allothreonine derivatives are particularly useful as chiral auxiliaries in stereoselective reactions, such as aldol additions, to control the formation of new stereocenters. The syn relationship between the amino and hydroxyl groups in allothreonine can lead to the formation of rigid, chelated transition states, which effectively shields one face of the enolate, resulting in high diastereoselectivity.

Table 2: Performance of D-allothreonine Derivatives in Asymmetric Synthesis

D-allothreonine DerivativeReaction TypeDiastereomeric Excess (de)YieldReference
N-Acetyl-D-allothreonineSeparation from diastereomeric mixture>99% de after recrystallization-[2]
Fmoc-D-alloThr(tBu)-OtBuIntermediate for protected D-allothreonine96% de78%[3]
D-allothreonine benzyl ester hydrochlorideIntermediate in D-threonine synthesis-96.7%[4]

Experimental Protocol: Synthesis of D-allothreonine Benzyl Ester Hydrochloride

This protocol describes the esterification of D-allothreonine to its benzyl ester hydrochloride, a key step in the synthesis of D-threonine from D-allothreonine.[4]

  • Dissolution: 10.0 g of D-allothreonine is dissolved in 50 mL of benzyl alcohol.

  • Cooling: The solution is cooled to 0°C in an ice bath.

  • Addition of Thionyl Chloride: 30.0 g of thionyl chloride is added dropwise to the cooled solution.

  • Heating: After the addition is complete, the reaction mixture is heated to 100°C for 4 hours.

  • Precipitation: The reaction is monitored by TLC. Upon completion, the reaction solution is diluted with isopropyl ether to precipitate a white solid.

  • Isolation: The solid is collected by filtration and dried to yield 17.0 g (96.7%) of D-allothreonine benzyl ester hydrochloride.[4]

Logical Workflow for a Comparative Study

To provide a direct performance comparison, a logical experimental workflow would involve subjecting both this compound and a suitable D-allothreonine derivative to the same synthetic transformation, for example, as a chiral auxiliary in an aldol reaction.

Comparative_Study_Workflow cluster_Reactants Chiral Synthons D_Thr D-Threonine Benzyl Ester HCl Reaction Asymmetric Aldol Reaction (e.g., with Benzaldehyde) D_Thr->Reaction D_alloThr D-allothreonine Derivative D_alloThr->Reaction Analysis Analysis (NMR, HPLC) Reaction->Analysis Comparison Performance Comparison Analysis->Comparison Yield & Diastereoselectivity

Caption: A logical workflow for a comparative study of the two chiral synthons.

Conclusion

Both this compound and D-allothreonine derivatives are valuable chiral synthons with distinct applications in modern organic synthesis.

  • This compound is a reliable building block for the incorporation of D-threonine into peptides, with well-established protocols for its use in SPPS. Its performance is characterized by high coupling efficiencies, though the choice of the benzyl protecting group necessitates consideration of the overall deprotection strategy.

  • D-allothreonine derivatives excel as chiral auxiliaries and synthons for creating stereochemically defined molecules. Their unique stereochemistry allows for high levels of stereocontrol in reactions such as aldol additions. The synthesis of various protected forms of D-allothreonine has been optimized to achieve high yields and diastereomeric purity.

The choice between these two classes of compounds will ultimately be dictated by the specific synthetic goal. For researchers focused on peptide synthesis requiring a D-threonine residue, the benzyl ester hydrochloride is a suitable choice. For those aiming to construct complex molecules with specific stereochemistry, particularly at α- and β-carbons, D-allothreonine derivatives offer a powerful tool for asymmetric induction. This guide provides the foundational information and experimental context to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Analytical Methods for Assessing the Stereochemical Integrity of Threonine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of amino acid residues within peptide-based therapeutics is a critical quality attribute, directly impacting the drug's efficacy, safety, and stability. Threonine, with its two chiral centers, presents a unique analytical challenge as it can exist as four distinct stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. Epimerization at either the α- or β-carbon during peptide synthesis can lead to the formation of these undesired diastereomers and enantiomers, potentially altering the peptide's three-dimensional structure and biological activity. This guide provides a comparative overview of the principal analytical techniques for assessing the stereochemical purity of threonine residues, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for assessing the stereochemical integrity of threonine depends on several factors, including the required sensitivity, the sample matrix, available instrumentation, and the specific stereoisomers of interest. The three most common and robust methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Capillary Electrophoresis (CE).

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of stereoisomers with a chiral stationary phase (CSP).Separation of volatile derivatives of stereoisomers on a chiral capillary column followed by mass spectrometric detection.Differential migration of stereoisomers in an electric field, often in the presence of a chiral selector in the background electrolyte.
Sample Preparation Peptide hydrolysis to constituent amino acids. Derivatization is optional but can enhance sensitivity and resolution.Requires peptide hydrolysis and subsequent derivatization to create volatile and thermally stable analytes.Peptide hydrolysis. Derivatization is often used for detection purposes but not always necessary for separation.
Resolution (Rs) Excellent for all four stereoisomers with appropriate column and mobile phase selection. Rs values of 7.58 for Thr enantiomers and 4.71 for aThr enantiomers have been reported.[1]High resolving power, capable of separating all four stereoisomers.High efficiency separations with the potential for baseline resolution of enantiomers.[2]
Sensitivity High (fmol to pmol range with fluorescence detection).[3][4] Calibration ranges of 2.5 fmol-5 pmol have been demonstrated for derivatized threonine isomers.[3][4]Very high (pg to ng range). Quantitative determination down to the one percent level for allothreonine content has been achieved.[5]Very high (nM range). Detection limits down to 5 nM have been reported for some amino acids.[6]
Analysis Time Typically 10-60 minutes per sample.[4] Fast methods of less than 3-5 minutes are possible with modern UHPLC systems.[7]Typically 20-40 minutes per sample, including the temperature program.Fast separations, often in the range of 5-20 minutes.[2]
Key Advantages - Wide applicability- Robust and reproducible- Both direct and indirect methods available- Readily available instrumentation- Exceptional sensitivity and specificity- Provides structural information from mass spectra- High resolving power- High separation efficiency- Low sample and reagent consumption- Fast analysis times
Key Disadvantages - Moderate sensitivity without derivatization- Can consume significant amounts of solvent- Requires derivatization, which adds complexity and potential for side reactions- High instrumentation cost- Can be less robust than HPLC- Sensitivity can be limited by the small injection volumes

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method involves the separation of the four stereoisomers of threonine following acid hydrolysis of the peptide and pre-column derivatization with a fluorescent tag.

a) Peptide Hydrolysis:

  • Place approximately 1 mg of the purified peptide into a hydrolysis tube.

  • Add 500 µL of 6N HCl.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

b) Derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): [3][4]

  • Dissolve the dried hydrolysate in 100 µL of borate buffer (pH 8.0).

  • Add 100 µL of a 50 mM solution of NBD-F in acetonitrile.

  • Incubate the mixture at 60°C for 5 minutes.

  • Stop the reaction by adding 200 µL of 0.1 M HCl.

  • Filter the derivatized sample before injection.

c) Chromatographic Conditions: [3][4]

  • System: A two-dimensional HPLC system is often employed.

    • 1st Dimension (Reversed-Phase): A micro-ODS column to separate the NBD-derivatized amino acids.

    • 2nd Dimension (Chiral): A chiral column (e.g., Pirkle-type or cyclodextrin-based) to separate the threonine stereoisomers.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., formic acid or ammonium formate).

  • Flow Rate: Typically in the µL/min to mL/min range depending on the column dimensions.

  • Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.

d) Data Analysis:

  • Identify the peaks for L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr based on the retention times of standard solutions.

  • Quantify the peak areas for each stereoisomer.

  • Calculate the percentage of each undesired stereoisomer relative to the total area of all four threonine peaks.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This technique requires a two-step derivatization of the amino acid hydrolysate to make the stereoisomers volatile for gas-phase separation.

a) Peptide Hydrolysis:

  • Follow the same procedure as for HPLC.

b) Derivatization: [5]

  • Esterification: Add 1 mL of 3N HCl in isopropanol to the dried hydrolysate. Heat at 100°C for 1 hour. Evaporate the reagent under a stream of nitrogen. This converts the carboxylic acid to an isopropyl ester.

  • Acylation: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes. Evaporate the excess reagent. This acylates the amino and hydroxyl groups.

c) GC-MS Conditions:

  • Column: A chiral capillary column such as Chirasil-L-Val.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometer in full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

d) Data Analysis:

  • Integrate the peaks corresponding to the derivatives of the four threonine stereoisomers.

  • Quantify based on peak area ratios, using a calibration curve if absolute quantification is required.

Chiral Capillary Electrophoresis (CE)

This method utilizes a chiral selector added to the background electrolyte to achieve separation of the threonine stereoisomers.

a) Peptide Hydrolysis:

  • Follow the same procedure as for HPLC.

b) CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).

  • Background Electrolyte (BGE): A buffer such as phosphate or borate at a specific pH, containing a chiral selector. Common chiral selectors include cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin) or chiral surfactants for micellar electrokinetic chromatography (MEKC).

  • Voltage: Typically 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV-Vis detector or Laser-Induced Fluorescence (LIF) detector if a fluorescent derivatization is performed.

c) Data Analysis:

  • Identify the migration times of the four threonine stereoisomers using standards.

  • Calculate the percentage of each stereoisomer based on their peak areas.

Mandatory Visualizations

Workflow for Assessing Stereochemical Integrity of Threonine

General Workflow for Assessing Threonine Stereochemical Integrity cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Method-Specific Procedures cluster_3 Data Analysis and Reporting Peptide_Synthesis Synthetic Peptide Containing Threonine Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Peptide_Synthesis->Hydrolysis Amino_Acid_Mixture Amino Acid Mixture Hydrolysis->Amino_Acid_Mixture Method_Choice Choose Analytical Method Amino_Acid_Mixture->Method_Choice Derivatization_HPLC Optional Derivatization (e.g., NBD-F) Method_Choice->Derivatization_HPLC HPLC Derivatization_GC Mandatory Derivatization (e.g., TFAA) Method_Choice->Derivatization_GC GC-MS Derivatization_CE Optional Derivatization (for detection) Method_Choice->Derivatization_CE CE HPLC_Analysis Chiral HPLC Analysis Derivatization_HPLC->HPLC_Analysis Data_Analysis Peak Integration and Quantification HPLC_Analysis->Data_Analysis GCMS_Analysis Chiral GC-MS Analysis Derivatization_GC->GCMS_Analysis GCMS_Analysis->Data_Analysis CE_Analysis Chiral CE Analysis Derivatization_CE->CE_Analysis CE_Analysis->Data_Analysis Report Report Stereochemical Purity Data_Analysis->Report

Caption: General workflow for assessing threonine stereochemical integrity.

Decision Pathway for Method Selection

Decision Pathway for Analytical Method Selection Start Start: Assess Analytical Needs High_Sensitivity Is ultra-high sensitivity (pg level) required? Start->High_Sensitivity Fast_Analysis Is rapid analysis time critical? High_Sensitivity->Fast_Analysis No Select_GCMS Select Chiral GC-MS High_Sensitivity->Select_GCMS Yes Robustness Is method robustness and wide applicability a priority? Fast_Analysis->Robustness No Select_CE Select Chiral CE Fast_Analysis->Select_CE Yes Select_HPLC Select Chiral HPLC Robustness->Select_HPLC Yes Robustness->Select_HPLC No, but a good starting point

Caption: Decision pathway for analytical method selection.

References

Navigating the Chiral Maze: A Comparative Guide to LC-MS and Alternative Methods for Peptide Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of synthetic peptides is a critical step in guaranteeing therapeutic efficacy and safety. The presence of even minute quantities of a D-amino acid in a peptide comprised of L-amino acids can significantly alter its biological activity. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other established analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC)—for the determination of peptide chiral purity, supported by experimental data and detailed protocols.

The choice of analytical technique for determining the enantiomeric purity of peptides is a crucial decision in the drug development pipeline. Factors such as sensitivity, resolution, analysis time, and the nature of the peptide itself dictate the most suitable approach. While LC-MS has emerged as a powerful and versatile tool, a comprehensive understanding of its performance relative to other methods is essential for informed decision-making.

Performance Comparison: A Quantitative Overview

The selection of an analytical method for chiral purity assessment often involves a trade-off between various performance parameters. The following tables summarize the key quantitative metrics for LC-MS, HPLC-UV, CE, and SFC, offering a clear comparison to guide method selection.

Method Analyte Type Limit of Detection (LOD) Limit of Quantification (LOQ) Resolution (Rs) Typical Analysis Time Key Advantages Limitations
LC-MS/MS (Indirect) Derivatized Amino Acids~0.1% of D-isomer[1]0.1% to 1.0%[2]High30 - 60 min[3]High sensitivity & selectivity, structural informationIndirect method requires hydrolysis and derivatization
Chiral HPLC-UV Dipeptides1.0–2.3 μg/mL[4]5.6–14.0 μg/mL[4]7.19 - 8.05[4]15 - 30 minRobust, widely available, cost-effectiveLower sensitivity than LC-MS, potential for co-elution
Capillary Electrophoresis (CE) PNA MonomersLow selector concentrations (1-3 mM) required[5]-Good enantioselectivity[5]< 15 minHigh efficiency, low sample consumption, fast analysisLower loading capacity, potential for adsorption to capillary wall
Supercritical Fluid Chromatography (SFC-MS) Octadecanoids0.03 - 6.00 ng/mL[6]0.03 - 6.00 ng/mL[6]Good< 15 min[6]Fast analysis, reduced organic solvent use, complementary selectivityRequires specialized instrumentation

In-Depth Methodologies: Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving accurate and reliable results. This section provides step-by-step methodologies for the key techniques discussed.

LC-MS Analysis of Chiral Purity (Indirect Method using Marfey's Reagent)

This widely used indirect method involves the hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent (Marfey's reagent) to form diastereomers that can be separated on a standard achiral reverse-phase column.[7][8]

1. Peptide Hydrolysis:

  • Accurately weigh approximately 0.05 mg of the peptide sample.[7]
  • Add 200 µL of 6 M deuterated hydrochloric acid (DCl) in D₂O to the sample. The use of deuterated acid helps to correct for any racemization that may occur during hydrolysis.[1]
  • Heat the sample at 150°C for 3 hours.[7]
  • After hydrolysis, evaporate the acid to dryness under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization with Marfey's Reagent (FDAA):

  • Dissolve the dried hydrolysate in 20 µL of 1 M sodium bicarbonate (NaHCO₃).[9]
  • Add 40 µL of a 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone.[9]
  • Incubate the reaction mixture at 40°C for 1 hour.[9]
  • Neutralize the reaction by adding 20 µL of 1 M hydrochloric acid (HCl).[9]
  • Filter the resulting solution through a 0.45 µm PTFE filter prior to LC-MS analysis.[9]

3. LC-MS/MS Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[9]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 15% to 60% Mobile Phase B over 55 minutes.[9]
  • Flow Rate: 1 mL/min.[9]
  • Column Temperature: 50°C.[9]
  • MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor the specific m/z transitions for each derivatized amino acid.

Chiral HPLC-UV for Direct Enantiomeric Separation

Direct methods utilize a chiral stationary phase (CSP) to resolve the enantiomers of the intact peptide or its fragments.

1. Sample Preparation:

  • Dissolve the peptide sample in the mobile phase to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm filter.

2. HPLC-UV Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose-based CSP).
  • Mobile Phase: A mixture of ammonium acetate (10 mM), methanol, and acetonitrile (e.g., 50:5:45, v/v/v).[4]
  • Flow Rate: 0.8 mL/min.[4]
  • Column Temperature: 25°C.
  • UV Detection: 230 nm.[4]

Capillary Electrophoresis (CE) for Chiral Separation

CE offers high separation efficiency and is particularly useful for charged peptide molecules.

1. Sample and Buffer Preparation:

  • Prepare a background electrolyte (BGE) solution, for example, 1 M sodium borate.[10]
  • Add a chiral selector, such as a charged cyclodextrin (e.g., 1-3 mM), to the BGE.[5]
  • Dissolve the peptide sample in the BGE or a suitable low-ionic-strength buffer.

2. CE Conditions:

  • Capillary: Fused silica capillary (e.g., 50 µm i.d.).[10]
  • Voltage: Apply a separation voltage (e.g., 15-30 kV).
  • Temperature: Maintain a constant capillary temperature (e.g., 25°C).
  • Injection: Hydrodynamic or electrokinetic injection.
  • Detection: UV detection at a suitable wavelength (e.g., 200 or 214 nm).

Supercritical Fluid Chromatography (SFC) for Rapid Chiral Analysis

SFC is known for its speed and use of environmentally friendly mobile phases.

1. Sample Preparation:

  • Dissolve the peptide sample in a suitable organic solvent, such as methanol or a methanol/water mixture.

2. SFC Conditions:

  • Column: A chiral stationary phase compatible with SFC (e.g., polysaccharide-based).
  • Mobile Phase: Supercritical CO₂ with a modifier such as methanol, often containing a small amount of an additive like trifluoroacetic acid (TFA) or an amine.
  • Gradient: A gradient of the modifier (e.g., 5% to 40% methanol in CO₂).
  • Flow Rate: 2-4 mL/min.
  • Backpressure: Maintain a constant backpressure (e.g., 150 bar).
  • Temperature: 40°C.
  • Detection: UV or MS detection.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the indirect LC-MS method and a general direct chiral separation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis (DCl) Peptide->Hydrolysis 1 Derivatization Derivatization (Marfey's Reagent) Hydrolysis->Derivatization 2 LC Achiral RP-HPLC Derivatization->LC 3 MS Mass Spectrometry LC->MS 4 Data Data Analysis MS->Data 5

Indirect LC-MS workflow for chiral purity analysis.

Direct_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Peptide Sample Dissolution Dissolution in Mobile Phase Peptide->Dissolution 1 Separation Chiral Separation (HPLC, CE, or SFC) Dissolution->Separation 2 Detection Detection (UV or MS) Separation->Detection 3 Data Data Analysis Detection->Data 4

Direct chiral separation workflow.

Concluding Remarks

The determination of peptide chiral purity is a non-negotiable aspect of peptide drug development and research. LC-MS, particularly when employing an indirect method with derivatization, offers exceptional sensitivity and selectivity, providing confidence in the identification and quantification of enantiomeric impurities.[1][3] However, the requirement for hydrolysis and derivatization adds complexity and time to the workflow.

Direct chiral separation techniques, including chiral HPLC-UV, CE, and SFC, provide faster and more straightforward analyses. Chiral HPLC-UV is a robust and widely accessible technique, though it may lack the sensitivity of MS-based methods.[4] CE excels in its high separation efficiency and minimal sample consumption, making it ideal for precious or limited samples.[5] SFC stands out for its rapid analysis times and reduced environmental impact due to lower organic solvent consumption.[11]

Ultimately, the choice of the optimal method will depend on the specific requirements of the analysis, including the nature of the peptide, the required level of sensitivity, available instrumentation, and throughput needs. For comprehensive characterization, employing orthogonal techniques can provide the highest level of assurance in the chiral purity of a peptide product.

References

A Comparative Guide to Activating Agents for the Coupling of D-Threonine Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of peptides is paramount. The coupling of sterically hindered amino acids, such as D-Threonine, presents a significant challenge. The choice of activating agent is a critical determinant of reaction success, directly impacting yield, purity, and the preservation of chiral integrity. This guide provides an objective comparison of common activating agents for the coupling of D-Threonine Benzyl Ester, supported by experimental data and detailed protocols.

Overview of Peptide Bond Formation

Peptide coupling involves the activation of a carboxylic acid group of an N-protected amino acid, which is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide.[1][2] This process, while conceptually straightforward, can be complicated by side reactions, particularly racemization of the activated amino acid.[3][4][5] For sterically hindered residues like D-Threonine, incomplete reactions and lower yields are also common concerns.

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step AA1 N-Protected Amino Acid (R-COOH) Reagent Activating Agent + Base AA1->Reagent Active_Intermediate Reactive Intermediate (e.g., O-acylisourea, Active Ester) Reagent->Active_Intermediate Activation AA2 D-Threonine Benzyl Ester (H₂N-R') Active_Intermediate->AA2 Coupling Peptide Protected Dipeptide AA2->Peptide Nucleophilic Attack

Caption: General workflow of a peptide coupling reaction.

Comparative Analysis of Activating Agents

The selection of an activating agent depends on a balance of reactivity, cost, and the propensity to cause side reactions. The most common classes include carbodiimides, onium (aminium/uronium and phosphonium) salts, and specialized organophosphorus reagents.

Activating Agent SystemRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
EDC / HOBt ModerateLow to ModerateCost-effective; water-soluble byproducts.[2][6]Can form N-acylurea byproduct; slower reaction times.[2]
HBTU HighLowEfficient and widely used; fast reactions.[7]Can cause guanidinylation of the free amine if used in excess.[7][8]
HATU Very HighVery LowMore reactive than HBTU, excellent for hindered couplings.[7][9]Higher cost than HBTU.
PyBOP HighLowNon-toxic byproduct (HMPA from BOP is carcinogenic).[2]Can be less effective for highly hindered couplings compared to HATU.
COMU Very HighVery LowHigh solubility and efficiency comparable to HATU; non-explosive.[2][10]Relatively newer and may be more expensive.
DEPBT ModerateExtremely LowExcellent for suppressing racemization, especially with sensitive residues.[2][7][11]Slower reaction kinetics compared to onium salts.

In-Depth Look at Activating Agents

Carbodiimides: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), is a classic and economical choice. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which reduces the risk of racemization and the formation of a stable N-acylurea byproduct.[2] While reliable, this method can require longer reaction times, particularly for challenging couplings.

Onium Salts: HBTU, HATU, and COMU

Onium salts have become the reagents of choice for many peptide chemists due to their high efficiency and rapid reaction rates.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate) generates an HOBt active ester and is a robust, all-purpose coupling reagent.[7]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate) is an analogue of HBTU containing a more reactive HOAt moiety. The nitrogen in the pyridine ring of HOAt enhances the reactivity of the active ester, making HATU superior for sterically hindered amino acids and rapid synthesis protocols.[7][9]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It offers coupling efficiencies comparable or superior to HATU, with the added benefits of being non-explosive and having excellent solubility.[2][10]

A potential side reaction with uronium reagents like HBTU and HATU is the guanidinylation of the N-terminal amine if the reagent is used in excess.[8]

Organophosphorus Reagents: DEPBT

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-type reagent renowned for its exceptional ability to suppress racemization.[7][11] It activates the carboxylic acid to form a stable HOOBt ester.[12] DEPBT is particularly advantageous for coupling racemization-prone amino acids or in fragment condensation. A unique feature is that it selectively reacts with the amino group of an amino alcohol, meaning the hydroxyl group of threonine does not require protection during coupling.[11][12]

Racemization_Mechanism cluster_main Racemization Pathway via Oxazolone Formation Activated_AA Activated Amino Acid (L-configuration) Oxazolone Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone α-proton abstraction Base Base Base->Activated_AA Racemized_Product Racemized Product (D/L Mixture) Oxazolone->Racemized_Product Nucleophilic attack by amine Protonation Protonation Protonation->Oxazolone

Caption: Common mechanism of racemization during peptide synthesis.

Experimental Protocols

The following are generalized protocols for coupling an N-α-Fmoc protected amino acid to D-Threonine Benzyl Ester hydrochloride. Note: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes EDC as the coupling agent and HOBt as a racemization suppressant.

Materials:

  • N-Fmoc-Amino Acid (1.0 eq)

  • This compound (1.0 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Add DIPEA or NMM (2.0 eq) and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt.

  • Pre-activation: In a separate flask, dissolve the N-Fmoc-Amino Acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM/DMF. Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled solution from step 2 and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[13]

  • Coupling: Add the neutralized amine solution from step 1 to the activated carboxylic acid solution from step 3.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[14] Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: HBTU Mediated Coupling

This protocol uses the efficient onium salt HBTU for rapid coupling.

Materials:

  • N-Fmoc-Amino Acid (1.0 eq)

  • This compound (1.0 eq)

  • HBTU (1.0 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the N-Fmoc-Amino Acid (1.0 eq), HBTU (1.0 eq), and this compound (1.0 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the solution. The initial equivalent neutralizes the hydrochloride, and the subsequent two equivalents facilitate the coupling reaction.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Continue stirring for 1-3 hours. Monitor reaction progress by TLC or LC-MS. Coupling is often complete in under 60 minutes.[8]

  • Work-up: Pour the reaction mixture into cold water to precipitate the product. Alternatively, perform an aqueous work-up as described in Protocol 1. The crude product can then be purified by column chromatography.

References

A Comparative Guide to Benzyl Ester Deprotection: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The benzyl ester is a stalwart protecting group for carboxylic acids in organic synthesis, prized for its stability across a range of reaction conditions. However, the selection of an appropriate deprotection method is critical to the success of a synthetic route, impacting yield, purity, and functional group tolerance. This guide provides a comparative analysis of common deprotection methods for benzyl esters, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Comparison of Deprotection Methods

The efficiency of benzyl ester cleavage is highly dependent on the chosen methodology and the substrate's structural features. The most prevalent methods include catalytic hydrogenation, acid-catalyzed hydrolysis, and base-catalyzed hydrolysis. More recent and specialized techniques offer advantages in terms of chemoselectivity and mild reaction conditions.

Deprotection MethodReagents & ConditionsTypical Reaction TimeYield (%)AdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, in MeOH or EtOH1 - 12 h>90High yield, clean reaction, volatile byproduct (toluene).[1]Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst can be pyrophoric.
Catalytic Transfer Hydrogenation Ammonium formate, Pd/C, in MeOH1 - 6 h>90Avoids the use of flammable hydrogen gas, generally faster than catalytic hydrogenation.[1][2]May require higher temperatures (reflux).[1] Not compatible with groups sensitive to reducing conditions.
Acid-Catalyzed Hydrolysis TFA in CH₂Cl₂; HBr in Acetic Acid2 - 24 hVariableEffective for substrates sensitive to hydrogenation.[3][4]Harsh conditions can lead to side reactions, not suitable for acid-labile substrates.
Base-Catalyzed Hydrolysis (Saponification) LiOH, NaOH, or KOH in THF/H₂O or MeOH/H₂O1 - 12 hVariableSimple procedure, suitable for substrates without base-labile functional groups.Can be slow, risk of epimerization in chiral compounds, not suitable for base-sensitive substrates.
Nickel Boride-Mediated Deprotection NiCl₂·6H₂O, NaBH₄ in MeOH5 - 60 minup to 95Rapid, highly chemoselective (unaffected: methyl, ethyl, t-butyl, trityl esters; benzyl ethers; N-benzylamides).[5]Requires in situ generation of the active reagent.
Enzymatic Deprotection Lipase (e.g., from Candida antarctica) or Esterase (e.g., from Bacillus subtilis) in buffer1 - 48 hHighExtremely mild and selective, operates at neutral pH and room temperature.[6][7]Substrate specific, can be slow, enzymes can be expensive.

Experimental Protocols

Detailed methodologies for the key deprotection methods are provided below.

Method 1: Catalytic Hydrogenation

This protocol describes a general procedure for the deprotection of a benzyl ester using palladium on carbon and hydrogen gas.[1][3]

Materials:

  • Benzyl ester substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the benzyl ester substrate in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).[1][4]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions) at room temperature.[1][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]

  • Rinse the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or chromatography if necessary.

Method 2: Catalytic Transfer Hydrogenation

This method is a safer alternative to using hydrogen gas.[3]

Materials:

  • Benzyl ester substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

Procedure:

  • Dissolve the benzyl ester substrate in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • To the stirred suspension, add ammonium formate (typically 5 equivalents).[1]

  • Heat the reaction mixture to reflux and monitor by TLC.[1]

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified as needed.

Method 3: Acid-Catalyzed Hydrolysis

This method is suitable for substrates that are sensitive to hydrogenation.[3]

Materials:

  • Benzyl ester substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the benzyl ester substrate in dichloromethane.

  • Add trifluoroacetic acid (typically in excess, e.g., a 1:1 v/v mixture with the solvent).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and TFA under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • Purify the crude product.

Method 4: Nickel Boride-Mediated Deprotection

This method offers rapid and chemoselective cleavage of benzyl esters.[5]

Materials:

  • Benzyl ester substrate

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure:

  • Dissolve the benzyl ester substrate in methanol at room temperature.

  • Add nickel(II) chloride hexahydrate to the solution.

  • Cool the mixture in an ice bath and slowly add sodium borohydride in small portions.

  • Stir the reaction mixture at room temperature and monitor by TLC. Reaction times are typically short (5-60 minutes).[5]

  • Upon completion, quench the reaction by adding water.

  • Filter the mixture to remove the nickel boride.

  • Acidify the filtrate and extract the carboxylic acid with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the product.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in selecting a deprotection method, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Benzyl Ester in Solvent add_reagents Add Deprotection Reagents/Catalyst dissolve->add_reagents react Stir under specified conditions (temp, atm) add_reagents->react monitor Monitor reaction by TLC/HPLC react->monitor monitor->react Incomplete quench Quench Reaction (if necessary) monitor->quench Reaction Complete filter Filter to remove catalyst/solids quench->filter extract Extract Product filter->extract purify Purify by Chromatography or Recrystallization extract->purify

General experimental workflow for benzyl ester deprotection.

deprotection_logic start Start: Benzyl Ester Substrate reducible_groups Substrate has other reducible groups? start->reducible_groups acid_labile Substrate is acid-labile? reducible_groups->acid_labile Yes hydrogenation Catalytic Hydrogenation or Transfer Hydrogenation reducible_groups->hydrogenation No base_labile Substrate is base-labile? acid_labile->base_labile Yes acid_hydrolysis Acid-Catalyzed Hydrolysis acid_labile->acid_hydrolysis No chemoselectivity High chemoselectivity required? base_labile->chemoselectivity Yes base_hydrolysis Base-Catalyzed Hydrolysis base_labile->base_hydrolysis No mild_conditions Extremely mild conditions required? chemoselectivity->mild_conditions Yes nickel_boride Nickel Boride Deprotection chemoselectivity->nickel_boride No mild_conditions->nickel_boride No enzymatic Enzymatic Deprotection mild_conditions->enzymatic Yes

Decision logic for selecting a benzyl ester deprotection method.

References

A Comparative Guide to D-Threonine Esters in Peptide Coupling: Methyl vs. Benzyl Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is a critical decision that profoundly influences coupling efficiency, yield, purity, and the potential for side reactions. Threonine, a trifunctional amino acid, presents a particular challenge due to its side-chain hydroxyl group. This guide provides an objective comparison of two commonly used C-terminal protecting groups for D-Threonine: the methyl ester and the benzyl ester, both typically used as their hydrochloride salts. This comparison is supported by a summary of performance characteristics and detailed experimental protocols to aid in the rational selection of these essential building blocks.

Performance Comparison of D-Threonine Esters

The choice between a methyl and a benzyl ester for the C-terminus of D-Threonine involves a trade-off between reactivity, steric hindrance, the lability of the protecting group, and the potential for side reactions. The following table summarizes the key performance characteristics of D-Threonine methyl ester hydrochloride and D-Threonine benzyl ester hydrochloride.

FeatureD-Threonine Methyl Ester HydrochlorideThis compound
Typical Coupling Yield 70-85%[1]>90%[1]
Relative Reactivity High[1]High[1]
Steric Hindrance Low[1]Moderate[1]
Racemization Risk Moderate to High[1]Moderate[1]
Side-Chain Protection None (hydroxyl group is free)[1]Typically used with O-benzyl (Bzl) side-chain protection in Boc-strategy[2]
Deprotection Conditions Saponification (e.g., LiOH, NaOH)[1]Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HF)[1]
Compatibility Primarily solution-phase synthesis[1][3]Solution-phase and solid-phase (Boc strategy) synthesis[1][2]
Key Advantages Readily available, cost-effective, small size.[1]Stable to many reagents, removable under relatively mild, non-acidic conditions (hydrogenolysis).[1]
Key Disadvantages The free hydroxyl group can lead to O-acylation; risk of racemization with certain coupling reagents; requires neutralization.[1]Requires catalytic hydrogenation for removal, which may not be compatible with other functional groups (e.g., Cys, Met).[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for the use of each D-Threonine ester in a solution-phase peptide coupling reaction.

Protocol 1: Solution-Phase Peptide Coupling using D-Threonine Methyl Ester Hydrochloride

This protocol describes a general method for the coupling of an N-protected amino acid (e.g., Boc-L-Alanine) to D-Threonine methyl ester hydrochloride using EDC/HOBt as coupling agents.[1]

Materials:

  • N-Boc-L-Alanine (1.0 eq)

  • D-Threonine methyl ester hydrochloride (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: Dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) and stir for 15-30 minutes.[1]

  • Neutralization and Coupling: In a separate flask, dissolve D-Threonine methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF and add DIPEA or NMM (2.0 eq) to neutralize the hydrochloride salt. Add this solution to the activated N-protected amino acid solution.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[1]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude dipeptide. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Solution-Phase Peptide Coupling using this compound

This protocol outlines the coupling of an N-protected amino acid (e.g., Boc-L-Alanine) to this compound using DCC/HOBt.[2]

Materials:

  • N-Boc-L-Alanine (1.0 eq)

  • H-D-Thr-OBzl.HCl (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization: In a reaction vessel, dissolve H-D-Thr-OBzl.HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.[2]

  • Activation: In a separate vessel, dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice-water bath and add DCC (1.1 eq). Stir the mixture at 0°C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[2]

  • Coupling: Filter the mixture to remove the DCU, and add the filtrate to the neutralized H-D-Thr-OBzl solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude protected dipeptide can be purified by silica gel column chromatography or recrystallization.[2]

Key Considerations and Potential Side Reactions

The choice of D-Threonine ester and coupling conditions must be carefully considered to minimize unwanted side reactions.

  • O-acylation: When using D-Threonine methyl ester without side-chain protection, the free hydroxyl group can be acylated by the activated N-protected amino acid, leading to the formation of a depsipeptide byproduct.[1] The use of milder activating agents or careful control of stoichiometry can help to minimize this side reaction.[1]

  • Racemization: The activation of the N-protected amino acid can lead to some degree of racemization.[4] The use of additives like HOBt or HOAt is crucial to suppress this side reaction.[4][5] D-Threonine methyl ester has a moderate to high risk of racemization, especially with certain coupling reagents.[1]

  • Ester Hydrolysis: During work-up or subsequent reaction steps under basic conditions, the methyl ester of D-Threonine can be partially or fully hydrolyzed.[1]

  • Deprotection Compatibility: The deprotection of the benzyl ester via catalytic hydrogenation is not compatible with sulfur-containing amino acids like cysteine and methionine.[1] Saponification of the methyl ester can be harsh and may not be suitable for sensitive peptides.[4]

Visualizing the Workflow and Chemical Logic

To further clarify the processes and relationships discussed, the following diagrams illustrate the peptide coupling workflow, a comparison of the key properties of the two esters, and potential side reaction pathways.

Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification N-Protected_AA N-Protected Amino Acid Activated_AA Activated Amino Acid N-Protected_AA->Activated_AA + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, DCC) Protected_Dipeptide Protected Dipeptide Activated_AA->Protected_Dipeptide D-Thr_Ester D-Threonine Ester (Methyl or Benzyl) D-Thr_Ester->Protected_Dipeptide + Base (neutralization) Base Base (e.g., DIPEA) Washing Aqueous Washing Protected_Dipeptide->Washing Purification Chromatography Washing->Purification Pure_Dipeptide Pure Protected Dipeptide Purification->Pure_Dipeptide

Caption: A typical workflow for solution-phase peptide coupling.

Ester_Comparison Methyl_Ester D-Threonine Methyl Ester Advantages:Cost-effectiveSmall sizeHigh reactivity Disadvantages:O-acylation riskHigher racemization riskSaponification for deprotection Benzyl_Ester D-Threonine Benzyl Ester Advantages:Higher typical yieldsMild deprotection (hydrogenolysis)Stable Disadvantages:Hydrogenation incompatibilityModerate steric hindrance Side_Reactions Activated_AA Activated N-Protected Amino Acid Desired_Peptide Desired Dipeptide Activated_AA->Desired_Peptide N-acylation (Desired Reaction) O-acylated_Product O-acylated Byproduct (Depsipeptide) Activated_AA->O-acylated_Product O-acylation (Side Reaction) Racemized_AA Racemized Amino Acid Activated_AA->Racemized_AA Racemization D-Thr_Methyl_Ester D-Threonine Methyl Ester D-Thr_Methyl_Ester->Desired_Peptide D-Thr_Methyl_Ester->O-acylated_Product

References

A Comparative Guide to the Analysis of Underivatized Threonine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of threonine stereoisomers (L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine) are critical in various fields, including pharmaceutical development, food science, and clinical diagnostics. The presence of specific stereoisomers can significantly impact the efficacy, safety, and quality of products. This guide provides a comparative analysis of modern analytical protocols for the separation of underivatized threonine stereoisomers, enabling researchers to select the most suitable method for their specific needs. The focus is on techniques that avoid chemical derivatization, thereby simplifying sample preparation and reducing the risk of analytical errors.

Comparison of Analytical Techniques

The primary methods for the chiral separation of underivatized amino acids, including threonine stereoisomers, are High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), Supercritical Fluid Chromatography (SFC) with CSPs, and Capillary Electrophoresis (CE). Each technique offers distinct advantages in terms of resolution, speed, and sensitivity.

Quantitative Performance Data

The following table summarizes the performance of different analytical methods for the separation of underivatized amino acid stereoisomers. It is important to note that direct comparative studies for all four underivatized threonine stereoisomers are limited. Therefore, some data is based on the performance observed for other amino acids on the same systems and should be considered indicative.

Analytical TechniqueChiral Stationary Phase (CSP) / SelectorThreonine Stereoisomers SeparatedResolution (Rs)Analysis TimeLimit of Detection (LOD) / Limit of Quantification (LOQ)Key Advantages
HPLC Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC® T)Enantiomers of threonine have been separated. Data on all four stereoisomers is not specified.Not specified for all four threonine stereoisomers.Variable, typically 15-30 min.Not specified.Broad applicability to a wide range of amino acids, good resolution.[1]
HPLC Crown Ether-Based (e.g., CROWNPAK® CR-I(+))Enantiomers of 18 proteinogenic amino acids, including threonine, have been separated.Not specified for all four threonine stereoisomers.~12 min.Not specified.Good enantioseparation for a broad range of amino acids.[2]
HPLC Zwitterionic Quinine/Quinidine-Based (e.g., Chiralpak ZWIX)Separation of underivatized amino acid enantiomers has been demonstrated.Separation factors (α) of 1.2-1.4 for most underivatized amino acids.Variable.Not specified.Complementary selectivity to other CSPs.[3]
SFC Crown Ether-Based (e.g., CROWNPAK® CR-I(+))Enantioseparation of 18 underivatized amino acids achieved.Average Rs > 5.0 for 18 amino acids.< 3 minutes.Not specified.Extremely fast analysis, high resolution, environmentally friendly (reduced solvent usage).[4][5]

Note: While some studies have successfully separated all four threonine stereoisomers using HPLC, these methods typically involve pre-column derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)[6][7]. This guide focuses on underivatized methods.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) with a Crown Ether-Based CSP

This protocol is based on a method for the enantioseparation of underivatized proteinogenic amino acids.

  • Instrumentation: A standard HPLC system coupled with a mass spectrometer (LC-MS/MS) is ideal for sensitive and selective detection.

  • Column: CROWNPAK® CR-I(+) (e.g., 150 mm x 3.0 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: Water with 0.5% Trifluoroacetic Acid (TFA) (v/v).

    • Mobile Phase B: Acetonitrile/Ethanol/TFA (85:15:0.5, v/v/v).

  • Gradient Program:

    • 0-3 min: 95% B

    • 3-6 min: Decrease to 25% B

    • 6-7 min: Increase to 95% B

    • 7-10 min: Hold at 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Mass Spectrometry (MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Supercritical Fluid Chromatography (SFC) with a Crown Ether-Based CSP

This protocol highlights a rapid method for the analysis of underivatized amino acids.

  • Instrumentation: An SFC system coupled with a mass spectrometer (SFC-MS).

  • Column: CROWNPAK® CR-I(+) (dimensions can vary, e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Supercritical Fluid: Carbon Dioxide (CO₂).

    • Modifier: Methanol/Water mixture with an acidic additive like Trifluoroacetic Acid (TFA). The exact composition needs to be optimized.

  • Flow Rate: Typically higher than HPLC, e.g., 2-4 mL/min.

  • Back Pressure: Maintained at a constant level, e.g., 150 bar.

  • Column Temperature: Controlled, e.g., 40 °C.

  • Detection: Mass Spectrometry (MS).

Visualizing the Workflow

A general workflow for the analysis of underivatized threonine stereoisomers is depicted below. This process is applicable to both HPLC and SFC techniques, with variations in the specific chromatographic conditions.

G General Workflow for Underivatized Threonine Stereoisomer Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Data Analysis Sample Biological or Chemical Sample Extraction Extraction of Amino Acids Sample->Extraction Dilution Dilution in Mobile Phase Extraction->Dilution Injection Injection into HPLC/SFC Dilution->Injection Column Chiral Separation on CSP (e.g., Crown Ether or Macrocyclic Glycopeptide) Injection->Column Elution Elution of Stereoisomers Column->Elution Detection Mass Spectrometric Detection Elution->Detection DataProcessing Data Processing and Quantification Detection->DataProcessing Results Identification and Quantification of L-Thr, D-Thr, L-allo-Thr, D-allo-Thr DataProcessing->Results

Caption: General workflow for analyzing underivatized threonine stereoisomers.

Conclusion

The analysis of underivatized threonine stereoisomers presents a significant analytical challenge. While direct comparative data for all four stereoisomers is not abundant, existing research on underivatized amino acid separation provides a strong foundation for method development.

  • HPLC with Chiral Stationary Phases offers robust and reliable methods, with crown ether and macrocyclic glycopeptide-based columns showing broad applicability. These methods are well-established but may have longer analysis times.

  • SFC with Chiral Stationary Phases , particularly crown ether-based columns, emerges as a powerful alternative, offering remarkably fast separation times and high resolution. This makes it an attractive option for high-throughput screening.

The choice of the optimal method will depend on the specific requirements of the analysis, including the need for high throughput, the complexity of the sample matrix, and the available instrumentation. For all techniques, mass spectrometric detection is highly recommended to ensure the necessary selectivity and sensitivity for accurate quantification of all four threonine stereoisomers. Further method development and validation are essential to establish precise quantitative performance metrics for the direct analysis of underivatized L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine.

References

A Head-to-Head Battle of Protecting Groups: Benzyl vs. Tert-Butyl Esters in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, particularly in peptide and pharmaceutical development, the strategic selection of protecting groups is paramount to success. Among the arsenal of choices for carboxylic acid protection, benzyl (Bn) and tert-butyl (tBu) esters are two of the most ubiquitous workhorses. This guide provides an objective, data-driven comparison of their performance, stability, and strategic applications, offering researchers a clear framework for choosing the optimal group for their synthetic endeavors.

At a Glance: Performance Metrics

The decision between benzyl and tert-butyl ester protection often hinges on the overall synthetic strategy, particularly the stability requirements of the planned reaction sequence and the desired deprotection conditions.[1] The following table summarizes key performance indicators for these two protecting groups.

ParameterBenzyl (Bn) EsterTert-Butyl (tBu) Ester
Typical Protection Yield 85-95%[1]80-90%[1]
Typical Deprotection Yield QuantitativeHigh[2]
Stability Profile Stable to a wide range of non-reductive reagents, acidic, and basic conditions.[1][2]Stable to basic, nucleophilic, and hydrogenolysis conditions.[1]
Primary Deprotection Method Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1][3]Acidolysis (e.g., Trifluoroacetic acid - TFA)[1]
Alternate Deprotection Strong acids (e.g., HBr/AcOH, HF)[1][4]-
Key Advantages High stability, orthogonal to acid-labile groups.[1]Facile and mild acidic cleavage, orthogonal to hydrogenolysis-labile groups.[1]
Key Disadvantages Catalyst poisoning (e.g., by sulfur), harsh acidic cleavage alternative.[4]Lability under repeated mild acidic conditions, potential for t-butylation of sensitive residues.[1]
Primary Compatibility Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)[1]Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)[1]

The Cornerstone of Strategy: Orthogonal Deprotection

The true power of benzyl and tert-butyl esters lies in their orthogonality—the ability to selectively remove one group in the presence of the other. This principle is fundamental to modern chemical synthesis, enabling the construction of complex molecules with multiple functional groups.[5]

A classic example is the interplay between N-terminal protecting groups and C-terminal esters in peptide synthesis. The acid-labile tert-butoxycarbonyl (Boc) group is often paired with the hydrogenolysis-labile benzyl ester (Boc/Bzl strategy).[2] Conversely, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is matched with the acid-labile tert-butyl ester (Fmoc/tBu strategy).[1] This strategic pairing allows for the sequential deprotection and elongation of the peptide chain without affecting the protecting groups on the side chains or the C-terminus until the final cleavage step.

Orthogonal_Strategy cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Boc_N Boc-AA-OBn Boc_Deprotect Acid (TFA) Deprotection Boc_N->Boc_Deprotect Peptide_Bn H₂N-AA-OBn Boc_Deprotect->Peptide_Bn Final_Cleavage_Bn Hydrogenolysis (H₂, Pd/C) Peptide_Bn->Final_Cleavage_Bn Coupling Coupling Peptide_Bn->Coupling Final_Peptide_Bn H₂N-AA-OH Final_Cleavage_Bn->Final_Peptide_Bn Coupling->Boc_N Fmoc_N Fmoc-AA-OtBu Coupling->Fmoc_N Fmoc_Deprotect Base (Piperidine) Deprotection Fmoc_N->Fmoc_Deprotect Peptide_tBu H₂N-AA-OtBu Fmoc_Deprotect->Peptide_tBu Peptide_tBu->Coupling Final_Cleavage_tBu Acid (TFA) Peptide_tBu->Final_Cleavage_tBu Final_Peptide_tBu H₂N-AA-OH Final_Cleavage_tBu->Final_Peptide_tBu

Caption: Orthogonal protection strategies in peptide synthesis.

Experimental Protocols

The following are representative, generalized protocols for the protection and deprotection of an amino acid carboxyl group. Optimization may be required based on the specific substrate and scale.

Benzyl Ester Protection and Deprotection Workflow

Benzyl_Workflow cluster_protection Protection cluster_deprotection Deprotection start_prot N-Protected Amino Acid reagents_prot Benzyl Alcohol, p-TsOH, Toluene start_prot->reagents_prot reaction_prot Azeotropic Reflux reagents_prot->reaction_prot workup_prot Aqueous Workup & Purification reaction_prot->workup_prot product_prot N-Protected Amino Acid Benzyl Ester workup_prot->product_prot start_deprot N-Protected Amino Acid Benzyl Ester reagents_deprot H₂ (atm), 10% Pd/C, Methanol start_deprot->reagents_deprot reaction_deprot Stir at RT reagents_deprot->reaction_deprot workup_deprot Filter Catalyst, Concentrate reaction_deprot->workup_deprot product_deprot N-Protected Amino Acid workup_deprot->product_deprot

Caption: General workflow for benzyl ester protection and deprotection.

Protection (Fischer Esterification):

  • Materials: N-Boc-L-threonine, benzyl alcohol, p-toluenesulfonic acid monohydrate, toluene, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.[1]

  • Procedure: N-Boc-L-threonine is dissolved in toluene, followed by the addition of benzyl alcohol and a catalytic amount of p-toluenesulfonic acid monohydrate.[1]

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.[1]

  • After completion (monitored by TLC), the reaction is cooled and diluted with ethyl acetate.[1]

  • The organic layer is washed with saturated sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.[1]

  • The crude product is purified by flash column chromatography.[1]

Deprotection (Catalytic Hydrogenolysis):

  • Materials: N-Boc-L-threonine benzyl ester, 10% Palladium on carbon (Pd/C), methanol, Celite®.[1]

  • Procedure: The benzyl ester is dissolved in methanol, and 10% Pd/C catalyst is added.[1]

  • The mixture is stirred vigorously under a hydrogen atmosphere (e.g., balloon) at room temperature.[1]

  • Upon completion (monitored by TLC), the mixture is filtered through Celite® to remove the catalyst.[1]

  • The filtrate is concentrated under reduced pressure to yield the deprotected carboxylic acid.[1]

Tert-Butyl Ester Protection and Deprotection Workflow

TertButyl_Workflow cluster_protection Protection cluster_deprotection Deprotection start_prot N-Protected Amino Acid reagents_prot Isobutylene, cat. H₂SO₄, DCM start_prot->reagents_prot reaction_prot Sealed Vessel, Stir at RT reagents_prot->reaction_prot workup_prot Aqueous Workup & Purification reaction_prot->workup_prot product_prot N-Protected Amino Acid t-Butyl Ester workup_prot->product_prot start_deprot N-Protected Amino Acid t-Butyl Ester reagents_deprot TFA/DCM (e.g., 1:1 v/v) start_deprot->reagents_deprot reaction_deprot Stir at RT reagents_deprot->reaction_deprot workup_deprot Remove Volatiles, Precipitate reaction_deprot->workup_deprot product_deprot N-Protected Amino Acid workup_deprot->product_deprot

Caption: General workflow for tert-butyl ester protection and deprotection.

Protection (Acid-Catalyzed Addition to Isobutylene):

  • Materials: N-Fmoc-L-threonine, isobutylene, dichloromethane (DCM), sulfuric acid, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.[1]

  • Procedure: N-Fmoc-L-threonine is suspended in DCM in a pressure-resistant vessel and cooled (e.g., -78 °C).[1]

  • A catalytic amount of concentrated sulfuric acid is added, followed by liquefied isobutylene.[1]

  • The vessel is sealed, warmed to room temperature, and stirred for several hours.[1]

  • After completion, the reaction is carefully vented and worked up similarly to the benzyl ester protection.

Deprotection (Acidolysis):

  • Materials: N-Fmoc-L-threonine tert-butyl ester, trifluoroacetic acid (TFA), dichloromethane (DCM), cold diethyl ether.[1]

  • Procedure: The tert-butyl ester is dissolved in DCM.[1]

  • A solution of TFA in DCM (typically 20-50% v/v) is added, and the reaction is stirred at room temperature.[1][6]

  • Upon completion (monitored by TLC), the solvents and excess TFA are removed under reduced pressure.[1]

  • The crude product can be precipitated by adding cold diethyl ether and collected by filtration.[1]

Conclusion

The choice between benzyl and tert-butyl ester protection is a strategic one, dictated by the overall synthetic blueprint. Benzyl esters provide high stability suitable for Boc-based strategies, with a clean, albeit catalyst-sensitive, hydrogenolysis deprotection.[1] Tert-butyl esters are the cornerstone of modern Fmoc-based synthesis, prized for their convenient removal under moderately acidic conditions.[1] A thorough understanding of their respective stabilities, orthogonality, and the nuances of their cleavage conditions is essential for the efficient and successful synthesis of complex molecules.

References

A Head-to-Head Battle of Protecting Groups: Assessing the Impact on Peptide Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing the final yield and purity of the target peptide. For researchers, scientists, and professionals in drug development, navigating the landscape of available protecting group strategies is paramount. This guide provides an objective, data-driven comparison of the two most prominent α-amino protecting group strategies in solid-phase peptide synthesis (SPPS): the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) methods.

The fundamental principle of peptide synthesis lies in the sequential addition of amino acids to a growing chain. To ensure the correct sequence and prevent unwanted side reactions, the reactive α-amino group of the incoming amino acid and any reactive side chains must be temporarily masked or "protected." The choice of the α-amino protecting group dictates the entire synthetic strategy, including the conditions for its removal (deprotection) and the types of protecting groups that can be used for the amino acid side chains.

Core Principles: A Tale of Two Chemistries

The primary distinction between the Fmoc and Boc strategies lies in their orthogonality, which is the ability to selectively remove one type of protecting group without affecting others.[][2]

  • Fmoc/tBu Strategy: This modern approach is characterized by its orthogonality. The Fmoc group is labile (removable) under basic conditions, typically using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[2][] The side-chain protecting groups are typically tert-butyl (tBu) based and are removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[][2]

  • Boc/Bzl Strategy: This classic method is considered semi-orthogonal. The Boc group is removed by treatment with a moderately strong acid like TFA at each cycle.[][2] The side-chain protecting groups are typically benzyl (Bzl) based and require a much stronger and hazardous acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4][5]

Data-Driven Comparison of Fmoc and Boc Strategies

The choice between the Fmoc and Boc strategies has significant implications for the yield and purity of the synthesized peptide. While the ideal strategy can be sequence-dependent, the following table summarizes the key comparative aspects based on established principles and reported outcomes.

FeatureFmoc/tBu StrategyBoc/Bzl StrategyImpact on Yield and Purity
α-Amino Deprotection Mildly basic (e.g., 20% piperidine in DMF)[2][]Strongly acidic (e.g., TFA)[][4]Fmoc's mild conditions are generally less harsh on the growing peptide chain, potentially leading to higher purity by minimizing side reactions.[]
Orthogonality Fully orthogonal[][2]Semi-orthogonal[][2]The full orthogonality of the Fmoc/tBu strategy allows for more precise control over the synthesis, reducing the risk of premature side-chain deprotection and subsequent impurities.
Side Reactions Prone to diketopiperazine formation at the dipeptide stage and aspartimide formation, especially with Asp-Gly sequences.[5]Repetitive acid treatment can lead to the degradation of sensitive residues and cleavage of the peptide from the resin.Both methods have sequence-dependent side reactions that can impact purity. The Fmoc strategy's side reactions are often predictable and can sometimes be mitigated.
Aggregation Can be problematic for long or hydrophobic sequences.[]The protonation of the N-terminus after Boc deprotection can help to reduce aggregation of difficult sequences.[]For aggregation-prone peptides, the Boc strategy may lead to higher yields and purity by improving the solubility of the growing chain.[]
Typical Coupling Yield Generally high, often exceeding 99% with modern coupling reagents.[]High, but can be affected by aggregation in difficult sequences.High coupling efficiency is crucial for the overall yield, especially for long peptides. The Fmoc strategy is often favored for its consistently high coupling yields.[]
Final Cleavage Strong acid (e.g., TFA)[]Very strong, hazardous acid (e.g., HF)[4][5]The milder final cleavage conditions of the Fmoc strategy are compatible with a wider range of sensitive modifications and are safer to handle.
Automation Friendliness Highly amenable to automation due to milder reagents and the ability to monitor deprotection by UV absorbance of the cleaved Fmoc group.[5]Less amenable to full automation due to the use of corrosive and hazardous reagents.The ease of automation with the Fmoc strategy can lead to more consistent and reproducible synthesis, indirectly contributing to higher purity.

Note: The yield and purity of a synthesized peptide are highly dependent on the specific amino acid sequence, the length of the peptide, the coupling reagents used, and the purification methods employed. The information in this table represents general trends and widely accepted principles in the field of peptide synthesis.

Experimental Protocols

The following are generalized protocols for the key stages of solid-phase peptide synthesis using both the Fmoc and Boc strategies.

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: The appropriate resin (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent, typically DMF, for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours).

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, the resin is washed and dried. The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), for 2-4 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.

Boc/Bzl Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: The Merrifield resin is swollen in dichloromethane (DCM).

  • Boc Deprotection: The Boc group is removed by treating the resin with a solution of 50% TFA in DCM for approximately 30 minutes.

  • Washing: The resin is washed with DCM and then neutralized with a solution of a base, such as 10% DIPEA in DCM.

  • Amino Acid Coupling: The next Boc-protected amino acid is activated and coupled to the resin, often using a carbodiimide-based coupling reagent like DCC in the presence of HOBt.

  • Washing: The resin is washed with DCM to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each amino acid in the sequence.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the benzyl-based side-chain protecting groups are removed using a strong acid, most commonly anhydrous HF, in the presence of scavengers. This step requires specialized, corrosion-resistant equipment.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated, collected, and purified using similar methods as in the Fmoc strategy (RP-HPLC).

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow for assessing protecting groups and a representative signaling pathway for many peptide drugs.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis cluster_results Results start Start: Select Model Peptide resin_fmoc Fmoc-AA-Resin start->resin_fmoc resin_boc Boc-AA-Resin start->resin_boc synthesis_fmoc Fmoc-SPPS Cycles resin_fmoc->synthesis_fmoc synthesis_boc Boc-SPPS Cycles resin_boc->synthesis_boc cleavage_fmoc TFA Cleavage synthesis_fmoc->cleavage_fmoc cleavage_boc HF Cleavage synthesis_boc->cleavage_boc purification RP-HPLC Purification cleavage_fmoc->purification cleavage_boc->purification analysis Analytical HPLC & Mass Spectrometry purification->analysis yield Calculate Yield analysis->yield purity Determine Purity analysis->purity comparison Compare Fmoc vs. Boc yield->comparison purity->comparison

Caption: Experimental workflow for comparing Fmoc and Boc protecting group strategies.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space peptide Peptide Ligand gpcr G Protein-Coupled Receptor (GPCR) peptide->gpcr Binding & Activation g_protein G Protein (αβγ) gpcr->g_protein Activates enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->enzyme Activates second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger Produces protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates Target Proteins

References

Safety Operating Guide

Proper Disposal of D-Threonine Benzyl Ester Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of D-Threonine Benzyl Ester Hydrochloride, prioritizing safety and environmental responsibility.

I. Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to be familiar with the inherent properties and potential hazards of this compound. While some safety data sheets (SDS) indicate that the product does not meet the criteria for classification in any hazard class, it is prudent to handle it with care. Potential hazards include irritation of the respiratory tract, skin, and eyes.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Protective gloves (e.g., nitrile rubber).

  • Respiratory Protection: A dust respirator is recommended, especially when handling the powder form, to avoid inhalation.

  • Body Protection: A laboratory coat or other protective clothing.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for understanding its physical characteristics relevant to handling and disposal.

PropertyValue
Molecular Formula C₁₁H₁₆ClNO₃
Molecular Weight 245.70 g/mol [1]
Appearance White to almost white crystal/powder[2][3]
Melting Point 130°C[2]
Solubility Soluble in Ethanol[3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local environmental regulations. The following protocol provides a general framework; however, always consult your institution's specific waste management guidelines.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and segregated for appropriate disposal.

Step 2: Spill Management In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, carefully sweep the solid material to collect it into an airtight container, taking care not to disperse dust.[2][3]

  • Clean the spill area with a suitable solvent (e.g., ethanol) and absorbent pads.

  • Dispose of all cleanup materials as hazardous waste.

Step 3: Chemical Neutralization (if applicable and permissible) For small quantities, and only if permitted by your institution's safety protocols, chemical degradation may be an option. Given that hazardous decomposition products include oxides of carbon and nitrogen, this should only be performed by trained personnel in a controlled environment.[4]

Step 4: Final Disposal

  • Incineration: The preferred method of disposal is incineration.[5] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2]

  • Licensed Waste Disposal Service: Transfer the sealed and labeled waste containers to your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

Important Considerations:

  • Regulatory Compliance: Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental control regulations.[4]

  • Avoid Drains: Do not dispose of this compound down the drain.[6]

  • Packaging: Ensure that waste containers are compatible with the chemical and are properly sealed and labeled.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound Start Start: Have D-Threonine Benzyl Ester Hydrochloride Waste Assess_Waste Assess Waste Type Start->Assess_Waste Solid_Waste Solid Powder or Contaminated Materials Assess_Waste->Solid_Waste Routine Waste Spill Accidental Spill Assess_Waste->Spill Emergency Collect_Solid Collect in a Labeled, Sealed Container Solid_Waste->Collect_Solid Contain_Spill Contain Spill & Collect Residue in a Sealed Container Spill->Contain_Spill Consult_EHS Consult Institutional EHS Guidelines Collect_Solid->Consult_EHS Contain_Spill->Consult_EHS Incineration High-Temperature Incineration (Preferred Method) Consult_EHS->Incineration If equipped Licensed_Disposal Transfer to Licensed Waste Disposal Service Consult_EHS->Licensed_Disposal Standard Procedure End End: Proper Disposal Complete Incineration->End Licensed_Disposal->End

References

Personal protective equipment for handling D-Threonine Benzyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for D-Threonine Benzyl Ester Hydrochloride

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for this compound, a key reactant in various synthetic processes, including the preparation of antimicrobial compounds.[1] Adherence to these protocols is critical for personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo protect against dust particles and splashes. A face shield is recommended if there is a significant risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[3]
Respiratory Protection Dust RespiratorUse a NIOSH-approved dust respirator, especially when handling the powder form, to prevent inhalation.[2][4] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][5]
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect the skin and clothing from contamination.[3]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, verify the container's integrity.

  • Store the compound in a tightly closed container in a refrigerator.[2]

2. Preparation and Use:

  • All handling of the solid compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][5]

  • Avoid contact with skin, eyes, and clothing.[2]

  • When weighing and transferring the powder, take care to avoid creating dust.

3. In Case of a Spill:

  • For accidental releases, immediately don the appropriate PPE.[2]

  • Keep unnecessary personnel away from the spill area.[2]

  • Carefully sweep the spilled solid material and collect it into an airtight container for disposal, ensuring not to disperse the dust.[2][6]

  • Prevent the product from entering drains.[2][5]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if they feel unwell.[2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.[2]
Ingestion Rinse the mouth with water. Seek medical attention if the individual feels unwell.[2]

A rescuer providing first aid should wear appropriate personal protective equipment, including rubber gloves and air-tight goggles.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of the chemical as hazardous waste in a properly labeled and sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected and disposed of as hazardous chemical waste.

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.

  • Consult local, state, and federal regulations for chemical waste disposal.[6] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Visual Guide: Handling and Disposal Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_use Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Start: Receive Chemical ppe Don Personal Protective Equipment (PPE) start->ppe handling Handle in Fume Hood ppe->handling weigh Weigh and Transfer handling->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate and Label Waste decontaminate->waste dispose Dispose via Hazardous Waste Stream waste->dispose end end dispose->end End spill Spill Occurs ppe_emergency Contain and Clean Spill spill->ppe_emergency Don Additional PPE exposure Exposure Occurs first_aid Follow First Aid Measures exposure->first_aid Administer First Aid ppe_emergency->waste medical_attention Professional Medical Care first_aid->medical_attention Seek Medical Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.